molecular formula C9H14O B7767326 2-Pentylfuran CAS No. 64079-01-2

2-Pentylfuran

Cat. No.: B7767326
CAS No.: 64079-01-2
M. Wt: 138.21 g/mol
InChI Key: YVBAUDVGOFCUSG-UHFFFAOYSA-N
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Description

2-pentylfuran is a member of the class of furans that is furan in which the hydrogen at position 2 is replaced by a pentyl group. It is found in many heat-processed foods and drinks. It has a role as an Aspergillus metabolite, a human urinary metabolite, a volatile oil component, an insect repellent, a flavouring agent, a plant growth stimulator and a bacterial metabolite.
This compound has been reported in Magnolia officinalis, Daphne odora, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylfuran
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InChI

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3
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InChI Key

YVBAUDVGOFCUSG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CO1
Source PubChem
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Molecular Formula

C9H14O
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DSSTOX Substance ID

DTXSID9047679
Record name 2-Pentylfuran
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Molecular Weight

138.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma
Record name 2-Pentylfuran
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

64.00 to 66.00 °C. @ 23.00 mm Hg
Record name 2-Pentylfuran
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Solubility

very slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2-Pentylfuran
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Density

0.886-0.893
Record name 2-Pentylfuran
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CAS No.

3777-69-3, 64079-01-2
Record name 2-Pentylfuran
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Record name 2-Amylfuran
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Record name Furan, pentyl-
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Record name 2-AMYLFURAN
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Record name 2-Pentylfuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentylfuran: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for 2-Pentylfuran. A furan derivative with a characteristic fruity, green odor, this compound is a volatile organic compound found in various foods and is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data in structured tables, presents a detailed experimental protocol for its analysis, and includes a visualization of its chemical structure.

Chemical Structure and Identification

This compound, also known as 2-amylfuran, is a heterocyclic organic compound. Its structure consists of a five-membered aromatic furan ring substituted with a pentyl group at the second position.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Identifier Value
IUPAC Name This compound[1]
CAS Number 3777-69-3[1]
Molecular Formula C9H14O[1][2]
SMILES CCCCCC1=CC=CO1[1]
InChI InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3[1]
Synonyms 2-Amylfuran, 2-n-Pentylfuran, Furan, 2-pentyl-[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Reference
Molecular Weight 138.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity, green, earthy, beany, vegetable, metallic[3][4]
Boiling Point 175.55 °C[4]
64-66 °C at 23 mmHg[4]
Melting Point Not available
Density 0.883 g/mL at 20 °C[4]
0.886 g/mL at 25 °C[4]
Solubility Insoluble in water; soluble in alcohol and oils.[2][5]
Refractive Index 1.443 - 1.450 at 20 °C[4]
Flash Point 46 °C (114.8 °F)[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.28 (m, 1H), 6.26 (m, 1H), 5.96 (m, 1H), 2.62 (t, J=7.5 Hz, 2H), 1.64 (m, 2H), 1.33 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)156.7, 140.6, 110.0, 104.6, 31.5, 28.0, 27.8, 22.5, 14.0

Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak at m/z 138, corresponding to its molecular weight.[1] Key fragmentation patterns can be observed, which are useful for its identification.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be envisioned based on established organic chemistry principles. One common method for the synthesis of 2-alkylfurans is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. Alternatively, a Grignard reaction between a furan-2-ylmagnesium halide and a pentyl halide could be employed.

Below is a logical workflow for a potential synthesis and purification process.

Synthesis_Workflow Potential Synthesis and Purification Workflow for this compound start Starting Materials (e.g., Furan, Pentyl Halide) reaction Grignard Reaction start->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup drying Drying of Organic Layer (e.g., with MgSO4) workup->drying purification Purification (e.g., Distillation or Chromatography) drying->purification analysis Characterization (NMR, GC-MS, IR) purification->analysis product Pure this compound analysis->product

Caption: Potential synthesis and purification workflow for this compound.

Analysis of this compound by HS-SPME-GC-FID

A validated method for the simultaneous analysis of furan, 2-methylfuran, and this compound in juice samples has been reported.[6] This method utilizes headspace solid-phase microextraction (HS-SPME) followed by gas chromatography with flame ionization detection (GC-FID).

Instrumentation and Materials:

  • Gas chromatograph equipped with a flame ionization detector (GC-FID).

  • SPB-1 GC column (or equivalent).[6]

  • HS-SPME autosampler.

  • Carboxen/polydimethylsiloxane (CAR/PDMS) SPME fiber (75 µm).[6]

  • Headspace vials (20 mL).

  • Sodium chloride (NaCl).

  • This compound standard.

  • Juice sample.

Experimental Procedure:

  • Sample Preparation:

    • Place a 5 mL aliquot of the juice sample into a 20 mL headspace vial.

    • Add NaCl to achieve a concentration of 15% (w/v) to enhance the release of volatile compounds.[6]

    • Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 32 °C for 5 minutes with stirring at 600 rpm.[6]

    • Expose the CAR/PDMS SPME fiber to the headspace of the sample for 20 minutes at 32 °C with continuous stirring.[6]

  • GC-FID Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injection port.

    • Desorb the analytes from the fiber in the injector at an optimized temperature (e.g., 250 °C) for a specified time (e.g., 2 minutes).

    • The GC oven temperature program should be optimized for the separation of this compound from other volatile compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C). The compounds are baseline separated on an SPB-1 GC column within 12 minutes.[6]

    • The FID detector temperature should be set appropriately (e.g., 250 °C).

    • Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve prepared with known concentrations of the standard.

The reported limits of detection (LOD) and quantification (LOQ) for this method are in the range of 0.056–0.23 ng/mL and 0.14–0.76 ng/mL, respectively, with recovery rates between 90.2% and 110.1%.[6]

The following diagram illustrates the analytical workflow.

Analytical_Workflow Analytical Workflow for this compound in Juice sample_prep Sample Preparation (Juice + NaCl in vial) extraction HS-SPME Extraction (32°C, 20 min) sample_prep->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation GC Separation (SPB-1 column) desorption->separation detection FID Detection separation->detection quantification Data Analysis & Quantification detection->quantification result Concentration of This compound quantification->result

Caption: Analytical workflow for this compound in juice samples.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] It is harmful if swallowed.[7] Always work in a well-ventilated area and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The tabulated data offers a quick reference for its physicochemical and spectroscopic characteristics. The provided experimental protocol for its analysis by HS-SPME-GC-FID serves as a practical guide for researchers in the field. Further research into its synthesis and biological activities may uncover new applications for this versatile furan derivative.

References

An In-depth Technical Guide to the Laboratory Synthesis of 2-Pentylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of two primary, effective laboratory-scale synthesis pathways for 2-pentylfuran, a heterocyclic compound of interest in flavor, fragrance, and materials science.[1] The methodologies presented are based on established organic chemistry principles and are suitable for implementation in a standard research laboratory. This document includes detailed experimental protocols, comparative quantitative data, and process visualizations to aid in procedural understanding and execution.

Pathway 1: Direct Alkylation of Furan via Lithiation

This pathway represents a highly efficient and direct method for the synthesis of this compound. It proceeds via a Directed ortho-Metalation (DoM) strategy, where furan is selectively deprotonated at the C2 position by a strong organolithium base, followed by nucleophilic substitution with an appropriate alkyl halide.

Reaction Pathway Diagram

G furan Furan lithiofuran 2-Lithiofuran (in situ) reagents1 1) n-BuLi, TMEDA THF, -78 °C to RT pentylfuran This compound reagents2 2) 1-Bromopentane THF, -78 °C reagents1->lithiofuran reagents2->pentylfuran

Figure 1. Synthesis of this compound via lithiation and alkylation.
Quantitative Data Summary

ParameterValue / ConditionsSource
Scale 40 mmol[2]
Reactants Furan, n-Butyllithium (n-BuLi), 1-Bromopentane[2]
Additives N,N,N',N'-Tetramethylethylenediamine (TMEDA)[2]
Solvent Tetrahydrofuran (THF), anhydrous[2]
Temperature -78 °C to Room Temperature[2]
Reaction Time ~21 hours (overnight)[2]
Reported Yield 41% (isolated)[2]
Experimental Protocol

This protocol is adapted from a reported synthesis and should be performed by trained personnel using appropriate safety precautions, particularly when handling pyrophoric reagents like n-butyllithium.[2]

  • Reaction Setup:

    • To a dry 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 140 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation of Furan:

    • Using a syringe, add furan (2.72 g, 3.0 mL, 40 mmol) to the cold THF.

    • Slowly add n-butyllithium (1.6 M in hexanes, 25 mL, 40 mmol) to the solution via a dropping funnel or syringe pump over 15-20 minutes, maintaining the internal temperature below -70 °C.

    • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (4.65 g, 6.0 mL, 40 mmol) via syringe.

    • Allow the mixture to stir at -78 °C for 30 minutes.

    • Remove the cooling bath and let the mixture warm while stirring for an additional 90 minutes. The solution should become clear, indicating complete lithiation.[2]

  • Alkylation:

    • Re-cool the reaction flask to -78 °C.

    • Slowly add 1-bromopentane (6.04 g, 5.2 mL, 40 mmol) via syringe.

    • Allow the reaction mixture to stir overnight, gradually warming to room temperature (approx. 19 hours).[2]

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous phase three times with 15 mL of diethyl ether (Et₂O).

    • Combine all organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

    • If residual TMEDA is present (indicated by a fishy odor), wash the organic residue again with water, extract with Et₂O, dry, and concentrate.

    • The crude product can be further purified by fractional distillation to yield pure this compound (boiling point: 64-66 °C at 23 mmHg).[2][3]

Pathway 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This classic two-step approach first introduces the pentanoyl group to the furan ring via an acid-catalyzed acylation. The resulting ketone is then deoxygenated in a subsequent step to yield the final alkyl furan. Furan's sensitivity to strong acids necessitates the use of milder Friedel-Crafts catalysts.[4] The Wolff-Kishner reduction is well-suited for the second step due to its high efficiency and compatibility with the furan ring under basic conditions.[5][6]

Reaction Pathway Diagram

G furan Furan ketone 2-Pentanoylfuran reagents1 Pentanoyl Chloride BF₃·OEt₂ (catalyst) CS₂, 0 °C to RT pentylfuran This compound reagents2 H₂NNH₂·H₂O, KOH Diethylene Glycol Reflux (~200 °C) reagents1->ketone Step 1: Acylation reagents2->pentylfuran Step 2: Reduction

Figure 2. Two-step synthesis via acylation and reduction.
Quantitative Data Summary

ParameterStep 1: Friedel-Crafts AcylationStep 2: Wolff-Kishner Reduction
Primary Reactant Furan, Pentanoyl Chloride2-Pentanoylfuran
Key Reagents Boron trifluoride etherate (BF₃·OEt₂)Hydrazine hydrate (H₂NNH₂·H₂O), KOH
Solvent Carbon disulfide (CS₂)Diethylene glycol
Temperature 0 °C to Room TemperatureReflux (~130 °C then ~200 °C)
Typical Yield 65-75%80-90%
Overall Yield \multicolumn{2}{c}{52-68% }
Experimental Protocol

Step 2A: Friedel-Crafts Acylation of Furan

  • Reaction Setup:

    • To a dry 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add furan (6.81 g, 100 mmol) and 100 mL of carbon disulfide (CS₂).

    • Cool the flask to 0 °C in an ice bath.

  • Acylation:

    • In the dropping funnel, prepare a solution of pentanoyl chloride (12.06 g, 100 mmol) in 25 mL of CS₂.

    • Add boron trifluoride etherate (BF₃·OEt₂) (14.19 g, 12.6 mL, 100 mmol) to the furan solution.

    • Add the pentanoyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly pour it onto 100 g of crushed ice.

    • Separate the organic layer. Extract the aqueous layer twice with 30 mL of dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield 2-pentanoylfuran.

Step 2B: Wolff-Kishner Reduction (Huang-Minlon Modification) [6]

  • Reaction Setup:

    • In a 250 mL round-bottom flask fitted with a reflux condenser, combine 2-pentanoylfuran (15.22 g, 100 mmol), diethylene glycol (100 mL), hydrazine hydrate (85% solution, 15 mL, ~250 mmol), and potassium hydroxide (KOH) pellets (16.8 g, 300 mmol).

  • Hydrazone Formation:

    • Heat the mixture to reflux (approx. 130-140 °C) for 1.5 hours to form the hydrazone.

  • Reduction:

    • Reconfigure the apparatus for distillation (e.g., by removing the condenser and using a simple distillation head).

    • Heat the flask to distill off water and excess hydrazine, allowing the internal temperature to rise to 195-200 °C.

    • Once this temperature is reached, reattach the reflux condenser and maintain the mixture at reflux for an additional 4-5 hours. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether.

    • Combine the organic extracts and wash with dilute HCl followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to many multi-step organic syntheses, including the pathways described above.

G prep Reagent Preparation & Stoichiometry setup Reaction Setup (Glassware, Inert Atm.) prep->setup exec Reaction Execution (Addition, Temp. Control) setup->exec monitor Monitoring (TLC, GC-MS) exec->monitor quench Quenching & Work-up (Extraction, Washing) exec->quench purify Purification (Distillation/Chromatography) quench->purify analyze Analysis & Characterization (NMR, GC-MS, etc.) purify->analyze

Figure 3. Generalized workflow for laboratory organic synthesis.

References

An In-depth Technical Guide on the Mechanism of 2-Pentylfuran Formation During Thermal Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms underlying the formation of 2-pentylfuran, a significant volatile compound, during the thermal processing of various materials. Understanding these pathways is crucial for professionals in fields ranging from food science to drug development, where thermal sterilization and processing are common, and the generation of such compounds can impact product quality, safety, and efficacy.

Core Mechanism: Lipid Oxidation of Linoleic Acid

The primary and most well-documented pathway for the formation of this compound during thermal processing is the autoxidation of linoleic acid.[1] Linoleic acid, a common polyunsaturated fatty acid, undergoes a series of reactions when subjected to heat, leading to the generation of various volatile compounds, including this compound.

The process is initiated by the abstraction of a hydrogen atom from the linoleic acid molecule, forming a lipid radical. This radical then reacts with oxygen to form a hydroperoxide. Under thermal stress, these hydroperoxides are unstable and decompose to form a variety of secondary oxidation products.

A key intermediate in the formation of this compound is the α,β-unsaturated aldehyde, (E)-2-nonenal.[2][3] This compound is a direct degradation product of linoleic acid hydroperoxides. Subsequent oxidation and cyclization of (E)-2-nonenal lead to the formation of the stable furan ring structure of this compound. Another critical intermediate that has been identified is (E,E)-2,4-decadienal.[4]

The overall pathway can be visualized as follows:

G cluster_0 Linoleic Acid Oxidation Linoleic_Acid Linoleic Acid Lipid_Radical Lipid Radical Linoleic_Acid->Lipid_Radical + O2, Heat Hydroperoxides Linoleic Acid Hydroperoxides Lipid_Radical->Hydroperoxides E_2_Nonenal (E)-2-Nonenal Hydroperoxides->E_2_Nonenal Decomposition E_E_2_4_Decadienal (E,E)-2,4-Decadienal Hydroperoxides->E_E_2_4_Decadienal Decomposition Pentylfuran This compound E_2_Nonenal->Pentylfuran Oxidation & Cyclization E_E_2_4_Decadienal->Pentylfuran Oxidation & Cyclization

Figure 1: Primary formation pathway of this compound from linoleic acid.

Catalytic Role of Amino Acids

The presence of amino acids can significantly influence the formation of this compound. Research has shown that amino acids can catalyze the conversion of lipid-derived α,β-unsaturated aldehydes, such as (E)-2-nonenal, into 2-alkylfurans.[3] This catalytic activity drastically increases the yield of this compound under dry-roasting conditions. Peptides and proteins have also been shown to possess this catalytic ability. The reaction is believed to involve radical mechanisms under oxidizing conditions.[3]

This interaction highlights the complexity of chemical reactions in matrices containing both lipids and proteins, where Maillard reactions and lipid oxidation pathways can intersect.

Contribution from Other Precursors

While lipid oxidation is the principal route, some studies suggest that interactions between lipid degradation products and compounds from other pathways, such as carbohydrate degradation, may also contribute to this compound formation. For instance, one study indicated that both glucose and (E)-2-nonenal were equally important for the formation of this compound, suggesting a synergistic effect between lipid oxidation and Maillard reaction pathways.[5] However, the detailed mechanisms of these interactions are still an active area of research.

Quantitative Data on this compound Formation

The yield of this compound is highly dependent on the specific conditions of the thermal processing, including temperature, time, and the composition of the matrix. The following table summarizes quantitative data from various studies on the analytical detection of this compound.

Matrix/SystemAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Fruit JuicesHS-SPME-GC-FID0.056 - 0.23 ng/mL0.14 - 0.76 ng/mL[6]
Various FoodsHS-SPME-GC-MS/MS--[7]
Baby Food, Cereals, CoffeeHS-GC-MS & SPME-GC-MS-5 µg/kg (200 µg/kg in coffee)[8]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound is essential for studying its formation mechanisms and for quality control purposes. The most common analytical approach involves headspace sampling followed by gas chromatography.

This is a widely used technique for the extraction and analysis of volatile and semi-volatile compounds like this compound from various matrices.

Sample Preparation and Extraction:

  • A known amount of the sample (e.g., 1-5 g) is placed into a headspace vial.[9][10]

  • For solid samples, a solvent or solution (e.g., saturated NaCl solution) may be added to facilitate the release of volatiles.[9][10]

  • The vial is sealed and equilibrated at a specific temperature (e.g., 32°C) for a set time (e.g., 20 min) with agitation to allow the volatiles to partition into the headspace.[6]

  • An SPME fiber (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 20-40 min) to adsorb the analytes.[6][11]

Gas Chromatography Analysis:

  • The SPME fiber is then desorbed in the hot injection port of a gas chromatograph.

  • The analytes are separated on a capillary column (e.g., SPB-1).[6]

  • Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] MS detection provides higher selectivity and allows for positive identification of the compound based on its mass spectrum.

G cluster_1 Experimental Workflow for this compound Analysis Sample_Prep Sample Preparation (Weighing, Addition of Solution) Equilibration Headspace Equilibration (Heating & Agitation) Sample_Prep->Equilibration SPME_Extraction HS-SPME Extraction Equilibration->SPME_Extraction GC_Injection Thermal Desorption in GC Injector SPME_Extraction->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Figure 2: A typical experimental workflow for HS-SPME-GC analysis.

This method is an alternative to HS-SPME and is also widely used for the analysis of furans.

Sample Preparation and Analysis:

  • The sample is placed in a headspace vial and sealed.

  • The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • A portion of the headspace gas is automatically injected into the GC-MS system for analysis.

  • Quantification is often performed using an isotope dilution method, where a known amount of a labeled internal standard (e.g., d4-furan) is added to the sample.[8]

This technical guide provides a foundational understanding of the mechanisms of this compound formation during thermal processing. For professionals in research and development, this knowledge is critical for controlling the formation of this and other volatile compounds, thereby ensuring the desired quality and safety of thermally processed products. Further research into the complex interactions between different precursors will continue to refine our understanding of these important chemical pathways.

References

Metabolic Pathways for 2-Pentylfuran Production in Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylfuran (2-PF) is a volatile organic compound (VOC) produced by several species of the genus Aspergillus, most notably Aspergillus fumigatus, a significant opportunistic human pathogen. The presence of 2-PF in the exhaled breath of patients is being actively investigated as a non-invasive biomarker for early diagnosis of invasive aspergillosis. Understanding the metabolic pathways leading to the synthesis of this molecule is crucial for the development of targeted diagnostic tools and potential therapeutic interventions. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of this compound in Aspergillus, detailing the proposed enzymatic reactions, presenting available quantitative data, and outlining key experimental protocols for its study.

The Proposed Biosynthetic Pathway of this compound

The production of this compound in Aspergillus is intrinsically linked to the metabolism of unsaturated fatty acids, specifically linoleic acid. The proposed pathway involves a series of enzymatic and potentially non-enzymatic steps, initiated by the oxidation of linoleic acid.

Initial Oxidation of Linoleic Acid by Lipoxygenase (LOX)

The first and critical step in the biosynthesis of this compound is the dioxygenation of linoleic acid, a common C18 polyunsaturated fatty acid. This reaction is catalyzed by the enzyme lipoxygenase (LOX) . In Aspergillus fumigatus, a specific lipoxygenase, LoxB , has been identified as a key player in this process. LoxB catalyzes the insertion of molecular oxygen into linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE) .

dot

Figure 1: Lipoxygenase-mediated oxidation of Linoleic Acid Figure 1. Lipoxygenase-mediated oxidation of Linoleic Acid Linoleic_Acid Linoleic Acid LoxB Lipoxygenase (LoxB) Linoleic_Acid->LoxB O2 O₂ O2->LoxB HPODE 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) LoxB->HPODE

Cleavage of 13-HPODE by Hydroperoxide Lyase (HPL)

Following its formation, 13-HPODE is proposed to be cleaved by a hydroperoxide lyase (HPL) . While an HPL has not yet been definitively characterized in Aspergillus fumigatus in the context of this compound production, this class of enzymes is known in other organisms to catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. In this proposed pathway, HPL would cleave 13-HPODE to yield hexanal and 12-oxo-(9Z)-dodecenoic acid .

Formation of this compound

The final steps leading to the formation of this compound from the products of HPL cleavage are not yet fully elucidated and may involve both enzymatic and non-enzymatic reactions. One plausible mechanism involves the intramolecular cyclization and dehydration of a reactive intermediate derived from the cleavage products. It is also hypothesized that other oxygenases, such as the psi-producing oxygenases (PPOs), may play a role in the downstream modifications of lipid peroxidation products, contributing to the formation of this compound.

The overall proposed pathway is depicted in the following diagram:

dot

Figure 2: Proposed metabolic pathway for this compound synthesis Figure 2. Proposed metabolic pathway for this compound synthesis cluster_0 Lipid Metabolism cluster_1 Oxygenase Activity cluster_2 Volatile Product Formation Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Psi-producing oxygenase (PPO) Linoleic_Acid->LOX HPODE 13-Hydroperoxyoctadecadienoic acid (13-HPODE) LOX->HPODE HPL Hydroperoxide Lyase (HPL) (Proposed) HPODE->HPL Aldehydes Hexanal + 12-oxo-(9Z)-dodecenoic acid HPL->Aldehydes Cyclization Cyclization & Dehydration (Enzymatic/Non-enzymatic) Aldehydes->Cyclization PF This compound Cyclization->PF

Quantitative Data on this compound Production

Quantitative data on the enzymatic kinetics and absolute production levels of this compound in Aspergillus are limited in the current literature. However, studies involving gene knockouts provide valuable insights into the importance of specific enzymes in the pathway.

Enzyme/Gene Organism Effect of Mutation/Deletion Reference
Lipoxygenase (lox)Aspergillus fumigatusDouble knockout (ΔloxAB) resulted in a 43% reduction in this compound production compared to wild-type.[1]
Psi-producing oxygenase (ppo)Aspergillus fumigatusRNAi silencing of triple ppo (RNAippoABC) led to a 36% decrease in this compound production.[1]
Psi-producing oxygenase (ppo)Aspergillus nidulansTriple ppo mutant (ΔppoABC) showed a 91% reduction in this compound production.[1]

Note: Specific enzyme kinetic parameters (Km, Vmax) for Aspergillus fumigatus LoxB are not yet available in the published literature. As a point of reference, a purified lipoxygenase from Aspergillus niger was reported to have a Km of 0.25 mM and a Vmax of 666.67 U/ml with linoleic acid as the substrate.

Experimental Protocols

Culturing Aspergillus fumigatus for this compound Production

This protocol describes a general method for culturing Aspergillus fumigatus to promote the production of volatile organic compounds, including this compound.

Materials:

  • Aspergillus fumigatus strain (e.g., Af293)

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates

  • Sterile 20 mL headspace vials with septa

  • Sterile distilled water

  • 0.05% Tween 80 (sterile)

  • Hemocytometer

  • Incubator set at 37°C

Procedure:

  • Grow the A. fumigatus strain on a PDA or MEA plate at 37°C for 5-7 days until conidiation is observed.

  • Prepare a conidial suspension by flooding the plate with 5-10 mL of sterile 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Count the conidia using a hemocytometer and adjust the concentration to 1 x 10⁶ conidia/mL with sterile distilled water.

  • Inoculate 100 µL of the conidial suspension into a 20 mL headspace vial containing 10 mL of liquid culture medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

  • Seal the vial and incubate at 37°C with shaking (e.g., 150 rpm) for a specified period (e.g., 48-96 hours) to allow for fungal growth and metabolite production.

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Figure 3: Workflow for Aspergillus fumigatus culture Figure 3. Workflow for Aspergillus fumigatus culture Start Start Culture Culture A. fumigatus on agar plate (5-7 days, 37°C) Start->Culture Prepare_suspension Prepare conidial suspension (1x10⁶ conidia/mL) Culture->Prepare_suspension Inoculate Inoculate liquid medium in headspace vial Prepare_suspension->Inoculate Incubate Incubate with shaking (48-96 hours, 37°C) Inoculate->Incubate Analyze Analyze headspace for 2-PF Incubate->Analyze

Headspace Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a method for the extraction and analysis of this compound from the headspace of Aspergillus fumigatus cultures.

Materials and Equipment:

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (PDMS))

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Heated incubator or water bath for SPME

  • Headspace vials with cultured A. fumigatus

Procedure:

  • SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Headspace Extraction:

    • Place the sealed headspace vial containing the A. fumigatus culture in a heated incubator or water bath set to a specific temperature (e.g., 50°C).

    • Allow the vial to equilibrate for a defined period (e.g., 15 minutes).

    • Insert the SPME fiber through the septum into the headspace above the liquid culture. Do not allow the fiber to touch the culture.

    • Expose the fiber to the headspace for a fixed time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

    • GC Parameters (Example):

      • Injector Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

      • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

  • Data Analysis:

    • Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram to that of an authentic standard and/or a library database (e.g., NIST). The characteristic mass fragments for this compound are m/z 81 (base peak) and 138 (molecular ion).

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Figure 4: SPME-GC-MS experimental workflow Figure 4. SPME-GC-MS experimental workflow Start Cultured A. fumigatus in headspace vial Equilibrate Equilibrate vial at controlled temperature Start->Equilibrate Expose_SPME Expose SPME fiber to headspace Equilibrate->Expose_SPME Desorb Thermally desorb in GC injection port Expose_SPME->Desorb Separate Separate compounds by GC Desorb->Separate Detect Detect and identify by MS Separate->Detect Analyze Analyze data Detect->Analyze

Concluding Remarks

The biosynthesis of this compound in Aspergillus is a complex process originating from the oxidative metabolism of linoleic acid. While the initial lipoxygenase-catalyzed step is well-supported by experimental evidence, the subsequent enzymatic machinery responsible for the conversion of 13-HPODE to the final furan product in Aspergillus remains an active area of investigation. Further research is required to isolate and characterize the putative hydroperoxide lyase and other enzymes in this pathway, as well as to obtain detailed kinetic data for the involved enzymes in Aspergillus fumigatus. The elucidation of the complete metabolic network will not only enhance our fundamental understanding of fungal secondary metabolism but also pave the way for more sensitive and specific diagnostic tools for aspergillosis and potentially novel therapeutic strategies targeting this pathway.

References

Spectroscopic Data Interpretation for 2-Pentylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Pentylfuran (C₉H₁₄O). It is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive resource for the structural elucidation of this compound through modern spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28t1HH-5 (furan)
6.26dd1HH-4 (furan)
5.96d1HH-3 (furan)
2.62t2H-CH₂- (alpha to furan)
1.64m2H-CH₂- (beta to furan)
1.33m4H-CH₂-CH₂-
0.90t3H-CH₃

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from PubChem CID 19602.[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
156.68C-2 (furan)
140.64C-5 (furan)
110.04C-4 (furan)
104.56C-3 (furan)
31.45-CH₂-
28.02-CH₂-
27.81-CH₂- (alpha to furan)
22.46-CH₂-
13.98-CH₃

Solvent: CDCl₃, Frequency: 22.53 MHz. Data sourced from PubChem CID 19602.[1]

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
13813.64[M]⁺ (Molecular Ion)
954.48[M - C₃H₇]⁺
8222.04[C₅H₆O]⁺
8199.99[C₅H₅O]⁺ (Base Peak)
539.37[C₄H₅]⁺

Ionization: Electron Impact (EI). Data sourced from PubChem CID 19602.[1]

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate interpretation.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is necessary to avoid large solvent signals that would overwhelm the analyte signals.[3][4]

    • Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade the quality of the magnetic field homogeneity.[2]

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[2][5]

    • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).[3]

  • ¹H NMR Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe to the ¹H frequency.

    • Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Set acquisition parameters, including a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6]

    • Acquire the spectrum, typically averaging 8-16 scans for a sample of this concentration.[6]

    • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (7.26 ppm for CDCl₃).[6]

  • ¹³C NMR Data Acquisition :

    • Following ¹H NMR, tune and match the probe to the ¹³C frequency.[7]

    • Use a standard proton-decoupled pulse program to simplify the spectrum by removing C-H coupling.

    • Set a wider spectral width (e.g., 200-240 ppm) to encompass the full range of ¹³C chemical shifts.[8]

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[6]

    • Process the acquired data similarly to the ¹H spectrum.[7]

2.2 Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

  • Sample Introduction :

    • For a volatile liquid like this compound, the sample can be introduced into the ion source via a gas chromatograph (GC-MS) or a direct insertion probe.[9]

    • The sample is vaporized by heating in a vacuum.[9]

  • Ionization :

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10]

    • This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[9][10]

  • Mass Analysis :

    • The newly formed ions are accelerated by an electric field into the mass analyzer.[9]

    • A magnetic field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[10]

  • Detection :

    • The separated ions strike a detector, which generates a signal proportional to the number of ions.[10]

    • The instrument records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflows and Pathways

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using spectroscopic methods.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample High-Purity Analyte (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter Particulates Dissolve->Filter NMR_Acq NMR Spectrometer (¹H & ¹³C) Filter->NMR_Acq MS_Acq Mass Spectrometer (EI-MS) Filter->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc MS_Proc Generate Mass Spectrum (m/z vs. Intensity) MS_Acq->MS_Proc Interpret_NMR Analyze Chemical Shifts, Coupling, Integration NMR_Proc->Interpret_NMR Interpret_MS Analyze Molecular Ion & Fragmentation MS_Proc->Interpret_MS Structure Structure Elucidation & Confirmation Interpret_NMR->Structure Interpret_MS->Structure

Fig. 1: Logical workflow for spectroscopic data analysis.

3.2 Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron impact primarily involves cleavage of the pentyl side chain. The base peak at m/z 81 is characteristic of alkylfurans and results from a McLafferty-type rearrangement followed by cleavage.

Fragmentation_Pathway cluster_fragments Key Fragments parent This compound [C₉H₁₄O]⁺ m/z = 138 frag1 { McLafferty Rearrangement Intermediate} parent->frag1  Electron Impact (EI) frag2 Base Peak [C₅H₅O]⁺ m/z = 81 frag1->frag2 α-cleavage frag3 Loss of Butene [C₅H₆O]⁺ m/z = 82 frag1->frag3 H-rearrangement

Fig. 2: Proposed MS fragmentation pathway for this compound.

References

A Comprehensive Review of 2-Pentylfuran: Synthesis, Biological Activity, and Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran is a heterocyclic organic compound that has garnered increasing interest in various scientific fields. It is a colorless liquid naturally found in a variety of foods and is recognized for its characteristic beany and fruity aroma, contributing to the flavor profile of many heat-processed products.[1] Beyond its role as a flavoring agent, this compound has demonstrated significant biological activities, including insect repellent, and has been investigated for potential anti-inflammatory and antioxidant properties.[2][3] This in-depth technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, biological mechanisms, and analytical detection methods. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-amylfuran, is a furan derivative with a pentyl group substituted at the second position.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
Boiling Point 175.55 °C[2]
Density 0.88 g/mL[2]
Refractive Index 1.443 - 1.450 at 20 °C[2]
Solubility Insoluble in water; soluble in alcohol[2]
Odor Green bean, metallic vegetable[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and established routes include the Paal-Knorr synthesis and the alkylation of furan.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[4][5] In the case of this compound, the precursor is nonane-2,5-dione. The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the furan ring.[4]

Experimental Protocol (General):

  • Reaction Setup: Nonane-2,5-dione is dissolved in a suitable solvent, such as toluene or acetic acid.

  • Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid, sulfuric acid, or a Lewis acid, is added to the mixture.[5]

  • Reaction Conditions: The reaction mixture is heated to reflux to facilitate the cyclization and dehydration. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, washed, dried, and purified, typically by fractional distillation, to yield this compound.[6]

Figure 1. Paal-Knorr synthesis of this compound from nonane-2,5-dione.

Alkylation of Furan

Another synthetic route involves the direct alkylation of furan. This method typically utilizes an organolithium reagent to deprotonate the furan ring at the 2-position, followed by quenching with an appropriate alkyl halide.[6]

Experimental Protocol (General):

  • Lithiation: Furan is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to effect lithiation at the C2 position.

  • Alkylation: 1-Bromopentane is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stir for a sufficient period to ensure complete alkylation.

  • Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by fractional distillation to isolate this compound.[6] It is important to note that side reactions, such as the formation of 2-butylfuran due to lithium-halogen exchange, can occur and may necessitate careful purification.[6]

Figure 2. Synthesis of this compound via lithiation of furan and alkylation.

Biological Activity of this compound

This compound exhibits a range of biological activities, with its insect repellent properties being the most extensively studied. There is also emerging, though less substantiated, evidence for its anti-inflammatory and antioxidant effects.

Insect Repellent Activity

Significant research has demonstrated the efficacy of this compound as a repellent against the invasive fruit fly, Drosophila suzukii.[7][8][9] This insect is a major pest of soft-skinned fruits, and alternative control methods to insecticides are highly sought after.[7]

Quantitative Data on Repellent Activity:

Assay TypeRelease Rate of this compoundEffectReference
Attraction Assay Neat compound98% reduction in attraction to a synthetic lure[7]
Oviposition Assay (Field) 50% this compound in mineral oil30% reduction in oviposition[7]
Oviposition Assay (Lab, no-choice) > 2.5 mg/hReduced oviposition[7]
Oviposition Assay (Semifield, choice) 10 mg/h60% reduction in egg-laying[7]
Infestation Assay (Field) 14 mg/h56% reduction in infestation[7]
Trap Catch Efficiency Supplemented in conventional traps46% reduction in catching efficiency[9]
Infestation Assay (Lab, no-choice) Not specified78% reduction in larvae per fruit[9]

Experimental Protocol (General Olfactometer Bioassay):

A common method to evaluate insect repellency is the olfactometer bioassay. This typically involves a choice test where insects are released into a chamber and can move towards different odor sources.

  • Apparatus: A multi-arm olfactometer is used, with each arm connected to a separate chamber containing a specific odor source (e.g., a synthetic lure, fruit, or a control).

  • Test Substance: A known concentration or release rate of this compound is introduced into one of the odor chambers. A control chamber typically contains the solvent used to deliver the test substance.

  • Insect Release: A specific number of Drosophila suzukii are released into the central chamber of the olfactometer.

  • Data Collection: The number of insects that move into each arm of the olfactometer is recorded over a set period. A significant reduction in the number of insects choosing the arm with this compound compared to the control indicates repellency.

Olfactometer_Workflow A Prepare Olfactometer B Introduce Odor Sources (this compound vs. Control) A->B C Release Drosophila suzukii B->C D Record Insect Choices C->D E Analyze Data for Repellency D->E

Figure 3. General experimental workflow for an olfactometer bioassay.

Anti-inflammatory and Antioxidant Activity (Hypothetical Pathways)

While some sources suggest that furan derivatives, including this compound, may possess anti-inflammatory and antioxidant properties, there is a notable lack of specific research on the mechanisms of action for this compound itself.[2] However, based on the known mechanisms of other furan-containing compounds and general cellular inflammatory and antioxidant pathways, we can propose hypothetical signaling pathways that could be investigated.

Hypothetical Anti-inflammatory Signaling Pathway (NF-κB and MAPK):

Inflammation is often mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Many anti-inflammatory compounds act by inhibiting these pathways.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by an inflammatory signal (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. A potential anti-inflammatory mechanism of this compound could involve the inhibition of IκB degradation or the prevention of NF-κB nuclear translocation.

  • MAPK Pathway: The MAPK pathway consists of a cascade of protein kinases (e.g., ERK, JNK, p38) that are activated by various extracellular stimuli and regulate a wide range of cellular processes, including inflammation. This compound could potentially exert anti-inflammatory effects by modulating the phosphorylation and activation of key kinases in this pathway.

Anti_inflammatory_Pathway LPS Inflammatory Stimulus (LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes AP1 AP-1 MAPK_cascade->AP1 Activation AP1->Nucleus Translocation Pentylfuran This compound Pentylfuran->IKK Inhibition? Pentylfuran->MAPK_cascade Inhibition?

Figure 4. Hypothetical anti-inflammatory signaling pathways potentially modulated by this compound.

Hypothetical Antioxidant Signaling Pathway (Nrf2):

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. A potential antioxidant mechanism for this compound could involve the activation of the Nrf2 pathway.

Antioxidant_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Pentylfuran This compound Pentylfuran->Keap1_Nrf2 Activation?

Figure 5. Hypothetical antioxidant signaling pathway potentially activated by this compound.

Analytical Methods for the Detection of this compound

The accurate and sensitive detection of this compound is crucial, particularly in the food industry where it is a key flavor component and a potential marker for lipid oxidation. The most common analytical techniques employed for the determination of this compound in various matrices are based on gas chromatography.

Headspace-Solid Phase Microextraction-Gas Chromatography (HS-SPME-GC):

HS-SPME-GC is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices.

Experimental Protocol (General):

  • Sample Preparation: A known amount of the sample (e.g., food, beverage) is placed in a sealed headspace vial. An internal standard may be added for quantification.

  • Headspace Extraction: The vial is heated to a specific temperature to allow volatile compounds, including this compound, to partition into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace for a defined period to adsorb the analytes.

  • Gas Chromatography: The SPME fiber is withdrawn and inserted into the injection port of a gas chromatograph. The adsorbed compounds are thermally desorbed onto the GC column. The column separates the components of the mixture based on their volatility and interaction with the stationary phase.

  • Detection: As the separated components elute from the column, they are detected by a suitable detector, most commonly a mass spectrometer (MS) for identification and quantification, or a flame ionization detector (FID).

Analytical Performance Data:

Analytical MethodMatrixLimit of Quantification (LOQ)RecoveryReference
HS-SPME-GC-MSBaby food, cereals5 µg/kg80-110%[10]
HS-SPME-GC-MSCoffee200 µg/kg80-110%[10]
HS-SPME-GC-FIDFruit juices0.14-0.76 ng/mL90.2-110.1%[11]

Conclusion and Future Perspectives

This compound is a versatile furan derivative with established roles in the flavor industry and promising applications in pest management. Its synthesis is well-understood, with the Paal-Knorr synthesis and furan alkylation being the primary methods. The insect repellent activity of this compound against Drosophila suzukii is well-documented, with substantial quantitative data supporting its efficacy.

However, a significant knowledge gap exists regarding the specific mechanisms of its potential anti-inflammatory and antioxidant activities. While furan-containing compounds are known to interact with key signaling pathways such as NF-κB, MAPK, and Nrf2, dedicated studies on this compound are lacking. Future research should focus on elucidating these mechanisms using in vitro cell-based assays and in vivo models. Such studies would not only provide a deeper understanding of the biological effects of this compound but could also pave the way for its development as a novel therapeutic agent for inflammatory and oxidative stress-related diseases. Further optimization of its synthesis to improve yields and minimize by-products would also be beneficial for its wider application.

References

2-Pentylfuran: A Potential Volatile Biomarker for the Diagnosis of Invasive Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Invasive aspergillosis (IA) stands as a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The diagnostic challenges associated with IA, often leading to delayed treatment, underscore the urgent need for novel, non-invasive biomarkers. One promising candidate that has emerged is 2-pentylfuran (2-PF), a volatile organic compound (VOC) produced by Aspergillus species. This technical guide provides a comprehensive overview of the current state of research on 2-PF as a potential biomarker for IA, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Quantitative Data Summary

The utility of a biomarker is critically dependent on its diagnostic accuracy. Several studies have investigated the sensitivity and specificity of 2-PF in breath for detecting Aspergillus fumigatus colonization or infection. The quantitative data from these studies are summarized below.

Study Cohort2-PF Positive2-PF NegativeSensitivity (95% CI)Specificity (95% CI)Reference
Patients with Chronic Respiratory Disease vs. Healthy Controls & Neutropenic Patients
A. fumigatus culture positive (sputum/BAL)10377%78%[1][2]
A. fumigatus culture negative (sputum/BAL)514[1][2]
Subgroup with ≥2 Sputum Samples
A. fumigatus culture positive6367% (30–93%)69% (39–91%)[3]
A. fumigatus culture negative49[3]
Subject GroupNumber of Subjects2-PF Detected in BreathReference
Healthy Controls140[1][3]
Neutropenic Patients101[1][3]
Patients with Respiratory Disease3217[1][3]
Cystic Fibrosis (CF) Patients
CF with A. fumigatus colonization44[4][5]
CF without A. fumigatus73[4][5]
Healthy Controls100[4][5]

Note: The diagnostic accuracy of 2-PF breath tests can be influenced by various factors, including the patient population and the definition of a positive Aspergillus culture.

In two clinical cases of invasive pulmonary aspergillosis, the 2-PF breath test was repeatedly positive and became negative with effective antifungal treatment.[6]

In Vitro Production of this compound

The production of 2-PF has been confirmed in vitro for several medically important fungi, highlighting its potential as a biomarker but also indicating a need for careful interpretation in a clinical context.

Fungal Species2-PF ProductionReference
Aspergillus fumigatusConsistently[3][4]
Aspergillus flavusYes[3][4]
Aspergillus nigerTo a lesser extent[3][4]
Aspergillus terreusYes[4]
Scedosporium apiospermumYes[3]
Fusarium speciesYes[3][4]
ZygomycetesNot detected[3]
Streptococcus pneumoniaeDetected[4]
Other bacterial strainsNot detected[4]

Aspergillus fumigatus cultured on potato dextrose agar produced higher levels of 2-PF during the vegetative phase compared to the conidiating phase.[6]

Experimental Protocols

The detection of 2-PF in breath samples is a multi-step process that requires careful sample collection and sophisticated analytical techniques.

1. Breath Sample Collection

  • Collection Bag: Breath samples are collected in 5-liter Tedlar bags.[1][2] It is crucial to use materials that do not release or adsorb volatile organic compounds, as 2-PF has been found as a contaminant in environmental air and on glass breath collection bulbs.[6]

  • Procedure: Patients are instructed to exhale normally into the collection bag. The bag is then sealed and transported to the laboratory for analysis.

2. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique used to concentrate volatile and semi-volatile organic compounds from a sample matrix.

  • Fiber: A tri-phase polydimethylsiloxane/carboxen/divinylbenzene (PDMS/CAR/DVB) fiber is commonly used.[7]

  • Conditioning: Before use, the SPME fiber is conditioned at a high temperature (e.g., 270°C for 30 minutes) to remove any contaminants.[7]

  • Extraction: The conditioned SPME fiber is exposed to the headspace of the breath sample within the Tedlar bag for a defined period (e.g., 48 hours) to allow for the adsorption of volatile compounds.[8]

  • Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.[8]

3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that separates chemical compounds in a sample and identifies them based on their mass-to-charge ratio.

  • Gas Chromatograph (GC): The desorbed compounds are separated on a capillary column (e.g., SPB-1 or HP-5MS).[9][10] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

  • Mass Spectrometer (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

  • Tandem Mass Spectrometry (MS-MS): For enhanced sensitivity and specificity, especially in complex matrices like breath, tandem mass spectrometry (MS-MS) is employed.[3][6] A specific parent ion for 2-PF (m/z 81) is selected and fragmented to produce characteristic daughter ions (e.g., m/z 53).[8] This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection.[10]

  • Retention Time: The retention time for 2-PF is a key parameter for its identification, with a reported time of approximately 4.5 minutes under specific chromatographic conditions.[3]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Detection

Experimental Workflow for this compound Detection Experimental Workflow for this compound Detection cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_result Result Patient Patient BreathCollection Breath Collection (5L Tedlar Bag) Patient->BreathCollection HS_SPME HS-SPME (PDMS/CAR/DVB fiber) BreathCollection->HS_SPME ThermalDesorption Thermal Desorption HS_SPME->ThermalDesorption GC_MS GC-MS/MS Analysis Detection 2-PF Detection GC_MS->Detection ThermalDesorption->GC_MS

Workflow for detecting this compound in breath samples.

Logical Relationship of this compound as a Biomarker

Logical Relationship of this compound as a Biomarker Logical Relationship of this compound as a Biomarker Infection Invasive Aspergillosis (Aspergillus fumigatus infection) Production Production of this compound (fungal metabolism) Infection->Production Presence Presence of 2-PF in Lungs Production->Presence Exhalation Exhalation of 2-PF Presence->Exhalation Detection Detection in Breath Sample Exhalation->Detection Diagnosis Potential for Non-invasive Diagnosis Detection->Diagnosis

The rationale for using this compound as a diagnostic biomarker.

Biosynthesis of this compound in Aspergillus fumigatus

The precise metabolic pathway for 2-PF production in A. fumigatus is still under investigation, but evidence suggests the involvement of oxygenase enzymes. It is hypothesized that 2-PF is an endogenous metabolite synthesized via an oxygenase pathway.[6] This is supported by studies on mutant strains of A. fumigatus and A. nidulans.

  • A double lipoxygenase (lox) mutant of A. fumigatus exhibited a 43% decrease in 2-PF production.[6]

  • In A. nidulans, a triple ppo mutant produced 91% less 2-PF than the wild-type strain.[6]

These findings strongly suggest that both ppo and lox enzymes play a role in the biosynthesis of 2-PF. The cytochrome P450 monooxygenases, particularly Cyp51A and Cyp51B, are crucial enzymes in the ergosterol biosynthesis pathway of A. fumigatus and are the primary targets of azole antifungals.[11][12] While their direct involvement in 2-PF production is not established, the broader connection of oxygenases to fungal secondary metabolism is an active area of research.

Proposed Biosynthetic Pathway of this compound

Proposed Biosynthetic Pathway of this compound Proposed Biosynthetic Pathway of this compound cluster_enzymes Oxygenase Activity Precursor Lipid Precursor (e.g., Linoleic Acid) PPO PPO Enzymes (psi-producing oxygenases) Precursor->PPO LOX Lipoxygenases (LOX) Precursor->LOX Intermediate Unstable Intermediates PPO->Intermediate LOX->Intermediate Product This compound Intermediate->Product

A simplified diagram of the proposed this compound biosynthesis.

Challenges and Future Directions

Despite the promising results, several challenges need to be addressed before 2-PF can be established as a reliable clinical biomarker for invasive aspergillosis.

  • Confounders: 2-PF can be found in certain foods, such as soy products and vegetable oils, and in the environment.[6] This necessitates careful control of diet and environmental exposures in clinical studies.

  • Standardization: The methods for breath collection, storage, and analysis need to be standardized to ensure reproducibility across different laboratories.[13] An interlaboratory study on furan analysis in food highlighted significant variability in results, emphasizing the need for robust and validated analytical methods.[13]

  • Specificity: While 2-PF is not produced by most bacteria, it has been detected in cultures of Streptococcus pneumoniae and other fungi like Fusarium species.[4] This lack of absolute specificity for Aspergillus requires consideration of the patient's overall clinical and microbiological picture.

  • Host Response: It is also possible that 2-PF could be a product of the host's inflammatory response to fungal infection, rather than solely a fungal metabolite.[14]

Future research should focus on larger, prospective clinical trials to validate the diagnostic accuracy of 2-PF in diverse patient populations. Additionally, further elucidation of the biosynthetic pathway of 2-PF in Aspergillus fumigatus could reveal novel targets for antifungal drug development. The development of more sensitive and rapid point-of-care detection methods would also be a significant advancement for the clinical utility of 2-PF as a biomarker for invasive aspergillosis.

References

Biocatalytic and Green Synthesis of 2-Pentylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylfuran, a valuable bio-based platform chemical and potential biofuel component, has garnered significant interest for its applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the emerging biocatalytic and green synthesis routes for the production of this compound. Traditional chemical syntheses often rely on harsh conditions and petroleum-based starting materials. In contrast, green and biocatalytic approaches offer sustainable alternatives by utilizing renewable biomass, milder reaction conditions, and highly selective catalysts. This document details the synthesis from biomass-derived precursors, focusing on chemoenzymatic and whole-cell biocatalysis. Quantitative data from key studies are summarized, and detailed experimental protocols for analogous transformations are provided to guide future research and development.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. This compound (also known as 2-amylfuran) is a heterocyclic compound with significant potential as a building block for polymers, a fragrance ingredient, and a liquid transportation fuel. Conventionally, its synthesis involves multi-step chemical processes that are often energy-intensive and environmentally challenging.

Green chemistry principles encourage the use of renewable feedstocks, the reduction of hazardous waste, and the use of catalytic processes. Biocatalysis, the use of enzymes or whole microbial cells, offers a powerful tool to achieve these goals due to the high selectivity and efficiency of biological catalysts under mild conditions. This guide explores the current landscape of biocatalytic and green synthesis strategies for this compound, primarily focusing on pathways starting from lignocellulosic biomass.

Synthesis Pathways from Biomass

The most prominent green route to this compound begins with the dehydration of C5 sugars (pentoses), abundant in the hemicellulose fraction of lignocellulosic biomass, to produce furfural.[1][2][3] Furfural then serves as a versatile platform molecule for further conversion to this compound through various catalytic methods.

Furfural Production from Lignocellulosic Biomass

The production of furfural from biomass is a well-established process that typically involves acid-catalyzed hydrolysis of hemicellulose to release pentose sugars (like xylose), followed by their dehydration.[3] Green approaches to this process focus on using solid acid catalysts and optimizing reaction conditions to improve yields and minimize waste.

G Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Pre-treatment Xylose Xylose (C5 Sugar) Hemicellulose->Xylose Hydrolysis (Acid Catalysis) Furfural Furfural Xylose->Furfural Dehydration

Conversion of Furfural to this compound

The conversion of furfural to this compound involves the formation of a carbon-carbon bond at the C2 position of the furan ring, followed by reduction/deoxygenation steps. Both chemo-catalytic and biocatalytic strategies are being explored for this transformation.

2.2.1. Chemo-enzymatic Synthesis

A promising green approach is the chemo-enzymatic synthesis, which combines a chemical step for C-C bond formation with a biocatalytic reduction. One potential pathway involves the aldol condensation of furfural with butanal (a C4 aldehyde) to form an intermediate, which is then subjected to hydrodeoxygenation. While direct biocatalytic aldol condensation for this specific reaction is not widely reported, enzymes like aldolases could be engineered for this purpose.

More established is the use of biocatalysts for the reduction of furanic aldehydes. For instance, Escherichia coli whole cells have been used for the bioreduction of furfural to furfuryl alcohol.[4] Similar reductase enzymes could be employed for the reduction of intermediates in the this compound synthesis pathway.

2.2.2. Whole-Cell Biocatalysis

Whole-cell biocatalysis offers the advantage of utilizing the entire metabolic machinery of a microorganism, potentially enabling multi-step conversions in a single pot. While direct fermentation of sugars to this compound has not yet been reported, engineered microbes could be developed to achieve this. This would likely involve the heterologous expression of pathways for both furfural production and its subsequent alkylation and reduction.

Cytochrome P450 monooxygenases are a class of enzymes known for their ability to catalyze a wide range of oxidation reactions, including the functionalization of C-H bonds.[5] While not directly applicable to the synthesis of this compound from furfural, engineered P450s could potentially be used to introduce functional groups that facilitate subsequent chain elongation.

Quantitative Data on Related Syntheses

Direct quantitative data for the biocatalytic synthesis of this compound is scarce in publicly available literature. However, data from the synthesis of related furan derivatives provide valuable benchmarks for yields and reaction conditions.

ProductPrecursorCatalyst/BiocatalystKey ConditionsYield (%)Reference
Furfuryl AlcoholFurfuralEscherichia coli CCZU-H15 whole cells30 °C, 4.5 h>95% (conversion)[4]
2-MethylfuranFurfuralCo-CoOx/AC180 °C, 2 MPa H₂73%[6]
2,5-bis(aminomethyl)furan5-HydroxymethylfurfuralShimia marina transaminase (whole cell)37 °C, pH 8.085%[1]
2-PentanolFurfuralCo–Cu/Al₂O₃240 °C, 45 bar H₂~71.1%[7]

Experimental Protocols

While a specific protocol for the biocatalytic synthesis of this compound is not available, the following protocols for related transformations can be adapted and used as a starting point for research.

Chemo-enzymatic Synthesis of Furfuryl Alcohol from Biomass

This protocol is adapted from the work on chemoenzymatic synthesis of furfuryl alcohol and illustrates a two-step process that could be modified for this compound synthesis.[4]

Step 1: Catalytic Conversion of Biomass to Furfural

  • Catalyst Preparation: Prepare a solid acid catalyst, for example, SO₄²⁻/SnO₂-bentonite.

  • Reaction Setup: In a high-pressure reactor, add 3.0 g of dry biomass (e.g., corncob) and the solid acid catalyst (3.0 wt%) to 40 mL of reaction medium.

  • Reaction: Heat the mixture to 170 °C for 30 minutes.

  • Work-up: After the reaction, cool the reactor and separate the liquid phase containing furfural from the solid biomass residue and catalyst.

Step 2: Bioreduction of Furfural to Furfuryl Alcohol

  • Biocatalyst Preparation: Cultivate Escherichia coli CCZU-H15 cells harboring a suitable reductase. Harvest the cells by centrifugation and wash them with a phosphate buffer.

  • Reaction Setup: Resuspend the whole cells in a suitable buffer. Add the furfural-containing solution from Step 1.

  • Reaction: Incubate the reaction mixture at 30 °C for 4.5 hours with gentle agitation.

  • Analysis: Monitor the conversion of furfural to furfuryl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_0 Chemical Catalysis cluster_1 Biocatalysis Biomass Biomass Furfural_sol Furfural Solution Biomass->Furfural_sol Solid Acid Catalyst 170°C Furfuryl_alc Furfuryl Alcohol Furfural_sol->Furfuryl_alc Whole-cell Bioreduction (E. coli) 30°C

Signaling Pathways and Logical Relationships

The development of a whole-cell biocatalyst for this compound production would involve the engineering of metabolic pathways. A hypothetical pathway could involve the endogenous production of a C4 precursor, its condensation with externally supplied furfural, and subsequent enzymatic reductions.

G Furfural_in Furfural (external) Condensation_Enzyme Engineered Condensation Enzyme Furfural_in->Condensation_Enzyme Glucose Glucose Central_Metabolism Central Metabolism Glucose->Central_Metabolism C4_precursor C4 Precursor Central_Metabolism->C4_precursor C4_precursor->Condensation_Enzyme Intermediate Furan Intermediate Condensation_Enzyme->Intermediate Reductase_1 Reductase 1 Intermediate->Reductase_1 Reductase_2 Reductase 2 Reductase_1->Reductase_2 Pentylfuran This compound Reductase_2->Pentylfuran

Conclusion and Future Outlook

The biocatalytic and green synthesis of this compound is a burgeoning field with significant potential to contribute to a more sustainable chemical industry. While direct biocatalytic routes are still under development, the progress in the synthesis of related furan derivatives from biomass provides a strong foundation for future research. Chemo-enzymatic approaches, combining the efficiency of chemical catalysis for C-C bond formation with the selectivity of biocatalysis for reductions, appear to be a particularly promising strategy in the short term. The development of novel enzymes through protein engineering and the construction of synthetic metabolic pathways in microbial hosts will be key to unlocking the full potential of biocatalysis for the production of this compound and other valuable bio-based chemicals. Further research is needed to identify and characterize enzymes capable of catalyzing the key steps in this compound synthesis and to optimize whole-cell systems for efficient production.

References

An In-depth Technical Guide to the Degradation Pathways and Stability of 2-Pentylfuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran is a heterocyclic organic compound that contributes to the characteristic flavor profile of various foods and beverages. However, its formation and degradation are of significant interest due to its impact on flavor stability, off-flavor development, and potential toxicological implications. This technical guide provides a comprehensive overview of the degradation pathways of this compound, details on stability studies, and the experimental methodologies employed in its analysis.

Degradation Pathways of this compound

The degradation of this compound is primarily influenced by factors such as oxygen, light, heat, and enzymatic activity. The main degradation pathways include autoxidation, thermal degradation, photodegradation, and enzymatic degradation.

Autoxidation

Autoxidation is a spontaneous oxidation process that occurs in the presence of atmospheric oxygen. For this compound, this process is particularly relevant in lipid-rich food matrices where it is often formed from the oxidation of linoleic acid. The autoxidation of this compound can lead to the formation of various degradation products, including aldehydes, ketones, and other volatile compounds, which can contribute to off-flavors. The proposed mechanism for the formation of this compound from linoleic acid involves the formation of conjugated diene radicals, which react with oxygen to form vinyl hydroperoxides that subsequently cyclize.[1]

Autoxidation_Pathway Linoleic Acid Linoleic Acid Conjugated Diene Radicals Conjugated Diene Radicals Linoleic Acid->Conjugated Diene Radicals Oxidation Vinyl Hydroperoxides Vinyl Hydroperoxides Conjugated Diene Radicals->Vinyl Hydroperoxides + O2 This compound This compound Vinyl Hydroperoxides->this compound Cyclization Degradation Products Degradation Products This compound->Degradation Products Further Oxidation Enzymatic_Degradation_Pathway This compound This compound Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate CYP450 Monooxygenase Reactive Dicarbonyls Reactive Dicarbonyls Epoxide Intermediate->Reactive Dicarbonyls Ring Opening Metabolites Metabolites Reactive Dicarbonyls->Metabolites Further Metabolism Stability_Study_Workflow cluster_forced_degradation Forced Degradation Study cluster_long_term_stability Long-Term Stability Study Stress Conditions Stress Conditions Sample Analysis (t=0, 2, 4, 8, 24h) Sample Analysis (t=0, 2, 4, 8, 24h) Stress Conditions->Sample Analysis (t=0, 2, 4, 8, 24h) Identify Degradants & Pathways Identify Degradants & Pathways Sample Analysis (t=0, 2, 4, 8, 24h)->Identify Degradants & Pathways Storage Conditions (ICH) Storage Conditions (ICH) Identify Degradants & Pathways->Storage Conditions (ICH) Sample Analysis (t=0, 3, 6, 9, 12, 18, 24, 36m) Sample Analysis (t=0, 3, 6, 9, 12, 18, 24, 36m) Storage Conditions (ICH)->Sample Analysis (t=0, 3, 6, 9, 12, 18, 24, 36m) Determine Shelf-life Determine Shelf-life Sample Analysis (t=0, 3, 6, 9, 12, 18, 24, 36m)->Determine Shelf-life

References

Physical and chemical properties of 2-n-Pentylfuran

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-n-Pentylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-n-Pentylfuran, also known as 2-amylfuran, is a heterocyclic organic compound belonging to the furan family.[1][2][3] It is characterized by a furan ring substituted with a pentyl group at the second position.[1][4] This compound is a naturally occurring volatile organic compound found in a variety of heat-processed foods and beverages, and it is also produced by microorganisms such as Aspergillus fumigatus.[1][4][5] It is recognized for its characteristic fruity, green, and earthy aroma and is utilized as a flavoring agent in the food industry and a fragrance ingredient in cosmetics.[1][2][6][7][8] Recent research has also highlighted its potential biological activities, including insect repellent properties and its role as a potential biomarker for fungal infections.[1][4][5][9] This guide provides a comprehensive overview of the physical and chemical properties of 2-n-pentylfuran, along with relevant experimental protocols and conceptual diagrams to support research and development activities.

Physical and Chemical Properties

The physical and chemical properties of 2-n-pentylfuran are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

General and Physical Properties
PropertyValueReferences
Molecular Formula C₉H₁₄O[10][11][12]
Molecular Weight 138.21 g/mol [4][6][12]
Appearance Colorless to light yellow liquid[8][10][11][13][][15]
Odor Fruity, green, earthy, beany, vegetable-like[1][7][8][16]
Melting Point -85.2 °C (188 K)[6]
Boiling Point 155 °C / 311 °F at 760 mmHg; 64-66 °C at 23 mmHg; 57-59 °C at 10 mmHg[1][7][11][12][13][16][17][18]
Density 0.883 g/mL at 20 °C; 0.886 g/mL at 25 °C[1][11][12][16][19]
Refractive Index (n20/D) 1.4470 - 1.4510[4][10][11][16]
Vapor Pressure 2.022 mmHg at 25 °C (estimated)[7][11][17]
Vapor Density 4.7 (Air = 1)[7][17]
Flash Point 45-46 °C (113-114.8 °F)[7][11][13][15][17]
Solubility Insoluble in water; soluble in organic solvents such as alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7][11][][15]
LogP (o/w) 3.829 (estimated)[7][17]
Spectroscopic Data
Spectroscopy Details References
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.28, 6.26, 5.96, 2.62, 1.64, 1.33, 0.90[4][20]
¹³C NMR (22.53 MHz, CDCl₃) δ (ppm): 156.68, 140.64, 110.04, 104.56, 31.45, 28.02, 27.81, 22.46, 13.98[4]
Mass Spectrometry (EI) Major fragments (m/z): 81 (100%), 82 (26.3%), 138 (18.4%)[20]
FTIR Conforms to standard spectra.[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and quantification of 2-n-pentylfuran. Below are representative protocols for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 2-n-Pentylfuran in Food Matrices

This protocol is a generalized procedure based on methods cited for the analysis of furan and alkylfurans in food.[21][22]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Homogenize the solid food sample.
  • Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
  • Add a known volume of a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.
  • Add an internal standard (e.g., a deuterated analog of 2-n-pentylfuran) for quantification.
  • Seal the vial tightly with a PTFE/silicone septum.
  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatile compounds in the headspace.
  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • Gas Chromatograph:
  • Injector: Splitless mode, 250 °C.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole.
  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Identify 2-n-pentylfuran based on its retention time and the presence of characteristic ions (m/z 81, 95, 138).
  • Quantify the concentration of 2-n-pentylfuran by comparing the peak area of the analyte to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1. Sample Preparation:

  • Dissolve a small amount of purified 2-n-pentylfuran (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).[4]
  • Transfer the solution to an NMR tube.

2. NMR Analysis:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz).
  • ¹H NMR:
  • Acquire a proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the different protons in the molecule.
  • ¹³C NMR:
  • Acquire a carbon-13 NMR spectrum to identify the number and chemical environment of the carbon atoms.

3. Spectral Interpretation:

  • Assign the observed peaks to the corresponding atoms in the 2-n-pentylfuran structure based on their chemical shifts and coupling patterns.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing & Vialing Homogenize->Weigh Additives Add Internal Std. & Salt Solution Weigh->Additives Seal Sealing Additives->Seal Incubate Incubation (e.g., 60°C) Seal->Incubate SPME HS-SPME Adsorption Incubate->SPME GC Gas Chromatography (Separation) SPME->GC MS Mass Spectrometry (Detection) GC->MS Identify Peak Identification (Retention Time & Mass Spec) MS->Identify Quantify Quantification Identify->Quantify Result Concentration Result Quantify->Result

Caption: Workflow for the analysis of 2-n-pentylfuran using HS-SPME-GC-MS.

Biological Role and Applications of 2-n-Pentylfuran

Biological_Role cluster_source Sources cluster_application Applications & Significance Food Heat-Processed Foods Pentylfuran 2-n-Pentylfuran Food->Pentylfuran Fungi Aspergillus fumigatus Fungi->Pentylfuran Flavor Flavoring Agent Pentylfuran->Flavor Biomarker Disease Biomarker (Aspergillosis) Pentylfuran->Biomarker Repellent Insect Repellent (Drosophila suzukii) Pentylfuran->Repellent

Caption: Sources and key biological applications of 2-n-pentylfuran.

Logical Relationships of Key Properties

Properties_Relationship Pentylfuran 2-n-Pentylfuran Structure Structure: Furan Ring + Pentyl Chain Pentylfuran->Structure Volatility High Volatility Pentylfuran->Volatility Solubility Lipophilic: Soluble in organic solvents Insoluble in water Pentylfuran->Solubility Reactivity Aromatic Furan Ring Structure->Reactivity Application Applications: Flavor, Fragrance, Biomarker Volatility->Application Solubility->Application

Caption: Interrelationship of the structural and physical properties of 2-n-pentylfuran.

Stability and Storage

2-n-Pentylfuran is a flammable liquid and should be handled with appropriate safety precautions.[13][15] It should be stored in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[13][]

Conclusion

2-n-Pentylfuran is a versatile molecule with significant relevance in the food, fragrance, and biomedical sectors. Its distinct physical and chemical properties, driven by its furan ring and pentyl side chain, are fundamental to its applications. This technical guide provides a consolidated resource for researchers and professionals, summarizing its key characteristics and outlining standard experimental protocols for its analysis. Further research into its biological activities and metabolic pathways will continue to expand its potential applications in drug development and diagnostics.

References

Olfactory Characteristics of 2-Pentylfuran: A Technical Guide for Sensory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran (CAS No. 3777-69-3) is a volatile organic compound and a heterocyclic aromatic ether. It is a colorless to pale yellow liquid known for its characteristic aroma and is found naturally in a wide variety of heated foods and beverages. Its presence is often associated with the thermal degradation of lipids, particularly linoleic acid, and Maillard reactions. In the realm of sensory science and drug development, a thorough understanding of the olfactory characteristics of this compound is crucial for flavor and fragrance formulation, off-note identification, and the assessment of potential sensory side effects of pharmaceutical products. This technical guide provides an in-depth overview of the olfactory properties of this compound, methodologies for its sensory evaluation, and the underlying principles of its perception.

Olfactory Profile of this compound

The aroma of this compound is complex and can be described using a range of descriptors. Its perception is highly dependent on its concentration and the matrix in which it is present. The primary olfactory notes associated with this compound include:

  • Fruity and Sweet: Often described as having a general fruity character with sweet, caramel-like undertones.

  • Beany and Green: A prominent characteristic, particularly in the context of food products like soybean oil, is a distinct beany and green aroma.

  • Earthy and Roasty: It can also impart earthy, roasty, and nutty notes, contributing to the savory profiles of cooked foods.

  • Metallic: In some contexts, a metallic off-note can be perceived.

Quantitative Sensory Data

The odor threshold of a compound is a critical parameter in sensory science, representing the minimum concentration at which the compound can be detected. The taste and flavor thresholds provide further insight into its sensory impact when ingested. The following table summarizes the available quantitative sensory data for this compound.

ParameterMediumValueReference(s)
Odor Detection Threshold Air6 ppb[1]
Flavor Threshold Oil1 ppm (1 mg/L)[2]
Taste Characteristics Water (at 15 ppm)Green, waxy with a cooked caramellic nuance[1]
Odor in Topical Skin Care Cream FormulationDescribed as soil, moss, and mushroom or perfumed, soap flake, and liquorice depending on the base.[3]

Experimental Protocols for Sensory Studies

The sensory evaluation of this compound requires rigorous and standardized methodologies to ensure reliable and reproducible results. The following are key experimental protocols applicable to the study of this compound.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.[4] In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer) for identification and the other to a sniffing port where a trained sensory panelist evaluates the odor of the eluting compounds.[4]

Methodology:

  • Sample Preparation: Volatile compounds from the sample matrix (e.g., food product, drug formulation) are extracted using techniques like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

  • GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with an appropriate capillary column to separate the individual compounds.

  • Olfactory Evaluation: A trained panelist at the sniffing port records the detection of any odor, its intensity, and its qualitative description as a function of retention time.

  • Compound Identification: The compounds corresponding to the detected odors are identified using a mass spectrometer or by comparing their retention indices with those of known standards.

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a technique often used in conjunction with GC-O to determine the relative importance of odorants in a sample. The aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceivable is its flavor dilution (FD) factor, which is proportional to its odor activity value.

Descriptive Sensory Analysis

Descriptive sensory analysis is used to quantify the specific sensory attributes of a product.[5] A trained panel of 8-12 individuals develops a consensus vocabulary to describe the aroma, flavor, and texture of a sample and then rates the intensity of each attribute on a numerical scale.[6]

Methodology for this compound Evaluation:

  • Panelist Training: A panel is trained to recognize and rate the intensity of the characteristic aromas of this compound (e.g., beany, fruity, earthy) using reference standards.

  • Sample Preparation: Solutions of this compound at various concentrations in a relevant and controlled matrix (e.g., deodorized oil, water) are prepared.

  • Evaluation: Panelists are presented with the samples in a controlled environment and rate the intensity of each descriptive term on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Data Analysis: The intensity ratings are statistically analyzed to determine the sensory profile of this compound at different concentrations.

Odor Threshold Determination

The odor detection threshold can be determined using standardized methods such as the ASTM E679, which employs a forced-choice ascending concentration series.

Methodology:

  • Sample Preparation: A series of dilutions of this compound in a specific medium (e.g., water, air) is prepared.

  • Presentation: Panelists are presented with a set of three samples (two blanks and one containing the odorant) at each concentration level, starting from the lowest.

  • Forced-Choice Task: Panelists are required to identify the sample that is different from the others.

  • Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds, which is the concentration at which the panel can reliably detect the presence of the odorant.

Visualizations

Logical Relationship of this compound Odor Descriptors

cluster_fruity_sweet Fruity/Sweet cluster_green_beany Green/Beany cluster_earthy_roasty Earthy/Roasty cluster_off_note Off-Note This compound This compound Fruity Fruity This compound->Fruity Sweet Sweet This compound->Sweet Caramellic Caramellic This compound->Caramellic Green Green This compound->Green Beany Beany This compound->Beany Vegetable Vegetable This compound->Vegetable Earthy Earthy This compound->Earthy Roasty Roasty This compound->Roasty Nutty Nutty This compound->Nutty Metallic Metallic This compound->Metallic

Caption: Interrelated odor descriptors for this compound.

Experimental Workflow for GC-Olfactometry

cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample Sample Matrix Extraction Volatile Extraction (SPME/SAFE) Sample->Extraction GC Gas Chromatography Extraction->GC Split Column Effluent Split GC->Split MS Mass Spectrometry Split->MS Sniffing Olfactometry Port Split->Sniffing Identification Compound Identification MS->Identification SensoryData Sensory Data (Odor Description, Intensity) Sniffing->SensoryData Correlation Correlation of Chemical and Sensory Data Identification->Correlation SensoryData->Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Generalized Olfactory Signaling Pathway

Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) Activation OR->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP cAMP Production AC->cAMP Ion_channel Cation Channel Opening (Na+, Ca2+) cAMP->Ion_channel Depolarization Membrane Depolarization Ion_channel->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Brain Signal to Brain Action_potential->Brain

Caption: Generalized olfactory signal transduction cascade.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific ORs that bind to this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

  • Binding: this compound molecules, upon entering the nasal cavity, dissolve in the mucus layer and bind to one or more specific ORs.

  • G-protein Activation: This binding event induces a conformational change in the OR, leading to the activation of an associated G-protein (typically G-olf).

  • Second Messenger Production: The activated G-protein stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions into the neuron.

  • Depolarization and Action Potential: This influx of positive ions causes a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and integrated with signals from other neurons, ultimately leading to the perception of the specific aroma of this compound.

It is important to note that the combinatorial nature of olfactory perception means that a single odorant like this compound may activate a unique combination of ORs, and the resulting pattern of activation is what allows the brain to distinguish its aroma from that of other compounds.

Conclusion

This compound is a significant aroma compound with a multifaceted olfactory profile that is of considerable interest to researchers in the food, fragrance, and pharmaceutical industries. A comprehensive understanding of its sensory characteristics, underpinned by robust quantitative data and standardized experimental protocols, is essential for its effective utilization and control. The methodologies and data presented in this guide provide a framework for the systematic sensory evaluation of this compound, enabling researchers to better predict and modulate its sensory impact in various applications. Further research to identify the specific olfactory receptors responsible for its perception will provide even deeper insights into the molecular basis of its characteristic aroma.

References

Methodological & Application

Application Note: Quantification of 2-Pentylfuran using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantification of 2-pentylfuran, a volatile organic compound found in various food matrices and of interest in flavor chemistry and product authenticity testing.[1][2] The described protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with headspace (HS) or solid-phase microextraction (SPME) for sample introduction, providing high sensitivity and selectivity. This document provides detailed experimental protocols, data presentation for key quantitative parameters, and a visual workflow to guide researchers in developing and implementing this method.

Introduction

This compound is a member of the furan class of compounds, characterized by a furan ring with a pentyl group substitution.[3] It is a volatile compound that contributes to the aroma and flavor profiles of numerous heat-processed foods and beverages, including coffee, fruit juices, and cereals.[1][4] The formation of this compound is often associated with the auto-oxidation of linoleic acid.[1] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, as well as for safety assessments, as some alkylfurans have raised toxicological concerns.[5][6] However, inter-laboratory studies have shown significant variability in the quantification of this compound, underscoring the need for standardized and well-documented analytical methods.[5][6] This application note presents a detailed GC-MS method designed to provide reliable and reproducible quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥98% purity), this compound-d11 (internal standard)[7]

  • Solvents: Methanol, Dichloromethane, Hexane (GC-MS grade)[8][9]

  • Sample Vials: 1.5 mL glass autosampler vials with inserts, 20 mL headspace vials with magnetic screw caps and septa[8]

  • SPME Fibers: Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm thickness[10]

Sample Preparation

Two primary sample preparation techniques are presented: Headspace (HS) and Solid-Phase Microextraction (SPME). The choice of technique may depend on the sample matrix and required sensitivity.

2.1. Headspace (HS) Protocol (for matrices like coffee)

  • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add the internal standard (this compound-d11) to achieve a final concentration of 50 µg/kg.

  • Add 5 mL of saturated NaCl solution.

  • Immediately seal the vial with a magnetic screw cap and PTFE/silicone septum.

  • Vortex the vial for 30 seconds.

  • Incubate the vial in the autosampler incubator at 80°C for 20 minutes with agitation.[7]

  • Inject 1 mL of the headspace into the GC-MS system.[7]

2.2. Solid-Phase Microextraction (SPME) Protocol (for matrices like fruit juice, baby food, and cereals)

  • Weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add the internal standard (this compound-d11) to achieve a final concentration of 5 µg/kg.

  • Add 5 mL of saturated NaCl solution (15% w/v).[10]

  • Immediately seal the vial with a magnetic screw cap and PTFE/silicone septum.

  • Incubate the vial in the autosampler incubator at 40°C for 5 minutes with agitation (250 rpm).[7]

  • Expose the SPME fiber (CAR/PDMS) to the headspace for 20 minutes at 32°C with stirring (600 rpm).[10]

  • Retract the fiber and immediately introduce it into the GC inlet for desorption at 280°C for 1 minute.[7]

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Supelco Equity-1 or SPB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness)[10][11]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for SPME) or as appropriate for HS

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 250°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C[12]

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Mass Spectrum of this compound: The molecular ion for this compound is m/z 138.[3][12] The base peak in the electron ionization mass spectrum is typically m/z 81.[3] Other significant ions can be observed at m/z 82, 53, and 95.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

ParameterValueReference
Retention Time Approx. 10-12 min (matrix dependent)[10]
Quantifier Ion (m/z) 81[3]
Qualifier Ions (m/z) 138, 82, 53[3]
Calibration Range 0.5 - 100 µg/kgN/A
Limit of Detection (LOD) 0.056 - 0.23 ng/mL[10]
Limit of Quantification (LOQ) 5 µg/kg (general matrices), 200 µg/kg (coffee)[4][11]
Recovery 80 - 110%[4][11]
Precision (Repeatability, RSD) < 16%[4][11]

Experimental Workflow

GCMS_Workflow GC-MS Quantification of this compound Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_result Result Sample Homogenized Sample Add_IS Add Internal Standard (this compound-d11) Sample->Add_IS Add_Salt Add Saturated NaCl Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Vortex Vortex Seal_Vial->Vortex Incubate_HS Incubate at 80°C (Headspace) Vortex->Incubate_HS Incubate_SPME Incubate at 40°C & Expose Fiber (SPME) Vortex->Incubate_SPME Injection Injection into GC-MS Incubate_HS->Injection Incubate_SPME->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification Result Concentration of This compound (µg/kg) Quantification->Result

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various matrices. The use of either headspace or SPME sample introduction allows for flexibility depending on the specific application and sample type. Adherence to the described protocols for sample preparation, instrument parameters, and data analysis will enable researchers to obtain accurate and reproducible results, which is critical for quality control and safety assessment in the food, beverage, and pharmaceutical industries. The provided quantitative data and workflow diagram serve as a comprehensive guide for the implementation of this method.

References

Analysis of 2-Pentylfuran in Food Matrices using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

This document provides a comprehensive guide for the determination of 2-pentylfuran in various food matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This methodology is crucial for researchers, scientists, and professionals in food safety and quality control, given that this compound is a volatile organic compound formed during the thermal processing of foods and can contribute to its aroma profile. The International Agency for Research on Cancer (IARC) has classified furan, a related compound, as a possible human carcinogen, necessitating reliable analytical methods for its derivatives like this compound in food.

Introduction

This compound is a furan derivative found in a variety of heat-processed foods and beverages, including coffee, fruit juices, and baby food.[1][2] Its presence is often a result of the thermal degradation of carbohydrates, ascorbic acid, and lipids.[3] Accurate quantification of this compound is essential for food quality assessment and safety studies. HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from complex matrices.[4] Coupled with the selectivity and sensitivity of GC-MS, it provides a robust method for the analysis of this compound in food.

Experimental Protocol

This protocol outlines the key steps for the analysis of this compound in food matrices. Optimization of specific parameters may be required depending on the specific food matrix and instrumentation.

Sample Preparation

To minimize the loss of volatile analytes like this compound, it is critical to maintain a cold chain throughout the sample preparation process.[5]

  • Homogenization: For solid or semi-solid food samples, homogenize the sample using a laboratory blender. To prevent analyte loss, pre-cool the sample and the blender components.[4] For liquid samples like fruit juices, this step may not be necessary.

  • Aliquoting: Accurately weigh a representative portion of the homogenized (or liquid) sample into a headspace vial (e.g., 20 mL). The sample amount may vary depending on the expected concentration of this compound and the matrix, with typical amounts ranging from 0.5 g to 5 g.[2][3]

  • Matrix Modification: To enhance the partitioning of this compound from the sample matrix into the headspace, add a saturated sodium chloride (NaCl) solution to the vial.[6] A common approach is to add 5 mL to 10 mL of 30% NaCl solution.[3][5]

  • Internal Standard Spiking: For accurate quantification, especially when using isotope dilution, add a known amount of a suitable internal standard, such as this compound-d11, to each vial.[7]

  • Vial Sealing: Immediately after adding all components, securely seal the vial with a magnetic screw-thread cap containing a septum.

HS-SPME Parameters

The selection of the SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and reproducibility.

  • SPME Fiber: Several fiber coatings can be used. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile compounds, including this compound.[5] The SPME Arrow, with its larger surface area and volume of stationary phase, can offer enhanced sensitivity.[7][8]

  • Incubation and Extraction:

    • Place the sealed vial in the autosampler tray.

    • Incubation: Equilibrate the sample at a specific temperature with agitation to facilitate the release of this compound into the headspace. Typical conditions are 50°C for 10 minutes with agitation at 250 rpm.[3][8]

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the analytes. A common extraction time is 10-20 minutes.[3][9]

  • Desorption: After extraction, the fiber is withdrawn from the sample vial and immediately inserted into the hot GC injector for thermal desorption of the analytes. A desorption temperature of 280°C for 1-3 minutes is typically sufficient.[3][6]

GC-MS Conditions

The gas chromatograph separates the desorbed compounds, and the mass spectrometer detects and quantifies them.

  • Gas Chromatograph (GC):

    • Injector: Operate in splitless or split mode. For trace analysis, splitless mode is preferred. A split injection (e.g., 1:10) might be necessary for more concentrated samples.[3] The injector temperature should be high enough for efficient desorption, typically 280°C.[3]

    • Column: A mid-polar capillary column, such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness), is well-suited for the separation of volatile organic compounds like furans.[8]

    • Oven Temperature Program: A typical program starts at a low temperature to trap the analytes, followed by a ramp to elute the compounds of interest. For example: 35°C (hold for 3 min), ramp to 75°C at 8°C/min, then ramp to 200°C at a suitable rate.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[3]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. Key ions for this compound include m/z 81 (quantifier) and m/z 138 (qualifier).[10] Full scan mode can be used for initial method development and identification of unknown compounds.

    • Temperatures: Transfer line at 280°C, ion source at 325°C, and quadrupole at 200°C.[3]

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and recovery data for this compound in various food matrices as reported in the literature.

Table 1: Limits of Quantification (LOQ) for this compound in Different Food Matrices

Food MatrixLOQReference
Baby Food5 µg/kg[5]
Cereals5 µg/kg[5]
Fruit Juices5 µg/kg[1]
Infant Formula5 µg/kg[1]
Coffee200 µg/kg[1]
Fruit Juices0.14 - 0.76 ng/mL[9]
Juice and Meat Products0.003 - 0.007 ng/g[11]

Table 2: Recovery Rates for Furan and its Derivatives (including this compound) in Food Matrices

Food MatrixRecovery Rate (%)Reference
General (at 50 µg/kg)80 - 110%[1]
Fruit Juices90.2 - 110.1%[9]
Juice and Meat Products80 - 105%[11]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HS-SPME-GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Homogenization Sample Homogenization (if solid/semi-solid) Weighing Weighing Sample (e.g., 0.5-5g) Homogenization->Weighing Addition Addition of NaCl Solution & Internal Standard Weighing->Addition Sealing Vial Sealing Addition->Sealing Incubation Incubation (e.g., 50°C, 10 min) Sealing->Incubation Extraction Headspace Extraction (e.g., 10-20 min) Incubation->Extraction Desorption Thermal Desorption (e.g., 280°C, 1-3 min) Extraction->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Detection Detection & Identification (MS) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

logical_relationship FoodMatrix Food Matrix (e.g., Coffee, Baby Food, Juice) ThermalProcessing Thermal Processing (e.g., Roasting, Pasteurization) FoodMatrix->ThermalProcessing Formation Formation of this compound FoodMatrix->Formation Precursors Precursors (Carbohydrates, Lipids, Ascorbic Acid) ThermalProcessing->Precursors Precursors->Formation Analysis HS-SPME-GC-MS Analysis Formation->Analysis Data Quantitative Data (Concentration of this compound) Analysis->Data

Caption: Logical relationship of this compound formation and analysis in food.

References

Application Note: High-Precision Quantification of 2-Pentylfuran using Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran is a volatile organic compound found in a variety of heat-processed foods and beverages and has been identified as a potential biomarker for certain metabolic processes and diseases.[1][2] Accurate quantification of this compound is crucial for food quality control, flavor and aroma research, and clinical diagnostics. Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the precise and accurate measurement of volatile compounds like this compound.[3][4][5] This method utilizes a stable isotope-labeled internal standard (e.g., deuterated this compound) that is chemically identical to the analyte, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[6] This application note provides a detailed protocol for the quantification of this compound in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.

Principle of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a highly accurate quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The labeled compound, or internal standard, behaves identically to the endogenous analyte during extraction, derivatization, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, precise quantification can be achieved, as the ratio is unaffected by sample losses during workup.

Experimental Protocols

This section details the methodology for the analysis of this compound using SIDA with HS-SPME-GC-MS.

Materials and Reagents
  • Analytes and Standards:

    • This compound (native)

    • Deuterated this compound (e.g., this compound-d11 or this compound-d3)[3]

  • Solvents and Chemicals:

    • Methanol (GC grade)

    • Sodium chloride (analytical grade)

    • Ultrapure water

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm[3]

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Liquid Samples (e.g., fruit juice):

    • Accurately weigh 1-5 g of the homogenized liquid sample into a 20 mL headspace vial.

    • Add a known amount of the deuterated this compound internal standard solution.

    • Add sodium chloride to achieve a final concentration of 15-30% (w/v) to enhance the release of volatile compounds.[3][7]

    • Seal the vial immediately with a magnetic crimp cap.

  • Solid Samples (e.g., cereals, baby food):

    • Accurately weigh 0.5-1 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add a known amount of ultrapure water to create a slurry.

    • Add a known amount of the deuterated this compound internal standard solution.

    • Add sodium chloride to achieve a final concentration of 15-30% (w/v) in the aqueous phase.

    • Seal the vial immediately with a magnetic crimp cap.

HS-SPME Procedure
  • Place the sealed headspace vial in the autosampler tray.

  • Incubate the vial at a specific temperature (e.g., 32-60°C) for a defined period (e.g., 10-20 minutes) with agitation (e.g., 250-600 rpm) to allow for equilibration of the analytes between the sample and the headspace.[7][8]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for a set extraction time (e.g., 20-45 minutes) at the same temperature.[7][8]

  • Retract the fiber into the needle.

GC-MS Analysis
  • Injection: Transfer the SPME fiber to the GC inlet and desorb the analytes thermally (e.g., at 250-270°C for 2-5 minutes) in splitless mode.[9]

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., SPB-1, CP-Wax 52 CB).[5][7]

    • Oven Program: A typical temperature program starts at 40°C, holds for a few minutes, then ramps up to a final temperature of around 240°C. The specific program should be optimized for the separation of this compound from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both native this compound and its deuterated internal standard. For example, for this compound, quantifier and qualifier ions could be m/z 138 and 81, respectively. For a deuterated standard like this compound-d11, the corresponding ions would be shifted.[3]

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound using SIDA.

ParameterFruit JuiceBaby Food & CerealsCoffeeReference(s)
Limit of Detection (LOD) 0.056 - 0.23 ng/mLNot explicitly stated, but LOQ is lowNot explicitly stated, but LOQ is higher[7]
Limit of Quantification (LOQ) 0.14 - 0.76 ng/mL5 µg/kg200 µg/kg[4][5][7]
Recovery 90.2% - 110.1%80% - 110%80% - 110%[4][5][7]
Repeatability (RSD) < 6.7%< 16% at 50 µg/kg< 7.4% at 10 mg/kg[4][5][7]

Note: Significant variability in the quantification of this compound has been observed between laboratories, especially in complex matrices like cereals.[10][11][12] Therefore, thorough method validation is crucial.

Visualizations

SIDA_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Matrix (e.g., Food, Biological Fluid) Spike Spike with Deuterated This compound (Internal Standard) Sample->Spike Homogenize Homogenize and Add Salt Spike->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Incubate Incubate and Equilibrate Vial->Incubate Extract Expose SPME Fiber to Headspace Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Ratio Calculate Analyte/IS Ratio Detect->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for this compound analysis.

SIDA_Principle cluster_sample Initial Sample cluster_spike Spiking cluster_mixed Sample + IS cluster_process Extraction & Analysis cluster_detection MS Detection Analyte Analyte (this compound) Mixed Mixture Analyte->Mixed IS Internal Standard (Deuterated this compound) IS->Mixed Process Sample Loss Matrix Effects Mixed->Process MS Mass Spectrometer Process->MS Ratio Constant Ratio (Analyte / IS) MS->Ratio

Caption: Principle of Stable Isotope Dilution Analysis.

References

Application Notes and Protocols for the Efficient Extraction of 2-Pentylfuran from Coffee

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentylfuran is a significant volatile organic compound that contributes to the characteristic aroma profile of freshly brewed coffee. As a product of lipid oxidation and the Maillard reaction during the roasting process, its concentration can vary depending on the coffee bean origin, roasting conditions, and brewing method. Accurate quantification of this compound in a complex matrix like coffee is crucial for quality control, flavor profiling, and research into aroma chemistry.

This document provides detailed application notes and experimental protocols for the efficient extraction of this compound from coffee samples. Three widely used and effective techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent-Assisted Flavor Evaporation (SAFE). These methods offer a range of options for researchers and scientists in terms of sensitivity, sample throughput, and the level of automation. The information is intended for an audience of researchers, scientists, and professionals involved in food science, analytical chemistry, and drug development who require reliable methods for volatile compound analysis.

Quantitative Data Summary

The selection of an appropriate extraction technique often depends on the desired sensitivity, recovery, and the specific goals of the analysis. The following table summarizes the quantitative performance of HS-SPME, SBSE, and SAFE for the analysis of furan and its derivatives, including this compound, in coffee and similar food matrices.

Extraction TechniqueAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference(s)
HS-SPME FuranCoffee0.3 ng/g0.8 ng/g92-102%[1]
HS-SPME Furan, 2-Methylfuran, this compoundFruit Juices0.056-0.23 ng/mL0.14-0.76 ng/mL90.2-110.1%[2]
SBSE FuranCoffee, Baby FoodDown to 2 ng/g-Comparable to static headspace[3][4]
SAFE General VolatilesFood MatricesNot specifiedNot specifiedHigh yields, especially for high-boiling point odorants[5]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

Materials:

  • Ground coffee sample

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer or autosampler with agitation and temperature control

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation: Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

  • Internal Standard Addition (Optional): Spike the sample with an appropriate internal standard (e.g., deuterated this compound) for accurate quantification.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap.

  • Incubation and Extraction:

    • Place the vial in a heated agitator.

    • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the volatiles in the headspace.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption:

    • Retract the fiber into the needle and immediately insert it into the hot injection port of the GC.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

  • Analysis: The desorbed compounds are transferred to the GC column for separation and subsequent detection by the MS.

Workflow Diagram:

HS_SPME_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Weigh 1g Coffee into 20mL Vial B Seal Vial A->B C Incubate at 60°C for 15 min B->C D Expose SPME Fiber for 30 min at 60°C C->D E Desorb in GC Inlet at 250°C for 5 min D->E F GC-MS Analysis E->F SBSE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_desorption_analysis Desorption & Analysis A Place 10mL Coffee Brew in Vial B Add PDMS Stir Bar A->B C Stir for 60 min at Room Temp B->C D Remove and Dry Stir Bar C->D E Thermal Desorption in TDU-GC-MS D->E SAFE_Workflow cluster_extraction Solvent Extraction cluster_safe SAFE Distillation cluster_concentration Concentration A Extract 50g Coffee with 200mL CH2Cl2 B Filter and Dry Extract A->B C Distill under High Vacuum at 40°C B->C D Collect Distillate in Liquid N2 Trap C->D E Thaw and Dry Distillate D->E F Concentrate to 1mL via Rotary Evaporator E->F

References

Standard operating procedure for 2-Pentylfuran analysis in fruit juices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Analysis of 2-Pentylfuran in Fruit Juaces

Introduction

This compound is a volatile organic compound that can be found in various heat-processed foods and beverages, including fruit juices.[1][2][3] Its presence can be an indicator of thermal processing and can also contribute to the aroma profile of the juice. The analysis of this compound is crucial for quality control and for understanding the effects of processing on juice flavor and chemistry. This application note details a standard operating procedure for the determination of this compound in fruit juices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes the principle of HS-SPME, where volatile and semi-volatile compounds in the headspace above the fruit juice sample are adsorbed onto a coated fiber. The fiber is then transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer. This technique is sensitive and robust for the analysis of furanic compounds in complex matrices like fruit juices.[4]

Quantitative Data Summary

The following table summarizes the method validation parameters for the analysis of this compound in fruit juices, as established in a representative study.

ParameterValueReference
Limit of Detection (LOD)0.23 ng/mL[4]
Limit of Quantification (LOQ)0.76 ng/mL[4]
Recovery90.2% - 110.1%[4]
Relative Standard Deviation (RSD)< 6.7%[4]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Homogenization: Ensure the fruit juice sample is thoroughly mixed to guarantee homogeneity before sampling.[5]

  • Sample Aliquoting: Transfer 5 g of the fruit juice sample into a 20 mL headspace vial.[6]

  • Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial.[6] The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Internal Standard Spiking (Optional but Recommended): For improved accuracy and precision, especially when using isotope dilution, spike the sample with a known concentration of a labeled internal standard (e.g., deuterated this compound).[1][2]

2. HS-SPME Procedure

The selection of the SPME fiber and the optimization of extraction parameters are crucial for achieving high sensitivity.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility analytes, including this compound.[2]

  • Equilibration: Equilibrate the sample vial at 35°C for 15 minutes with stirring.[6]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 20 minutes at 32°C with stirring at 600 rpm.[4]

3. GC-MS Analysis

The following GC-MS conditions have been found to be effective for the separation and detection of this compound.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[7]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[7]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[6]

  • Injector Temperature: 280°C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 32°C, hold for 4 minutes.[6]

    • Ramp: Increase to 200°C at a rate of 20°C/min.[6]

    • Hold: Maintain at 200°C for 3 minutes.[6]

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization: 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Target ions for this compound should be determined from a full scan analysis of a standard.

4. Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Blank Samples: Analyze a blank sample (e.g., reagent water) with each batch of samples to check for contamination.[5]

  • Spiked Samples: Analyze a matrix spike (a fruit juice sample with a known amount of this compound added) to assess method recovery.[5]

  • Calibration: Prepare a multi-point calibration curve using standards of this compound in a suitable solvent or a matrix-matched standard.

Workflow Diagram

SOP_Workflow Standard Operating Procedure for this compound Analysis in Fruit Juices cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Fruit Juice Sample Homogenize Homogenize Sample Sample->Homogenize Aliquot Aliquot 5g into Vial Homogenize->Aliquot Add_Salt Add 5mL Saturated NaCl Aliquot->Add_Salt Spike Spike with Internal Standard (Optional) Add_Salt->Spike Equilibrate Equilibrate at 35°C for 15 min Spike->Equilibrate Extract Expose SPME Fiber (20 min at 32°C) Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

References

Application Notes & Protocols: 2-Pentylfuran as a Flavor Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-pentylfuran as a flavor standard in food science research. This document includes its sensory characteristics, applications in flavor profiling, and detailed protocols for its analysis.

1. Introduction to this compound

This compound (FEMA# 3317, CAS# 3777-69-3) is a volatile organic compound belonging to the furan family.[1][2] It is a colorless to light yellow liquid with a distinct aroma profile described as fruity, reminiscent of pineapple, with underlying cooked or caramel notes.[3] In some contexts, particularly in relation to soybean oil, it is associated with a "beany" or "reversion" off-flavor.[4][5] this compound is naturally found in a variety of heat-processed foods and beverages and is formed through the thermal degradation of carbohydrates, ascorbic acid, and the oxidation of lipids, particularly linoleic acid.[4][6][7]

2. Applications in Food Science Research

As a flavor standard, this compound serves several key purposes:

  • Flavor Profiling: Its unique combination of fruity and cooked notes makes it a valuable tool for adding complexity and authenticity to a wide range of "heated" flavors, such as roasted meats, and for enhancing various fruit flavors.[3]

  • Off-Flavor Analysis: Due to its association with the "reversion flavor" in soybean oil, it is used as a marker compound to study and mitigate off-flavor development in oils and soy-based products.[4][5]

  • Method Validation: It is employed as an analytical standard for the development and validation of methods for detecting and quantifying furans and alkylfurans in food matrices.[6][7][8]

  • Sensory Studies: Used in sensory panels to characterize flavor profiles and determine flavor thresholds in different food systems.

3. Sensory Characteristics and Recommended Usage Levels

This compound contributes significantly to the flavor profiles of many foods. The following table summarizes its sensory characteristics and provides suggested starting levels for its use in various flavor applications, intended for a final dosage of 0.05% in a ready-to-drink beverage or simple bouillon.[3]

Flavor ApplicationSensory ContributionTypical Starting Level (ppm in flavor concentrate)
BaconAdds depth and complexity100
Roast BeefSoftens background, adds authenticity300
Roast ChickenEnhances roasted notes400
HamEnhances boiled notes100
Cooked MushroomAdds complexity50
Toasted OnionHighly compatible, enhances toasted notes500
Cooked PotatoWorks well in boiled to fried profiles100
Cooked Seafood (especially Shrimp)Enhances cooked notes50 (higher for fried profiles)
Soy SauceSubtle impact50
TomatoEnhances both fresh and cooked profiles100 (fresh), 200 (cooked)

4. Analytical Protocols for this compound Quantification

The accurate quantification of this compound in food matrices is crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) coupled with headspace (HS) or solid-phase microextraction (SPME) is the most common analytical approach.[6][8][9][10]

Protocol 1: Quantification of this compound in Fruit Juices using HS-SPME-GC-FID

This protocol is adapted from a validated method for the simultaneous analysis of furan, 2-methylfuran, and this compound in juice samples.[11]

4.1. Materials and Reagents

  • This compound standard

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME fiber assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • SPB-1 GC column (or equivalent)

  • Headspace vials (20 mL) with magnetic stir bars

4.2. Experimental Workflow

cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-FID Analysis sample 5 mL Juice Sample nacl Add 15% (w/v) NaCl sample->nacl vial Transfer to 20 mL Headspace Vial with Stir Bar nacl->vial incubate Incubate at 32°C for 20 min with 600 rpm stirring vial->incubate extract Expose SPME Fiber to Headspace incubate->extract inject Desorb in GC Inlet extract->inject separate Separate on SPB-1 Column inject->separate detect Detect with FID separate->detect

HS-SPME-GC-FID Workflow

4.3. Detailed Procedure

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve.

  • Sample Preparation:

    • Pipette 5 mL of the juice sample into a 20 mL headspace vial.

    • Add sodium chloride to a final concentration of 15% (w/v).

    • Add a magnetic stir bar to the vial.

    • Seal the vial with a PTFE-faced silicone septum and aluminum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or autosampler set to 32°C.

    • Allow the sample to equilibrate for 20 minutes while stirring at 600 rpm.

    • Expose the CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes.

    • Use a SPB-1 column for chromatographic separation. The analysis should be completed within 12 minutes.[11]

    • Detect the analytes using the flame ionization detector.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the juice sample by interpolating its peak area on the calibration curve.

4.4. Method Performance

The following table summarizes the performance characteristics of this method.[11]

ParameterValue
Recovery Rate90.2% - 110.1%
Limit of Detection (LOD)0.056 - 0.23 ng/mL
Limit of Quantification (LOQ)0.14 - 0.76 ng/mL
Relative Standard Deviation (RSD)< 6.7%

Protocol 2: Quantification of this compound in Various Food Matrices using HS-SPME/HS-GC-MS

This protocol is a generalized procedure based on a method for the analysis of furan and five alkylfurans, including this compound, in diverse food matrices.[6][7][8] This method utilizes isotope dilution for accurate quantification.

5.1. Materials and Reagents

  • This compound standard

  • This compound-d3 or this compound-d11 (internal standard)[7][10]

  • Saturated sodium chloride (NaCl) solution

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-PLOT Q column or equivalent

  • Headspace vials (20 mL)

5.2. Logical Workflow for Method Selection

start Analyze this compound in Food matrix_type Determine Food Matrix Type start->matrix_type coffee Coffee matrix_type->coffee High Concentration Expected other_matrices Baby Food, Cereals, Fruit Juice, Infant Formula matrix_type->other_matrices Low to Moderate Concentration Expected hs_gcms Use Headspace (HS)-GC-MS coffee->hs_gcms spme_gcms Use Solid-Phase Microextraction (SPME)-GC-MS other_matrices->spme_gcms quantify Quantify using Isotope Dilution hs_gcms->quantify spme_gcms->quantify

Method Selection Logic

5.3. Detailed Procedure

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., this compound-d3) to the homogenized food sample.

  • Sample Preparation:

    • For solid samples (e.g., cereals, baby food): Weigh 0.5 g of the sample into a 20 mL headspace vial.

    • For liquid samples (e.g., fruit juice, infant formula): Pipette 5 mL of the sample into a 20 mL headspace vial.

    • Add a saturated NaCl solution to the vial (e.g., 5 mL for juice samples).

  • Extraction (Choose one):

    • HS-SPME (for higher sensitivity):

      • Equilibrate the vial at 35°C for 15 minutes.

      • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes at 35°C.[6]

    • Static Headspace (HS) (for matrices like coffee):

      • Equilibrate the vial at a specific temperature and time suitable for the matrix.

      • Inject a specific volume of the headspace into the GC-MS.

  • GC-MS Analysis:

    • Thermally desorb the analytes from the SPME fiber in the GC inlet or inject the headspace sample.

    • Separate the compounds on a suitable capillary column (e.g., HP-PLOT Q).

    • Use mass spectrometry for detection, monitoring specific ions for this compound and its internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample using a calibration curve prepared with standards and the internal standard.

5.4. Method Performance

The following table presents the performance data for this analytical approach across different food matrices.[6][7][8]

Food MatrixInjection TechniqueLimit of Quantification (LOQ)Recovery RateRepeatability (RSD) at 50 µg/kg
Baby FoodHS & SPME5 µg/kg80% - 110%< 16%
CerealsHS & SPME5 µg/kg80% - 110%< 16%
Fruit JuicesSPME5 µg/kg80% - 110%< 16%
Infant FormulaSPME5 µg/kg80% - 110%< 16%
CoffeeHS200 µg/kg80% - 110%7.4% (at 10 mg/kg)

6. Safety and Regulatory Information

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] Concerns about genotoxicity have been ruled out by the EFSA Panel on Food Additives and Flavourings.[6][12]

7. Concluding Remarks

This compound is a versatile compound in food science research, serving as both a valuable flavor ingredient and an important analytical standard. The protocols outlined in these application notes provide robust and validated methods for its quantification in a variety of food matrices. Researchers should select the most appropriate method based on the specific food matrix and the expected concentration of the analyte. The use of an appropriate internal standard, such as a deuterated analog of this compound, is highly recommended for accurate and precise quantification.

References

Application Notes and Protocols: 2-Pentylfuran as a Marker in Food Authenticity and Adulteration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-pentylfuran as a volatile marker in assessing food quality, authenticity, and potential adulteration. Detailed experimental protocols for its analysis are also included.

Introduction

This compound is a heterocyclic organic compound that contributes to the aroma profile of a wide range of thermally processed foods. It is primarily formed from the thermal oxidation of linoleic acid, an omega-6 polyunsaturated fatty acid.[1][2] Consequently, its presence and concentration can serve as a valuable indicator of a food's processing history, storage conditions, and lipid composition. While not a universal marker for all types of food fraud, its analysis can be a powerful tool in detecting certain types of adulteration, particularly in lipid-rich foods like edible oils.

Application in Food Authenticity and Adulteration

The utility of this compound in food authenticity and adulteration studies is primarily linked to its formation from linoleic acid. Different vegetable oils, for instance, have distinct fatty acid profiles. Adulteration of a high-value oil with a cheaper one containing a different concentration of linoleic acid can potentially be detected by monitoring the levels of this compound, especially after thermal stress.

1. Edible Oils:

  • Authenticity of Olive Oil: Extra virgin olive oil has a relatively low concentration of linoleic acid compared to other vegetable oils like soybean oil, corn oil, and sunflower oil.[3] Adulteration of olive oil with these cheaper alternatives would lead to a higher overall linoleic acid content in the blended product. Upon heating or prolonged storage, the adulterated oil would likely generate higher concentrations of this compound compared to the authentic olive oil. While direct quantitative data for this specific adulteration scenario is not abundant in the literature, the principle is scientifically sound.[4] Studies have shown that the volatile profiles, including furan derivatives, are key to authenticating olive oil.[4][5][6][7][8]

  • Quality Indicator: The concentration of this compound in olive oil has been shown to increase with exposure to light and higher storage temperatures, making it a useful marker for assessing storage conditions and potential mishandling.[9]

2. Soybean Oil and other Vegetable Oils:

  • "Reversion Flavor": this compound is a key compound responsible for the "reversion flavor" in soybean oil, which is an undesirable beany or grassy off-flavor that develops during storage.[1][2] Monitoring its concentration is therefore crucial for the quality control of soybean oil and products containing it.

  • Lipid Oxidation Marker: In a broader context, this compound is a well-established marker for lipid oxidation in various fats and oils.[1][10] Its presence can indicate the degree of oxidative degradation, which is a critical quality parameter.

3. Fruit Juices and Other Thermally Processed Foods:

  • Processing Indicator: this compound can be found in thermally processed fruit juices and other foods as a result of the degradation of lipids present in the raw materials.[11][12][13] Its concentration can provide insights into the severity of the heat treatment applied.

  • Adulteration: While less direct than in edible oils, significant deviations in the expected concentration of this compound in a fruit juice could potentially indicate the addition of undeclared ingredients or flavorings. However, more research is needed in this area.[14][15][16]

Quantitative Data

The following table summarizes key quantitative parameters for the analysis of this compound in various food matrices, as reported in the scientific literature.

Food MatrixAnalytical MethodLimit of Quantification (LOQ)Recovery (%)Reference
Fruit JuicesHS-SPME-GC-FID0.23 ng/mL90.2 - 110.1[13]
Baby Food, CerealsHS-SPME-GC-MS5 µg/kg80 - 110[11]
CoffeeHS-GC-MS200 µg/kg80 - 110[11]
Infant FormulaSPME-GC-MS5 µg/kg80 - 110[11]

Note: An interlaboratory study highlighted significant variability in the quantification of this compound in cereals, with concentrations reported from 8 mg/kg to over 1000 mg/kg in the same sample, indicating that method standardization is crucial for reliable results.[17][18]

Experimental Protocols

1. Analysis of this compound in Edible Oils by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline based on common practices for volatile compound analysis in oils.

a. Sample Preparation:

  • Weigh 1.0 g of the oil sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., deuterated this compound).

  • Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

b. HS-SPME Procedure:

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C).

  • Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

c. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250 °C for 5 minutes) in splitless mode.

  • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation.

  • Set the oven temperature program to achieve good separation of the target analytes (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

  • Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • The mass spectrometer should be operated in electron ionization (EI) mode (70 eV).

  • Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, using characteristic ions for this compound (e.g., m/z 81, 138).

2. Analysis of this compound in Fruit Juices by HS-SPME-GC-Flame Ionization Detection (FID)

This protocol is adapted from the method described by Hu et al. (2016).[13]

a. Sample Preparation:

  • Pipette 5 mL of the juice sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to increase the ionic strength of the sample and enhance the release of volatiles.

  • Add a known amount of an internal standard.

  • Seal the vial immediately.

b. HS-SPME Procedure:

  • Incubate the vial at 32 °C for 20 minutes with stirring at 600 rpm.

  • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace during the incubation.

c. GC-FID Analysis:

  • Desorb the analytes in the GC injection port at 250 °C for 5 minutes.

  • Use a suitable capillary column (e.g., SPB-1, 30 m x 0.25 mm x 0.25 µm).

  • Set the oven temperature program (e.g., 35 °C for 3 minutes, then ramp to 180 °C at 8 °C/min).

  • Use nitrogen as the carrier gas.

  • The FID detector temperature should be set at 260 °C.

Visualizations

cluster_0 Lipid Oxidation Pathway linoleic_acid Linoleic Acid (in food matrix) hydroperoxides Linoleic Acid Hydroperoxides linoleic_acid->hydroperoxides Oxidation (Heat, Light, Oxygen) alkoxy_radical Alkoxy Radical hydroperoxides->alkoxy_radical Decomposition cyclization Cyclization alkoxy_radical->cyclization furan_precursor Furan Precursor cyclization->furan_precursor pentylfuran This compound (Volatile Marker) furan_precursor->pentylfuran Dehydration

Caption: Formation of this compound from Linoleic Acid Oxidation.

cluster_1 Analytical Workflow for this compound sample_prep Sample Preparation (Weighing, Internal Standard) hs_spme Headspace SPME (Incubation, Adsorption) sample_prep->hs_spme gc_ms GC-MS/FID Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Quantification, Comparison) gc_ms->data_analysis

Caption: General Experimental Workflow for this compound Analysis.

cluster_2 Logical Relationship in Adulteration Detection authentic_oil Authentic High-Value Oil (e.g., Olive Oil) Low Linoleic Acid blended_oil Adulterated Oil authentic_oil->blended_oil heat_storage Heat / Storage authentic_oil->heat_storage adulterant_oil Adulterant Oil (e.g., Soybean Oil) High Linoleic Acid adulterant_oil->blended_oil blended_oil->heat_storage low_2pf Low this compound Concentration heat_storage->low_2pf Authentic high_2pf High this compound Concentration heat_storage->high_2pf Adulterated

Caption: Rationale for using this compound to detect oil adulteration.

References

Detecting 2-Pentylfuran in Human Breath for Disease Diagnosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exhaled human breath contains a complex mixture of volatile organic compounds (VOCs) that reflect the metabolic state of the body. The analysis of these VOCs, a field known as breathomics, presents a promising non-invasive approach for the early detection and monitoring of various diseases. Among the numerous VOCs identified, 2-pentylfuran has emerged as a potential biomarker for specific pathological conditions, including fungal infections and diseases associated with oxidative stress. This document provides detailed application notes and protocols for the detection of this compound in human breath for disease diagnosis.

Biochemical Origin of this compound

This compound is not a product of normal human metabolism[1]. Its presence in human breath is often linked to two primary sources: exogenous intake from certain foods and endogenous production through lipid peroxidation or microbial metabolism[2][3]. The primary endogenous pathway for this compound formation is the oxidation of linoleic acid, a common polyunsaturated fatty acid in cell membranes[2]. This process can be initiated by reactive oxygen species, leading to a cascade of reactions that ultimately produce this compound. Certain microorganisms, notably the fungus Aspergillus fumigatus, are also known to produce this compound[1][4].

cluster_0 Endogenous/Microbial Production cluster_1 Exogenous Sources Linoleic Acid Linoleic Acid Lipid Peroxidation Lipid Peroxidation Linoleic Acid->Lipid Peroxidation Oxidative Stress This compound This compound Lipid Peroxidation->this compound Aspergillus fumigatus Aspergillus fumigatus Aspergillus fumigatus->this compound Metabolism Exhaled Breath Exhaled Breath This compound->Exhaled Breath Dietary Intake Dietary Intake Dietary Intake->this compound e.g., Soymilk, Peanuts

Biochemical Pathways and Sources of this compound in Human Breath.

Association with Diseases

Fungal Infections: Aspergillosis

Several studies have demonstrated a strong association between the presence of this compound in breath and respiratory infections caused by Aspergillus fumigatus[1][4]. This fungus, a common mold, can cause serious infections, particularly in immunocompromised individuals. The detection of this compound in the breath of patients with conditions like cystic fibrosis or bronchiectasis can be indicative of colonization or active infection with Aspergillus fumigatus[1].

Liver Diseases

While direct quantitative data for this compound in the breath of patients with liver disease is still emerging, its role as a product of lipid peroxidation suggests a potential link. Chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis, are characterized by significant oxidative stress and lipid peroxidation. Recent studies have shown that serum levels of this compound vary with the pathological grade of metabolic dysfunction-associated fatty liver disease (MAFLD), suggesting its potential as a stage-specific biomarker. Further research is needed to establish a definitive correlation between breath this compound concentrations and the severity of liver disease.

Quantitative Data Summary

The following tables summarize the available data on this compound detection in human breath in different populations. It is important to note that much of the current data is semi-quantitative.

Table 1: Detection of this compound in Breath of Patients with Respiratory Conditions and Healthy Controls

CohortNumber of SubjectsThis compound DetectionReference
Healthy Controls14Not Detected[1]
Neutropenic Subjects101 Detected[1]
Patients with Lung Disease3216 Not Detected[1]
Cystic Fibrosis with A. fumigatus44 Detected[4]
Cystic Fibrosis without A. fumigatus73 Detected[4]
Healthy Controls10Not Detected[4]

Table 2: Sensitivity and Specificity of Breath this compound Test for Aspergillus fumigatus Infection

ParameterValueComparison GroupReference
Sensitivity77%Recurrent isolation of Aspergillus from sputum or bronchoalveolar lavage[1]
Specificity78%Recurrent isolation of Aspergillus from sputum or bronchoalveolar lavage[1]

Experimental Protocols

Protocol 1: Breath Sample Collection using Thermal Desorption Tubes

This protocol outlines the standardized procedure for collecting exhaled breath samples for VOC analysis using thermal desorption (TD) tubes.

Materials:

  • Inert breath sampling bags (e.g., Tedlar® bags, 5 L)

  • Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA)

  • Portable air sampling pump

  • Disposable sterile mouthpieces

  • Nose clip

Procedure:

  • Subject Preparation:

    • Subjects should avoid eating, drinking (except water), smoking, and strenuous exercise for at least 2 hours prior to sample collection[3].

    • To minimize oral cavity contamination, subjects should rinse their mouth with water 30 minutes before sampling[3].

  • Sample Collection:

    • Attach a sterile mouthpiece to the inlet of the Tedlar® bag.

    • Instruct the subject to wear a nose clip to ensure only exhaled air is collected.

    • The subject should take a normal breath, hold it for approximately 5 seconds, and then exhale completely into the Tedlar® bag.

    • Repeat until the bag is filled to the desired volume (e.g., 4-5 L).

  • Sample Transfer to TD Tube:

    • Connect the outlet of the Tedlar® bag to the inlet of a conditioned thermal desorption tube.

    • Connect the outlet of the TD tube to a calibrated air sampling pump.

    • Draw a defined volume of the breath sample (e.g., 1-2 L) through the TD tube at a constant flow rate (e.g., 100-200 mL/min).

    • Record the exact volume of breath sampled.

  • Storage and Transport:

    • After sampling, cap both ends of the TD tube with inert, long-term storage caps.

    • Store the tubes at a low temperature (e.g., 4°C) until analysis to minimize degradation of the trapped VOCs.

cluster_0 Preparation cluster_1 Collection cluster_2 Transfer & Storage Subject Preparation Subject Preparation Exhale into Bag Exhale into Bag Subject Preparation->Exhale into Bag Draw through TD Tube Draw through TD Tube Exhale into Bag->Draw through TD Tube Store at 4°C Store at 4°C Draw through TD Tube->Store at 4°C

Workflow for Breath Sample Collection using Thermal Desorption Tubes.
Protocol 2: Analysis of this compound by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This protocol provides a general methodology for the analysis of this compound from thermal desorption tubes. Specific parameters may need to be optimized based on the instrumentation used.

Instrumentation:

  • Thermal Desorption System

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Analytical Parameters:

Parameter Condition
Thermal Desorption
Primary (Tube) Desorption280°C for 5-10 min
Cold Trap Temperature-10°C to -30°C
Secondary (Trap) Desorption300°C for 3-5 min
Gas Chromatography
ColumnDB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Oven Temperature ProgramInitial 40°C (hold for 2 min), ramp to 250°C at 5-10°C/min, hold for 5 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-350
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Target Ions for this compoundm/z 81 (quantifier), 138 (qualifier)

Procedure:

  • System Preparation:

    • Condition the GC column and ensure the MS is tuned according to the manufacturer's instructions.

    • Run a blank TD tube to ensure the system is free from contaminants.

  • Sample Analysis:

    • Place the breath sample TD tube into the thermal desorber's autosampler.

    • Initiate the TD-GC-MS analytical sequence.

  • Data Analysis:

    • Identify this compound in the chromatogram based on its retention time and mass spectrum.

    • Quantify the peak area of the quantifier ion (m/z 81).

    • Use a calibration curve generated from standard solutions of this compound to determine the concentration in the breath sample.

Confounding Factors

A significant consideration in the analysis of this compound is the potential for confounding from dietary sources. This compound has been detected in various foods, including soymilk, peanuts, and some canned vegetables[3]. Therefore, it is crucial to control for recent dietary intake when conducting studies on breath this compound. The provided protocol for subject preparation, including a fasting period and mouth rinse, is designed to minimize these confounding effects.

Conclusion

The detection of this compound in human breath holds considerable promise as a non-invasive biomarker for the diagnosis of Aspergillus fumigatus infections. Its association with lipid peroxidation also suggests potential applications in monitoring diseases characterized by high oxidative stress, such as chronic liver diseases, although further quantitative research in this area is required. The standardized protocols for breath sample collection and analysis presented here provide a framework for researchers and clinicians to explore the diagnostic utility of this and other volatile organic compounds. Careful consideration of pre-analytical variables and potential confounding factors is essential for obtaining reliable and clinically meaningful results.

References

Application Notes and Protocols for the Analysis of Volatile Furan Compounds using Solid Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furan and its alkylated derivatives are volatile organic compounds that can form in thermally processed foods, such as coffee, baby formula, and canned goods.[1][2] Due to potential health concerns associated with these compounds, sensitive and reliable analytical methods are required for their detection and quantification.[1] Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile furans in various food matrices.[3][4] This solvent-free sample preparation method offers high sensitivity by pre-concentrating analytes from the sample headspace onto a coated fiber.[5][6] This document provides detailed application notes and experimental protocols for the determination of volatile furan compounds using SPME techniques.

A more recent advancement in SPME technology is the SPME Arrow, which offers a larger phase volume and greater mechanical stability compared to traditional SPME fibers, resulting in higher analyte responses.[1][7]

Key Experimental Protocols

Several SPME fibers and devices can be employed for the extraction of volatile furan compounds. The selection of the appropriate fiber is critical for achieving optimal extraction efficiency. Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coatings are commonly recommended for volatile analytes like furan.[3][8][9][10]

Protocol 1: Analysis of Furan and Alkylfurans in Coffee and Baby Formula using HS-SPME Arrow

This protocol is based on the methodology for analyzing a range of furan compounds in diverse food matrices.[1][2][7]

  • Materials:

    • SPME Arrow: 120 µm Carbon Wide Range/PDMS (e.g., Restek PAL SPME Arrow)[7]

    • Vials: 20 mL headspace vials with magnetic screw-thread caps[7]

    • Sodium Chloride (NaCl) solution (30%)[7]

    • Internal Standard: d4-furan[3]

    • GC-MS system with a suitable capillary column (e.g., Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm)[7]

  • Sample Preparation:

    • Weigh an appropriate amount of the homogenized sample (e.g., 0.5 g of baby formula or 1-5 g of coffee) into a 20 mL headspace vial.[7][11]

    • Add 10 mL of 30% NaCl solution to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[7]

    • Spike the sample with an appropriate internal standard, such as d4-furan, for accurate quantification.[3]

    • Immediately cap the vial securely.

  • HS-SPME Arrow Extraction:

    • Incubation: Incubate the sample vial at 50 °C for 10 minutes with agitation at 250 rpm.[7]

    • Extraction: Expose the SPME Arrow fiber to the headspace of the vial for 10 minutes at 50 °C.[7]

  • GC-MS Analysis:

    • Desorption: Transfer the SPME Arrow to the GC injection port and desorb the analytes for 1 minute at 280 °C.[7]

    • GC Conditions: Utilize a column such as an Rxi-624Sil MS (30 m, 0.25 mm ID, 1.40 µm) for chromatographic separation.[7]

    • MS Detection: Operate the mass spectrometer in a suitable mode, such as Multiple Reaction Monitoring (MRM), for enhanced selectivity and sensitivity.[12]

Protocol 2: Analysis of Furan in Roasted Coffee using Traditional HS-SPME Fiber

This protocol is adapted from a method specifically for the analysis of furan in roasted coffee.[3]

  • Materials:

    • SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)[3]

    • Vials: Headspace vials with caps.

    • Internal Standard: d4-furan[3]

    • GC-MS system.

  • Sample Preparation:

    • Place a weighed amount of roasted coffee powder into a headspace vial.

    • Add the internal standard (d4-furan).[3]

    • Seal the vial.

  • HS-SPME Extraction:

    • The extraction parameters, including ionic strength, extraction time, and temperature, should be optimized. For example, extraction at 32 °C for 20 minutes with stirring has been found to be optimal in some studies for similar matrices.[13]

  • GC-MS Analysis:

    • Desorption: Thermally desorb the analytes from the fiber in the GC inlet.

    • Analysis: Perform chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

The performance of SPME methods for the analysis of furan and its derivatives can be summarized by several key parameters. The following tables present a compilation of quantitative data from various studies.

Table 1: Method Performance for Furan and its Derivatives using HS-SPME Arrow GC-MS/MS [11]

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)
Furan0.001 - 1.0710.003 - 3.571
Furan Derivatives (10)0.001 - 1.0710.003 - 3.571

Table 2: Method Validation Data for Furan Analysis in Coffee using HS-SPME GC-MS [9][14]

ParameterValue
Linearity (R²)0.999
Limit of Detection (LOD)0.02 - 0.3 ng/g
Limit of Quantitation (LOQ)0.06 - 0.8 ng/g
Recovery87.76 - 104.85%
Inter-day Precision (RSD)6.34 - 8.46%
Intra-day Precision (RSD)0.80 - 3.50%

Table 3: Method Performance for Furan and Alkylfurans in Juice using HS-SPME GC-FID [13]

AnalyteLOD (ng/mL)LOQ (ng/mL)Recovery (%)
Furan0.056 - 0.230.14 - 0.7690.2 - 110.1
2-Methylfuran0.056 - 0.230.14 - 0.7690.2 - 110.1
2-Pentylfuran0.056 - 0.230.14 - 0.7690.2 - 110.1

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of volatile furan compounds using SPME.

HS_SPME_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_Analysis GC-MS Analysis Sample Sample Matrix (e.g., Coffee, Baby Formula) Vial Homogenize and Weigh Sample into Vial Sample->Vial Additives Add NaCl Solution and Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubate and Agitate Seal->Incubate Transfer to Autosampler Extract Expose SPME Fiber to Headspace Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer Fiber Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile furans.

SPME_Fiber_Selection cluster_Coatings Recommended Coatings cluster_Technology SPME Technology Analyte Volatile Furan Compounds FiberType SPME Fiber Coating Analyte->FiberType Extraction based on Adsorption/Absorption CAR_PDMS Carboxen/Polydimethylsiloxane (CAR/PDMS) FiberType->CAR_PDMS High affinity for small volatiles DVB_CAR_PDMS Divinylbenzene/Carboxen/ Polydimethylsiloxane (DVB/CAR/PDMS) FiberType->DVB_CAR_PDMS Broader range of volatiles Traditional Traditional SPME Fiber FiberType->Traditional Standard choice Arrow SPME Arrow FiberType->Arrow Higher capacity and robustness

Caption: Logic diagram for selecting an appropriate SPME fiber for furan analysis.

References

Application Note: Analysis of 2-Pentylfuran using Gas Chromatography-Flame Ionization Detector (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated method for the determination of 2-Pentylfuran in various matrices using Gas Chromatography with Flame Ionization Detection (GC-FID). The described protocol, including sample preparation by Headspace Solid Phase Microextraction (HS-SPME), offers a sensitive, precise, and accurate approach for the quantification of this furan derivative. This document provides comprehensive experimental procedures, method validation data, and visual workflows to aid in the implementation of this analytical technique in research and quality control settings.

Introduction

This compound is a volatile organic compound that can be found in a variety of thermally processed foods and beverages.[1] Its presence and concentration are of interest due to its potential impact on flavor profiles and as a possible indicator of food processing conditions. Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, and the Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for the quantification of organic analytes.[2] This application note presents a detailed protocol for the analysis of this compound by GC-FID, focusing on a method that has been successfully applied to complex matrices such as fruit juices.[3]

Experimental Protocols

Sample Preparation: Headspace Solid Phase Microextraction (HS-SPME)

A headspace solid-phase microextraction (HS-SPME) procedure is employed for the extraction and pre-concentration of this compound from the sample matrix.[3]

Materials:

  • 20 mL headspace vials with magnetic crimp caps

  • SPME fiber assembly: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for optimal extraction of this compound.[3]

  • Heater-stirrer

  • Sodium chloride (NaCl)

  • Ultrapure water

Procedure:

  • Place an appropriate amount of the sample (e.g., 5 mL of fruit juice) into a 20 mL headspace vial.[4]

  • Add sodium chloride to achieve a concentration of 15% (w/v) to enhance the release of volatile compounds from the matrix.[3]

  • If necessary, dilute the sample with ultrapure water. For instance, a 1:2 dilution has been used for juice samples.[1]

  • Seal the vial with a magnetic crimp cap.

  • Equilibrate the sample at 32 °C for 20 minutes with stirring at 600 rpm.[3]

  • Expose the 75 µm CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 32 °C with continued stirring.[3]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-FID Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: SPB-1 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[3]

Chromatographic Conditions:

Parameter Value
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Nitrogen or Helium
Oven Temperature Program Initial temperature of 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min and hold for 2 min.
Detector Temperature 300 °C[5]

| Detector Gases | Hydrogen, Air, and Nitrogen (makeup gas) |

Note: The oven temperature program should be optimized to ensure baseline separation of this compound from other matrix components. The provided program is a starting point based on typical analyses of similar compounds.

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-FID method for the analysis of this compound and other related furan compounds as reported in the literature.[3]

CompoundLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound 0.230.7690.2 - 110.1< 6.7
Furan0.0560.1490.2 - 110.1< 6.7
2-Methylfuran0.0420.1490.2 - 110.1< 6.7

Method Validation

The validation of this analytical method demonstrates its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range. Calibration curves are typically prepared by analyzing standard solutions of this compound at multiple concentration levels.

  • Precision: The precision of the method is evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically expressed as the Relative Standard Deviation (RSD) of replicate measurements.[5] For the analysis of furan compounds, RSDs of less than 6.7% have been achieved.[3]

  • Accuracy: The accuracy is determined by recovery studies, where the sample is spiked with a known amount of this compound and the percentage of the spiked amount that is recovered is calculated. Recoveries between 90.2% and 110.1% have been reported for this type of analysis.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, a LOD of 0.23 ng/mL and a LOQ of 0.76 ng/mL have been reported using HS-SPME-GC-FID.[3]

Visualizations

GC_FID_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample in Vial Add_Salt Add NaCl (15% w/v) Sample->Add_Salt Equilibrate Equilibrate at 32°C (20 min, 600 rpm) Add_Salt->Equilibrate Expose_Fiber Expose SPME Fiber (20 min) Equilibrate->Expose_Fiber Desorption Thermal Desorption in GC Injector Expose_Fiber->Desorption Separation Chromatographic Separation (SPB-1 Column) Desorption->Separation Detection Flame Ionization Detection (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Result Report Concentration Quantification->Result

Caption: Experimental workflow for this compound analysis.

Logical_Relationship Analyte This compound (Volatile Analyte) SPME HS-SPME (Extraction & Concentration) Analyte->SPME Matrix Sample Matrix (e.g., Fruit Juice) Matrix->SPME GC Gas Chromatography (Separation) SPME->GC Desorption FID Flame Ionization Detector (Quantification) GC->FID Elution Data Data Analysis FID->Data Signal Result Concentration of This compound Data->Result Calculation

Caption: Logical relationship of the analytical steps.

References

Quantification of 2-Pentylfuran in Animal Feed as a Sensory Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran is a volatile organic compound utilized as a sensory additive in animal feed to enhance its aromatic profile and palatability. As a flavoring agent, its concentration in the final feed product is subject to regulatory limits and requires accurate quantification for quality control and safety assurance. The European Food Safety Authority (EFSA) has concluded that this compound is safe for all animal species at a maximum proposed use level of 0.5 mg/kg in complete feed.[1] This document provides detailed application notes and protocols for the quantification of this compound in various animal feed matrices using gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters associated with the analysis of this compound in animal feed and related food matrices. Given the limited availability of published data on measured concentrations in diverse animal feeds, values from pet food and relevant food commodities are included for reference, alongside the regulatory maximum.

ParameterMatrixValueAnalytical MethodReference/Comment
Maximum Use Level Complete Animal Feed0.5 mg/kg-EFSA conclusion for safety and efficacy.[1]
Identified Presence Dog Pellet FoodPresent (qualitative)HS-SPME/GC-MSIdentified as a key aroma compound, likely from lipid oxidation or Maillard reactions.[2][3]
Positive Palatability Correlation Dog Food with EnhancersPresent (qualitative)HS-SPME/GC-MSOne of nine compounds positively correlated with dog preference.[4][5]
Limit of Quantification (LOQ) Baby Food, Cereals5 µg/kgHS-GC-MS / SPME-GC-MSDemonstrates achievable sensitivity in complex food matrices.[6]
Recovery Rate Fruit Juices, Infant Formula80% - 110%SPME-GC-MSIndicates high method accuracy in relevant food matrices.[6]
Repeatability (RSD) Baby Food, Cereals (at 50 µg/kg)< 16%HS-GC-MS / SPME-GC-MSShows good method precision.[6]

Experimental Protocols

The quantification of the volatile compound this compound from a complex solid matrix like animal feed is most effectively achieved using a headspace sampling technique coupled with gas chromatography-mass spectrometry (GC-MS). The use of an internal standard, particularly a deuterated analogue such as this compound-d11, is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and injection.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for achieving low detection limits and is particularly effective for complex matrices.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d11 (internal standard)

  • Methanol (or other suitable solvent, HPLC grade)

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with PTFE-faced septa

  • SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS))

2. Standard Preparation

  • Primary Stock Solution (approx. 1000 µg/mL): Due to the volatility of this compound, prepare stock solutions gravimetrically. Add a known volume of methanol to a sealed vial, weigh it, inject a small volume of this compound, and re-weigh to determine the exact concentration.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound-d11 in methanol using the same gravimetric method.

  • Working Standards: Prepare a series of calibration standards by diluting the primary stock solution in a suitable solvent. These standards will be used to spike blank matrix samples to create a calibration curve.

3. Sample Preparation

  • Homogenization: Obtain a representative sample of the animal feed and homogenize it to a fine powder. To minimize the loss of volatile compounds, cooling the sample with dry ice during grinding is recommended.

  • Extraction:

    • Weigh 1-5 g of the homogenized feed sample into a 20 mL headspace vial.

    • Add a precise volume of the internal standard solution.

    • Add 5-10 mL of deionized water or a saturated NaCl solution. The salt solution helps to increase the volatility of the analyte by increasing the ionic strength of the aqueous phase.

    • Immediately seal the vial with a PTFE-faced septum and aluminum crimp cap.

4. HS-SPME and GC-MS Analysis

  • Incubation: Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 35-40°C) for a set time (e.g., 15-20 minutes) with agitation to allow for equilibration of this compound between the sample and the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-20 minutes) to adsorb the volatile compounds.

  • Desorption and Injection: Retract the fiber and immediately inject it into the heated GC inlet where the adsorbed analytes are thermally desorbed onto the analytical column.

  • GC-MS Parameters (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column.

    • Injector Temperature: 250-280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 32°C, hold for 4 minutes.

      • Ramp: Increase to 200°C at a rate of 20°C/min.

      • Hold: Maintain at 200°C for 3 minutes.

    • Mass Spectrometer:

      • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

      • Quantifier Ion for this compound: m/z 81

      • Qualifier Ions for this compound: m/z 138, 95

      • Ion for this compound-d11: To be determined based on the deuteration pattern.

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

5. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the feed samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Static Headspace (HS) GC-MS

This method is simpler and can be used for screening or when very low detection limits are not required.

1. Sample and Standard Preparation

  • Follow the same procedures as for HS-SPME (Protocol 1) for preparing standards and samples in headspace vials.

2. Static Headspace and GC-MS Analysis

  • Incubation: Place the sealed vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a defined time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: A heated, gas-tight syringe or a transfer line automatically takes a known volume of the headspace gas and injects it into the GC inlet.

  • GC-MS Parameters: Use similar GC-MS conditions as described in Protocol 1.

3. Quantification

  • The quantification process is the same as for the HS-SPME method, using a calibration curve based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HS-SPME/GC-MS Analysis cluster_data Data Processing s1 Homogenize Animal Feed Sample s2 Weigh Sample into Headspace Vial s1->s2 s3 Spike with Internal Standard (this compound-d11) s2->s3 s4 Add Water/Saline Solution s3->s4 s5 Seal Vial s4->s5 a1 Incubate and Agitate s5->a1 a2 Expose SPME Fiber to Headspace a1->a2 a3 Inject and Desorb in GC Inlet a2->a3 a4 Chromatographic Separation a3->a4 a5 Mass Spectrometric Detection (MS) a4->a5 d1 Peak Integration a5->d1 d2 Calculate Analyte/IS Area Ratio d1->d2 d4 Quantify this compound Concentration d2->d4 d3 Construct Calibration Curve d3->d4

Caption: Workflow for the quantification of this compound in animal feed.

Sensory Signaling Pathway

G Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Ion Ca²⁺ Influx CNG_Channel->Ca_Ion Depolarization Neuron Depolarization Ca_Ion->Depolarization Signal Signal to Brain Depolarization->Signal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SPME Fiber Selection for 2-Pentylfuran Volatility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Pentylfuran using Solid Phase Microextraction (SPME).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of SPME fiber selection and analysis of this compound.

Q1: I am not detecting this compound or the signal is very low. What are the possible causes and solutions?

A1: Low or no signal for this compound can stem from several factors related to its volatility and interaction with the SPME fiber. Here’s a step-by-step troubleshooting approach:

  • Inappropriate Fiber Selection: this compound is a volatile organic compound. Adsorption-based fibers are generally more effective for such analytes, especially at low concentrations.[1]

    • Recommendation: Start with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is often recommended for a broad range of volatile and semi-volatile compounds, including furans.[2] A Carboxen/PDMS (CAR/PDMS) fiber is also a strong candidate, known for its high affinity for small, volatile molecules.[1][3]

  • Sub-optimal Extraction Parameters: The efficiency of the extraction is highly dependent on time and temperature.

    • Temperature: While higher temperatures can increase the volatility of this compound, excessively high temperatures can decrease the fiber's ability to retain the analyte.[4] A good starting point is an extraction temperature of around 50°C.[5]

    • Time: Equilibrium between the sample headspace and the fiber needs to be reached. An extraction time of 20-30 minutes is often a good starting point.[2][3]

  • Sample Matrix Effects: The composition of your sample can significantly impact the release of this compound into the headspace.

    • Salting Out: Adding salt (e.g., NaCl) to your sample can increase the volatility of this compound, driving it into the headspace for more efficient extraction.[3][6]

  • Inefficient Desorption: The analyte may be well-adsorbed to the fiber but not efficiently released into the gas chromatograph (GC).

    • Recommendation: Ensure your GC inlet temperature is high enough for thermal desorption, typically around 250-280°C.[5][7]

Q2: I am seeing high variability and poor reproducibility in my this compound measurements. What could be the cause?

A2: Poor reproducibility is a common challenge in SPME. Key factors to control are:

  • Consistent Extraction Time and Temperature: Even small variations in these parameters can lead to significant differences in the amount of analyte extracted.[4] Ensure your heating and agitation system provides uniform and stable conditions for all samples.

  • Precise Fiber Positioning: The depth of the fiber in the headspace of the sample vial should be consistent for every extraction to ensure uniform exposure.[4]

  • Sample Volume and Headspace: Maintain a consistent sample volume and headspace volume in your vials. A larger headspace can lead to lower analyte concentration and reduced extraction efficiency.[1]

  • Fiber Conditioning and Cleaning: Improperly conditioned or cleaned fibers can lead to carryover from previous samples or inconsistent performance. Always condition new fibers according to the manufacturer's instructions and run blank samples to check for carryover.

Q3: I am observing carryover of this compound in my blank runs after analyzing a high-concentration sample. How can I prevent this?

A3: Carryover is a known issue, especially with highly adsorbent fibers like those containing carbon wide range (CWR) or Carboxen.[5]

  • Increase Desorption Time and/or Temperature: A longer desorption time or a higher inlet temperature can help to ensure all of the analyte is removed from the fiber. However, be careful not to exceed the fiber's recommended maximum temperature.

  • Bake-out Step: After desorption in the GC inlet, a "bake-out" step in a separate, clean, heated port can help to remove any residual compounds.

  • Choose a Different Fiber: If carryover persists and is problematic for your application, consider a fiber with a less retentive stationary phase, although this may come at the cost of lower sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPME fiber for analyzing the volatile compound this compound?

A1: For volatile compounds like this compound, fibers with a combination of adsorbent and absorbent phases are generally most effective. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the top recommendation as it provides a broad range of selectivity for various volatile and semi-volatile compounds.[2] Carbon Wide Range (CWR)/PDMS is another excellent choice, particularly for highly volatile analytes.[8]

Q2: Should I use headspace or direct immersion SPME for this compound analysis?

A2: Headspace SPME is the most common and recommended method for volatile compounds like this compound, especially in complex matrices like food or biological samples.[6] Direct immersion is generally reserved for less volatile or more polar analytes in clean matrices.[6]

Q3: How does the molecular weight of this compound influence fiber selection?

A3: The molecular weight of this compound (138.21 g/mol ) falls into the range of volatile to semi-volatile compounds. Fiber coatings with smaller pore sizes, like Carboxen, are effective at trapping smaller, more volatile molecules. Divinylbenzene (DVB) has larger pores and is suitable for a broader range of analyte sizes.[1] A combination fiber like DVB/CAR/PDMS leverages both properties for efficient extraction.

Q4: What is "salting out" and why is it important for this compound analysis?

A4: "Salting out" is the process of adding a salt, typically sodium chloride (NaCl), to an aqueous sample to decrease the solubility of organic compounds. This increases the volatility of analytes like this compound, driving them from the liquid phase into the headspace, which in turn increases the efficiency of headspace SPME.[3][6]

Data Presentation

Table 1: Comparison of SPME Fiber Performance for this compound and Similar Volatile Compounds

SPME Fiber TypeAnalyte(s)MatrixKey FindingsReference
DVB/CAR/PDMS This compound and other alkylfuransSweet PotatoEnabled detection of a wider range of compounds and produced higher peak intensity compared to PDMS and CAR/PDMS.[2][2]
Carbon Wide Range (CWR)/PDMS This compound and other alkylfuransCirsium setidens NakaiExhibited the highest affinity towards volatile compounds, with this compound being the most abundant.[8][8]
CAR/PDMS Furan, 2-methylfuran, this compoundFruit JuicesOptimal for the simultaneous analysis of these three furan compounds.[3][3]
PDMS/DVB Volatile Organic CompoundsAcerolaExtracted the highest number of volatile organic compounds compared to other tested fibers.
SPME Arrow (CWR/PDMS) Furan and alkylfuransBaby Formula & CoffeeProvided significantly higher responses for all target analytes compared to traditional SPME fibers and headspace analysis.[9][9]

Experimental Protocols

Optimized HS-SPME-GC-MS Method for this compound Analysis in a Liquid Matrix

This protocol is a synthesized example based on common practices found in the literature.[2][3][7]

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the sample (to achieve a 30% w/v solution).

    • If using an internal standard, spike the sample at this stage.

    • Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler with agitation.

    • Incubation: Incubate the sample at 50°C for 10 minutes with agitation (e.g., 250 rpm).[7]

    • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.[2]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet heated to 280°C for 5 minutes in splitless mode to ensure complete thermal desorption of the analytes.[7][9]

    • GC Column: Use a mid-polar capillary column, such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature of 35°C, hold for 3 minutes.

      • Ramp to 75°C at 8°C/min.

      • Ramp to 200°C at 15°C/min and hold for 1 minute.[10]

    • MS Parameters:

      • Transfer Line Temperature: 280°C.[10]

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 81, 138).

Mandatory Visualization

SPME_Fiber_Selection_Workflow start Start: Analyze This compound analyte_prop Assess Analyte Properties: - Volatile - Molecular Weight ~138 g/mol start->analyte_prop fiber_type Select Fiber Type: Adsorption-based for Volatiles analyte_prop->fiber_type initial_choice Initial Fiber Choice: DVB/CAR/PDMS or CWR/PDMS fiber_type->initial_choice optimization Optimize SPME Parameters: - Temperature (e.g., 50°C) - Time (e.g., 20-30 min) - Agitation - Salting Out initial_choice->optimization analysis Perform GC-MS Analysis optimization->analysis evaluation Evaluate Results: - Sensitivity - Reproducibility - Carryover analysis->evaluation troubleshoot Troubleshoot Issues: - Low Signal - High Variability - Carryover evaluation->troubleshoot Not Acceptable end End: Optimized Method evaluation->end Acceptable troubleshoot->optimization Adjust Parameters alternative_fiber Consider Alternative Fiber: - PDMS/DVB - CAR/PDMS troubleshoot->alternative_fiber Change Fiber alternative_fiber->optimization

Caption: Logical workflow for SPME fiber selection and method optimization for this compound analysis.

References

How to reduce matrix effects in 2-Pentylfuran quantification by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to Reduce Matrix Effects in 2-Pentylfuran Quantification by GC-MS

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the gas chromatography-mass spectrometry (GC-MS) quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS and how do they impact this compound analysis?

A1: In the context of GC-MS, matrix effects are the alteration of an analyte's signal response due to co-extracted, interfering compounds from the sample matrix.[1] For volatile compounds like this compound, this typically manifests as a signal enhancement. This enhancement occurs when non-volatile matrix components coat active sites (areas prone to analyte interaction and degradation) within the GC inlet system.[2][3] This "masking" of active sites reduces the thermal degradation of this compound, leading to a more efficient transfer of the analyte to the column and resulting in an artificially high signal.[2][4] This can severely compromise accuracy and reproducibility, leading to an overestimation of the this compound concentration.[1][3]

Q2: My this compound recovery is unexpectedly high and variable across different samples. Could this be a matrix effect?

A2: Yes, this is a classic symptom of matrix-induced signal enhancement in GC-MS.[4] High variability is particularly common when analyzing diverse or complex matrices, such as cereals, coffee, or various processed foods.[5][6][7] Different samples, even within the same batch, can have varying compositions of matrix components, leading to inconsistent coating of the GC inlet's active sites and, therefore, fluctuating signal enhancement.[1] An interlaboratory study on this compound in cereals highlighted significant variability in results, underscoring the challenge posed by matrix effects.[6][7]

Q3: How can I detect and assess the severity of matrix effects in my experiments?

A3: The most practical way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract (a "matrix-matched" calibration). The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Slopematrix-matched / Slopesolvent - 1) x 100

A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression. For GC-MS analysis of compounds like this compound, values significantly greater than 0% are common.[3][8]

Q4: What are the most effective strategies to reduce or compensate for matrix effects in this compound quantification?

A4: A multi-faceted approach combining optimized sample preparation and appropriate calibration strategies is most effective. The primary methods include:

  • Stable Isotope Dilution: This is the gold standard. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d11) to the sample before extraction.[9] Because the internal standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for highly accurate correction.[2]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte but as similar as possible to the samples being analyzed.[4][10] This method effectively compensates for the enhancement effect.[3]

  • Standard Addition: This technique is invaluable when a blank matrix is unavailable or when matrix composition is highly variable.[11][12] It involves adding known amounts of a this compound standard to aliquots of the actual sample extract to create a calibration curve within the sample itself.[11][13][14]

  • Enhanced Sample Cleanup: While this compound is volatile and often analyzed via headspace, more rigorous cleanup techniques like Solid-Phase Extraction (SPE) can be employed on the initial sample to remove non-volatile matrix components before analysis.[1]

  • Use of Analyte Protectants: Adding "analyte protectants" (e.g., sorbitol, gulonolactone) to both solvent-based standards and sample extracts can create a consistent, protective layer in the GC inlet, mimicking the matrix effect for all injections and improving reproducibility.[2][4]

Q5: I do not have a stable isotope-labeled internal standard for this compound. What are my best alternatives?

A5: If a stable isotope-labeled standard is not available, the most robust alternatives are the standard addition method or matrix-matched calibration . The standard addition method is often preferred as it corrects for effects specific to each individual sample, making it ideal for complex or variable matrices.[11][15] Matrix-matched calibration is also a strong choice, provided you can obtain a representative blank matrix that is free of this compound.[3][10]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Consistently high recovery (>120%) Matrix-induced signal enhancement.[3][4]Implement matrix-matched calibration or the standard addition method.[3][13] If available, use a stable isotope-labeled internal standard.[9]
High variability in results (poor RSD) Inconsistent matrix composition between samples; active sites in the GC inlet.[1][6]Use the standard addition method for each sample.[11] Ensure consistent sample preparation. Perform regular inlet maintenance, including replacing the liner with a deactivated one.[16]
Poor peak shape (tailing) Active sites in the GC system (liner, column) adsorbing the analyte.[16]Use a properly deactivated inlet liner and column. Trim the first few centimeters of the column. Clean the injector.[16][17]
Solvent-based calibration curve has poor linearity Analyte degradation in the inlet for lower concentration standards.Consider using analyte protectants to minimize degradation and equalize response.[2][4] Check for system contamination.

Decision Workflow for Mitigating Matrix Effects

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Initial Analysis of This compound Sample Assess Assess Matrix Effect (Compare Solvent vs. Matrix Spike) Start->Assess NoEffect No Significant Effect (e.g., < 20% difference) Assess->NoEffect ME is low Effect Significant Enhancement (e.g., > 20% difference) Assess->Effect ME is high SolventCal Proceed with Solvent-Based Calibration NoEffect->SolventCal CheckSIL Is Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Effect->CheckSIL UseSIL Use Isotope Dilution Assay (Most Robust Method) CheckSIL->UseSIL Yes CheckBlank Is a Representative Blank Matrix Available? CheckSIL->CheckBlank No UseMMC Use Matrix-Matched Calibration CheckBlank->UseMMC Yes UseStdAdd Use Standard Addition Method CheckBlank->UseStdAdd No

Workflow for selecting a strategy to mitigate matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for general food matrices like fruit juices or cereals.[5][9]

  • Sample Homogenization: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Internal Standard Spiking: If using a stable isotope, spike the sample with the this compound-d11 internal standard solution.

  • Matrix Modification: Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of this compound.

  • Incubation: Seal the vial and place it in an autosampler tray. Incubate the sample at an elevated temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the analytes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 10-20 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C), where the adsorbed analytes are thermally desorbed onto the analytical column for separation and MS detection.

Protocol 2: Quantification using Matrix-Matched Calibration
  • Prepare Blank Matrix Extract: Select a sample of the matrix that is known to be free of this compound. Process this blank sample using the exact same extraction procedure (e.g., HS-SPME) as the unknown samples.

  • Prepare Stock Standard: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create Calibration Series: Prepare a series of headspace vials containing the blank matrix. Spike each vial with a different, known amount of the this compound stock standard to create a calibration curve across the expected concentration range of your samples.

  • Analyze: Analyze the matrix-matched standards using the same GC-MS method as the unknown samples.

  • Quantify: Generate a calibration curve by plotting the instrument response against the concentration for the matrix-matched standards. Use the resulting regression equation to calculate the concentration of this compound in your unknown samples.

Protocol 3: Quantification using the Standard Addition Method

This protocol is performed on the sample extract itself.[11]

  • Estimate Concentration: Perform a preliminary analysis of the sample to estimate the approximate concentration of this compound.

  • Prepare Aliquots: Take at least four equal aliquots of the same sample.

  • Spike Aliquots:

    • Leave one aliquot unspiked (this is your 'zero' point).

    • Spike the remaining aliquots with increasing, known amounts of a this compound standard. A common approach is to add amounts equivalent to 0.5x, 1.0x, and 1.5x the estimated concentration in the sample.[11]

  • Analyze: Analyze all prepared aliquots using the identical GC-MS method.

  • Quantify: Create a calibration plot with the added concentration on the x-axis and the instrument response on the y-axis. Perform a linear regression and extrapolate the line back to the x-intercept (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[14]

References

Technical Support Center: Troubleshooting Poor Peak Shape for 2-Pentylfuran in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor peak shape during the gas chromatography (GC) analysis of 2-Pentylfuran.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in GC analysis?

Poor peak shape for this compound, manifesting as peak tailing, fronting, or broadening, can stem from several factors:

  • Active Sites: this compound, with its furan ring, can be susceptible to interactions with active sites within the GC system. These sites are often exposed silanol groups in the injector liner, column, or connecting tubing, which can lead to peak tailing.

  • Improper Method Parameters: Suboptimal settings for the injector temperature, carrier gas flow rate, or oven temperature program can significantly impact peak shape.

  • Column Issues: The choice of GC column is critical. An inappropriate stationary phase, column degradation, or contamination can all lead to poor chromatography.

  • Sample Overload: Injecting too much of the sample can saturate the column, resulting in peak fronting.

  • System Leaks: Leaks in the system can cause a variety of issues, including distorted peak shapes.

Q2: My this compound peak is tailing. What should I check first?

Peak tailing is a common issue and often points to active sites in the GC system. Here’s a prioritized checklist:

  • Inlet Liner: The liner is a primary site for activity. Ensure you are using a deactivated liner. If the liner has been in use for a while, consider replacing it.

  • Column Installation: A poor column cut or incorrect installation can create dead volume and turbulence, leading to tailing. Re-cut the column ensuring a clean, square cut, and verify the correct installation depth in both the injector and detector.

  • Column Conditioning: If the column is new or has been unused for some time, proper conditioning is crucial to remove any residual manufacturing materials or adsorbed contaminants.

  • Contamination: Contamination from previous injections can create active sites. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

Q3: I am observing peak fronting for this compound. What is the likely cause?

Peak fronting is most commonly caused by column overload . This occurs when the amount of analyte injected exceeds the capacity of the column. To address this, you can:

  • Reduce Injection Volume: Decrease the amount of sample introduced into the system.

  • Dilute the Sample: If reducing the injection volume is not feasible, diluting the sample is an effective alternative.

  • Increase Split Ratio: For split injections, increasing the split ratio will reduce the amount of sample reaching the column.

  • Use a Higher Capacity Column: If sample concentration cannot be altered, consider using a column with a thicker stationary phase film or a wider internal diameter.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Initial Checks

Before making significant changes to your method, perform these initial checks:

  • Verify Method Parameters: Double-check that all instrument parameters (temperatures, flows, pressures) are set according to your validated method.

  • Check Gas Supplies: Ensure that the carrier gas and any detector gases are of high purity and that the supply is adequate.

  • Inspect the Syringe: A damaged or dirty syringe can lead to poor injection performance.

Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, follow this systematic workflow. The accompanying diagram provides a visual representation of this process.

TroubleshootingWorkflow Start Observe Poor Peak Shape (Tailing, Fronting, Broadening) CheckPeakShape Identify Peak Shape Issue Start->CheckPeakShape Tailing Peak Tailing CheckPeakShape->Tailing Fronting Peak Fronting CheckPeakShape->Fronting Broadening Peak Broadening CheckPeakShape->Broadening CheckLiner Check Inlet Liner (Deactivated? Contaminated?) Tailing->CheckLiner ReduceSample Reduce Sample Amount (Decrease Volume/Dilute) Fronting->ReduceSample CheckFlowRate Optimize Carrier Gas Flow Rate Broadening->CheckFlowRate CheckColumnInstall Check Column Installation (Proper Cut & Depth?) CheckLiner->CheckColumnInstall Liner OK Solution Peak Shape Improved CheckLiner->Solution Replaced/Cleaned TrimColumn Trim Column Inlet (Remove Contamination) CheckColumnInstall->TrimColumn Installation OK CheckColumnInstall->Solution Reinstalled ConditionColumn Recondition/Replace Column TrimColumn->ConditionColumn Tailing Persists TrimColumn->Solution Tailing Resolved ConditionColumn->Solution IncreaseSplit Increase Split Ratio ReduceSample->IncreaseSplit Fronting Persists ReduceSample->Solution Fronting Resolved CheckColumnCapacity Evaluate Column Capacity (Thicker Film/Wider ID) IncreaseSplit->CheckColumnCapacity Fronting Persists IncreaseSplit->Solution Fronting Resolved CheckColumnCapacity->Solution CheckTemperatures Optimize Temperatures (Injector & Oven Program) CheckFlowRate->CheckTemperatures Flow Rate OK CheckFlowRate->Solution Optimized CheckForLeaks Perform Leak Check CheckTemperatures->CheckForLeaks Temperatures OK CheckTemperatures->Solution Optimized CheckForLeaks->Solution CheckForLeaks->Solution Leak Fixed

Caption: A flowchart outlining the steps to diagnose and resolve poor peak shape for this compound in GC.

Quantitative Data Summary

The following table provides hypothetical but realistic data illustrating the impact of various GC parameters on the peak shape of this compound, as measured by the tailing factor (Tf). A tailing factor of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

ParameterCondition ATailing Factor (Tf) ACondition BTailing Factor (Tf) BCondition CTailing Factor (Tf) C
Injector Temperature 200 °C1.8250 °C1.2300 °C1.6
Carrier Gas Flow Rate 0.8 mL/min1.71.2 mL/min1.12.0 mL/min1.5
Column Stationary Phase Non-polar (5% Phenyl)1.3Mid-polar (50% Phenyl)1.1Polar (WAX)1.9
Inlet Liner Standard Glass2.2Deactivated Glass1.2Glass Wool Packed1.4

Interpretation of Data:

  • Injector Temperature: An optimal injector temperature ensures efficient volatilization without thermal degradation. In this example, 250 °C provides the best peak shape.

  • Carrier Gas Flow Rate: The flow rate affects the time the analyte spends on the column and the efficiency of the separation. A flow rate of 1.2 mL/min appears optimal in this case.

  • Column Stationary Phase: The polarity of the stationary phase should be appropriate for the analyte. For this compound, a mid-polarity column provides better peak shape than a non-polar or a highly polar WAX column, where interactions can lead to tailing.

  • Inlet Liner: A deactivated liner is crucial for minimizing active sites and reducing peak tailing.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing

This protocol outlines a step-by-step procedure to identify and resolve the cause of peak tailing for this compound.

  • Initial Assessment:

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the tailing factor of the this compound peak. A value > 1.5 indicates significant tailing that needs to be addressed.

  • Inlet System Maintenance:

    • Step 2.1: Replace the Septum: A cored or leaking septum can cause peak distortion.

    • Step 2.2: Replace the Inlet Liner: Remove the existing liner and replace it with a new, deactivated liner of the same type.

    • Step 2.3: Re-inject the Standard: After replacing the septum and liner, inject the this compound standard again and assess the peak shape. If tailing is resolved, the issue was with the inlet consumables.

  • Column Maintenance:

    • Step 3.1: Column Re-installation: If tailing persists, turn off the oven heating and allow the instrument to cool.

    • Step 3.2: Carefully remove the column from the injector and detector.

    • Step 3.3: Trim 10-20 cm from the injector end of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Step 3.4: Re-install the column, ensuring the correct insertion depth into both the injector and detector as per the instrument manufacturer's guidelines.

    • Step 3.5: Leak Check: Perform a leak check to ensure all connections are secure.

    • Step 3.6: Re-inject the Standard: Bring the instrument to operating conditions and inject the this compound standard. If the peak shape is now acceptable, the issue was related to column contamination or improper installation.

  • Method Optimization (If Tailing Persists):

    • Step 4.1: Injector Temperature: Lower the injector temperature by 20 °C and re-analyze. Then, increase the temperature by 20 °C from the original setting and analyze again to find the optimal temperature.

    • Step 4.2: Carrier Gas Flow Rate: Adjust the carrier gas flow rate by ± 0.2 mL/min from the original method and observe the effect on peak shape.

Protocol 2: GC Method for Analysis of this compound

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase (e.g., 50% Phenyl Polysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless injector at 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) for concentrated samples, or Splitless for trace analysis.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector:

    • FID: 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.

    • MS: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C. Scan range m/z 40-200.

Caption: A typical experimental workflow for the GC analysis of this compound.

Minimizing carryover of 2-Pentylfuran in SPME-GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPME-GC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during your experiments, with a specific focus on minimizing carryover of volatile compounds like 2-Pentylfuran.

Troubleshooting Guide: Minimizing this compound Carryover

Carryover of this compound can lead to inaccurate quantification and false positives. This guide provides a systematic approach to identify and resolve the source of the carryover.

Q1: I am observing this compound peaks in my blank runs. What are the potential sources of this carryover?

A1: Carryover of this compound in blank runs can originate from several sources within your SPME-GC-MS system. The most common causes include:

  • Incomplete Desorption from the SPME Fiber: The desorption time or temperature may be insufficient to completely release this compound from the fiber coating.

  • Contaminated GC Inlet: Residues of this compound can accumulate in the GC inlet liner, septum, or other parts of the injection port.[1]

  • SPME Fiber Contamination: The fiber may be contaminated from previous high-concentration samples or from the laboratory environment.[2]

  • Autosampler Issues: The autosampler syringe or needle may not be cleaned effectively between injections.[3]

  • System-wide Contamination: Carryover can also occur from contaminated transfer lines or cold spots in the GC system.[3]

To systematically troubleshoot this issue, it is recommended to first isolate the source of the carryover by performing a series of diagnostic tests.

Q2: How can I determine the specific source of the this compound carryover?

A2: A logical, step-by-step approach is the most effective way to pinpoint the source of carryover. The following workflow can guide you through this process:

G A Start: Observe this compound Carryover in Blank B Run a 'No Injection' Blank (Cycle the GC-MS without injection) A->B C Is the Peak Still Present? B->C D Source is likely column bleed or system-wide contamination. Inspect and bake out the column. C->D Yes E Perform a Direct Liquid Injection of a Clean Solvent C->E No F Is the Peak Still Present? E->F G Source is likely the GC inlet or syringe. Clean/replace the inlet liner and septum. Clean the syringe. F->G Yes H Source is likely the SPME fiber. Optimize desorption or clean the fiber. F->H No

Figure 1. Troubleshooting workflow for identifying the source of carryover.

Q3: What are the recommended procedures for cleaning a SPME fiber to remove this compound residues?

A3: Proper cleaning and conditioning of the SPME fiber are crucial to prevent carryover. Here are the recommended procedures:

  • Thermal Conditioning: Before the first use and between samples, thermal conditioning is essential.[4] This is typically done in a separate conditioning station or the GC inlet. For stubborn residues like this compound, a higher conditioning temperature or longer time may be necessary. A short, high-temperature conditioning step between runs can be effective.[5]

  • Solvent Cleaning: If thermal conditioning is insufficient, solvent cleaning can be employed. It is critical to use solvents that are compatible with the fiber's stationary phase to avoid swelling and damage.[4] For many common fiber types, methanol or acetonitrile can be used. Never use chlorinated solvents with most fiber types as they can cause damage.[6]

Experimental Protocol: SPME Fiber Cleaning

  • Initial Thermal Conditioning (New Fiber):

    • Set the GC inlet temperature as per the fiber manufacturer's instructions (typically 20-30°C above the intended desorption temperature, but not exceeding the fiber's maximum operating temperature).

    • Insert the new fiber into the inlet and expose the fiber.

    • Condition for the time specified by the manufacturer (usually 30-60 minutes).

  • Routine Thermal Conditioning (Between Injections):

    • After each sample desorption, hold the fiber in the heated inlet for an additional 2-5 minutes to ensure complete removal of all analytes.[5]

  • Deep Cleaning for Carryover Removal:

    • If carryover is suspected, recondition the fiber at a higher temperature (not exceeding the maximum limit) for 15-30 minutes.

    • Alternatively, perform solvent cleaning:

      • Carefully immerse the exposed fiber in a compatible solvent (e.g., methanol) for 15-30 minutes.

      • Rinse the fiber by immersing it in clean water to remove the solvent.

      • Perform thermal conditioning to dry the fiber and remove any remaining solvent.

Q4: How can I optimize my SPME-GC-MS method to minimize the potential for this compound carryover from the start?

A4: A well-optimized method is the best defense against carryover. Consider the following parameters:

  • SPME Fiber Selection: For volatile compounds like this compound, a fiber with a carbon-based adsorbent is often a good choice.[7] Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used for a wide range of volatile and semi-volatile compounds.[8]

  • Desorption Parameters: Ensure the desorption temperature and time are sufficient for the complete transfer of this compound from the fiber to the GC inlet. An optimization study can be performed by varying these parameters and monitoring the carryover in subsequent blank runs.

  • GC Inlet Maintenance: Regularly replace the inlet liner and septum. An accumulation of non-volatile matrix components can create active sites where analytes like this compound can be retained and then slowly released in subsequent runs.[9]

  • Bakeout Cycles: Incorporate a high-temperature bakeout cycle for the GC oven at the end of each analytical sequence to remove any less volatile compounds that may have accumulated on the column.[3][10]

Frequently Asked Questions (FAQs)

Q: What is a typical desorption temperature and time for this compound?

A: While the optimal conditions depend on the specific fiber and instrument, a common starting point for the desorption of this compound is a temperature of 250°C for a duration of 1-3 minutes.[11]

Q: Can the sample matrix contribute to carryover issues with this compound?

A: Yes, complex sample matrices can exacerbate carryover. Non-volatile components in the matrix can contaminate the GC inlet and the SPME fiber, leading to the retention of this compound.[9] If you are working with complex matrices, more frequent cleaning and maintenance of your system are advisable.

Q: Are there any specific GC columns recommended for this compound analysis to reduce carryover?

A: While carryover is less frequently an issue of the column itself, using a column with a stationary phase appropriate for volatile compounds is important for good chromatography, which can indirectly help in minimizing peak tailing that might be mistaken for carryover. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for this type of analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound using SPME-GC-MS, demonstrating the accuracy and precision that can be achieved with a properly optimized method.

ParameterValueReference
Recovery83% - 108%[12]
Relative Standard Deviation (RSD)3% - 12%[12]

Experimental Workflow and Logic Diagrams

To further clarify the experimental and troubleshooting processes, the following diagrams illustrate key workflows.

G cluster_prep Sample Preparation and Extraction cluster_analysis GC-MS Analysis cluster_post Post-Analysis A Prepare Sample (e.g., add salt, adjust pH) B Incubate Sample (e.g., 50°C for 10 min) A->B C Expose SPME Fiber to Headspace B->C D Desorb Fiber in GC Inlet (e.g., 250°C for 2 min) C->D E Chromatographic Separation D->E H Fiber Reconditioning D->H F Mass Spectrometric Detection E->F G Data Analysis F->G

Figure 2. General experimental workflow for SPME-GC-MS analysis.

References

Addressing Inter-Laboratory Variability in 2-Pentylfuran Measurements: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inter-laboratory variability in 2-pentylfuran measurements. The information is presented in a direct question-and-answer format to tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant discrepancies in this compound concentrations for the same sample when analyzed by different laboratories. What are the primary sources of this inter-laboratory variability?

A1: Inter-laboratory variability in this compound measurements is a documented issue, with significant differences observed, particularly in complex matrices like cereals.[1][2][3][4] The primary sources of this variability often stem from differences in analytical methodologies, including:

  • Sample Preparation and Extraction Technique: The choice between static headspace (HS) and solid-phase microextraction (SPME) for sample introduction can significantly influence results.[5][6]

  • Matrix Effects: The food or sample matrix can interfere with the analysis, affecting the accuracy of quantification.[6] For instance, the response for this compound in a cereal or milk powder matrix can be as low as 2-3% of the response in a simple salt solution.[6]

  • Calibration Strategies: Inconsistent use of internal standards or the lack of appropriate matrix-matched calibrations can lead to divergent results. The use of an isotopically labeled internal standard for each analyte is recommended to compensate for matrix effects.[6]

  • GC-MS Parameters: Variations in gas chromatography-mass spectrometry (GC-MS) parameters, such as inlet temperature, column type, and temperature programs, can contribute to variability.

Q2: What are the recommended analytical techniques for the quantification of this compound?

A2: The most common and reliable methods for the determination of this compound involve gas chromatography coupled with mass spectrometry (GC-MS).[3] For sample introduction, two main techniques are employed:

  • Static Headspace (HS): This technique is suitable for a variety of food matrices.

  • Solid-Phase Microextraction (SPME): SPME can offer improved sensitivity, which is particularly beneficial for samples with low this compound concentrations.[6] The choice of SPME fiber is crucial; for example, a PDMS/DVB fiber may be a good compromise for sensitivity and minimizing carryover.[6]

Isotope dilution using a labeled internal standard for this compound is the recommended approach for accurate quantification.[5][6]

Q3: How can we minimize matrix effects during this compound analysis?

A3: Minimizing matrix effects is critical for accurate this compound quantification. Here are some key strategies:

  • Isotope Dilution: The use of an isotopically labeled internal standard (e.g., d11-2-pentylfuran) is the most effective way to compensate for matrix-induced variations in extraction efficiency and instrument response.[6]

  • Matrix-Matched Calibration: If isotopically labeled standards are unavailable, creating calibration curves in a matrix that closely resembles the sample is a viable alternative.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can help to correct for matrix effects, although it can be more time-consuming for routine analysis.[6]

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the limit of quantification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Reproducibility (High RSD%) Inconsistent sample homogenization.Ensure a standardized and thorough homogenization protocol for all samples. For solid samples, consider cryogenic grinding to achieve a uniform particle size.
Variable extraction conditions (time, temperature).Strictly control extraction parameters. Use an automated system if possible to ensure consistency. For HS-GC-MS, ensure the equilibration time and temperature are consistent for all samples and standards.[7]
Leaks in the GC-MS system.Perform a leak check of the entire system, including the injector, column fittings, and detector connections.[8][9]
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction method. For SPME, experiment with different fiber coatings, extraction times, and temperatures.[6] For HS, optimize the equilibration temperature and time.
Analyte degradation during sample preparation or analysis.This compound can be volatile and prone to degradation. Keep samples and standards cool and minimize exposure to light and air.[6]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing is observed, it may indicate active sites.[10]
High Background Noise or Ghost Peaks Contamination of the GC-MS system.Bake out the column and clean the injector and ion source.[11] Run solvent blanks to identify the source of contamination.[11]
Carryover from previous injections.Optimize the bake-out time and temperature between runs. For SPME, ensure the fiber is properly conditioned and cleaned between analyses.[6]
Contaminated carrier gas or solvents.Use high-purity carrier gas and solvents. Install and regularly replace gas purifiers.
Inconsistent Peak Integration Poor peak shape (fronting or tailing).Address the root cause of poor peak shape (see "Low Analyte Recovery" and "Column Overload" sections). Use a consistent integration method and manually review integrations where necessary.
Co-elution with interfering compounds.Optimize the GC temperature program to improve separation. Use a higher resolution capillary column if necessary. Confirm peak identity using mass spectral data.
Column Overload Injecting too much sample or a sample that is too concentrated.Dilute the sample or reduce the injection volume. For splitless injections, ensure the initial oven temperature is appropriate.[11]

Data Presentation

Inter-Laboratory Study Results for this compound in Cereals

An inter-laboratory study involving eight laboratories highlighted significant variability in this compound measurements in the same cereal sample.

Laboratory Reported this compound Concentration (mg/kg)
Lab 18
Lab 2>1000
Other LabsValues ranged between the extremes

Source: Frank et al., 2024.[1][3][4] This table illustrates the critical need for standardized methods to achieve comparable results.

Method Validation Parameters for this compound Analysis

The following table summarizes typical validation parameters for the analysis of furan and its derivatives, including this compound, in various food matrices.

Parameter Value Matrix Technique
Limit of Quantification (LOQ)5 µg/kgBaby food, CerealsHS-GC-MS / SPME-GC-MS
Limit of Quantification (LOQ)200 µg/kgCoffeeHS-GC-MS
Recovery80% - 110%VariousSPME-GC-MS
Repeatability (RSD)< 16% (at 50 µg/kg)VariousSPME-GC-MS
Repeatability (RSD)7.4% (at 10 mg/kg)CoffeeHS-GC-MS

Source: Frank et al., 2020.[5]

Experimental Protocols

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound

This protocol is a generalized procedure based on common practices and should be optimized for your specific instrument and matrix.

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 1-5 g) into a headspace vial.

    • Add a known volume of a saturated NaCl solution to aid in the release of volatile compounds.

    • Spike the sample with a known amount of isotopically labeled internal standard (e.g., d11-2-pentylfuran).

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler.

    • Equilibrate the sample at a controlled temperature (e.g., 32°C - 60°C) for a specific time (e.g., 20-30 minutes) with agitation.[12][13]

    • Expose the SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) to extract the volatile compounds.[12]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separate the compounds on a suitable capillary column (e.g., DB-624 or equivalent).

    • Use a temperature program that provides good resolution of this compound from other matrix components.

    • Detect the analytes using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for this compound and its labeled internal standard.

  • Quantification:

    • Calculate the concentration of this compound based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared under the same conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification sample Homogenized Sample weigh Weigh Sample into Vial sample->weigh add_salt Add Saturated NaCl weigh->add_salt add_is Add Internal Standard add_salt->add_is seal Seal Vial add_is->seal equilibrate Equilibrate Sample (Temp & Time) seal->equilibrate expose_fiber Expose SPME Fiber equilibrate->expose_fiber desorb Thermal Desorption in Inlet expose_fiber->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Calculate Concentration (Isotope Dilution) detect->quantify

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

troubleshooting_logic cluster_reproducibility Check Reproducibility cluster_recovery Check Recovery cluster_blanks Check Blanks start Inconsistent this compound Results high_rsd High RSD%? start->high_rsd low_recovery Low Recovery? start->low_recovery ghost_peaks Ghost Peaks / High Baseline? start->ghost_peaks check_homo Review Homogenization high_rsd->check_homo check_params Verify Extraction Parameters high_rsd->check_params check_leaks System Leak Check high_rsd->check_leaks optimize_extraction Optimize Extraction Method low_recovery->optimize_extraction check_degradation Assess Analyte Stability low_recovery->check_degradation check_activity Check for Active Sites low_recovery->check_activity bakeout Bakeout System ghost_peaks->bakeout clean_source Clean Injector & Ion Source ghost_peaks->clean_source check_gas Verify Gas/Solvent Purity ghost_peaks->check_gas

Caption: A logical troubleshooting workflow for addressing inconsistent this compound results.

References

2-Pentylfuran stability under various sample storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-Pentylfuran under various sample storage conditions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, light exposure, pH, and the presence of oxygen. As a furan derivative, it is susceptible to oxidation and degradation under adverse conditions.

Q2: What is the recommended temperature for storing this compound samples?

A2: For long-term storage, it is recommended to store this compound at or below 4°C. Some suppliers even suggest storage at 2-8°C. To minimize degradation, especially for analytical standards, storage at -20°C or -80°C is advisable.

Q3: How does light exposure affect the stability of this compound?

A3: Exposure to light, particularly UV light, can promote the degradation of furan compounds. It is crucial to store this compound in amber vials or other light-protecting containers to prevent photodecomposition.

Q4: Is this compound stable at different pH values?

Q5: How can I minimize the oxidation of this compound during storage?

A5: To prevent oxidation, samples should be stored under an inert atmosphere, such as nitrogen or argon. Using sealed vials with minimal headspace can also reduce the amount of available oxygen.

Q6: What is the expected shelf-life of this compound?

A6: The shelf-life of this compound can vary depending on the purity and storage conditions. When stored under ideal conditions (cool, dark, and under an inert atmosphere), it can be stable for several months to years. However, for quantitative applications, it is recommended to periodically check the purity of the standard.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the concentration of my this compound standard over time.

  • Possible Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Verify that the standard is stored at the recommended temperature (≤ 4°C).

    • Ensure the standard is protected from light by using amber vials or storing it in a dark place.

    • Check if the vial is properly sealed to prevent exposure to air. For long-term storage, consider purging the vial with an inert gas before sealing.

    • If the standard was dissolved in a solvent, consider the stability of the compound in that specific solvent and the storage conditions of the solution.

Issue 2: I am observing unexpected peaks in the chromatogram of my this compound sample.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Review the storage and handling procedures of your sample. Exposure to high temperatures, light, or oxygen can lead to the formation of degradation products.

    • Prepare a fresh dilution of your standard and re-analyze to confirm if the issue is with the stored sample or the analytical system.

    • If working with a complex matrix, consider the possibility of matrix effects or reactions between this compound and other components in the sample.

Issue 3: My quantitative results for this compound are not reproducible.

  • Possible Cause: Inconsistent sample handling and storage.

  • Troubleshooting Steps:

    • Standardize your sample storage protocol. Ensure all samples are stored under the same conditions (temperature, light exposure, etc.) for the same duration before analysis.

    • Minimize the time samples are exposed to ambient conditions during preparation and analysis.

    • Use an internal standard for quantification to correct for variations in sample preparation and instrument response.

Expected Stability of this compound Under Various Conditions

Storage ParameterConditionExpected StabilityRecommendations
Temperature -80°C to -20°CHighRecommended for long-term storage of analytical standards.
2-8°CModerate to HighSuitable for short to medium-term storage.
Ambient (~25°C)Low to ModerateNot recommended for long-term storage due to potential for degradation.
Elevated (>30°C)LowAvoid, as it can accelerate degradation.
Light Exposure Dark (Amber Vials)HighRecommended for all storage conditions.
Ambient LightLow to ModerateCan lead to photodecomposition over time.
UV LightVery LowAvoid direct exposure.
pH Neutral (pH ~7)HighOptimal for maintaining stability in aqueous solutions.
Acidic (pH < 4)Moderate to LowPotential for acid-catalyzed degradation.
Alkaline (pH > 9)Moderate to LowPotential for base-catalyzed degradation.
Atmosphere Inert Gas (N₂, Ar)HighRecommended to prevent oxidation.[1]
AirModerate to LowRisk of oxidation, especially over extended periods.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound in a given matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound standard of known purity

  • Solvent for standard dilution (e.g., methanol, ethanol)

  • Sample matrix (e.g., buffer solution at a specific pH, placebo formulation)

  • HS Vials (e.g., 20 mL) with caps and septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of working standards by diluting the stock solution to known concentrations.

3. Sample Preparation and Stress Conditions:

  • Spike the sample matrix with a known concentration of this compound.

  • Aliquot the spiked matrix into HS vials for each time point and storage condition to be tested (e.g., 4°C in the dark, 25°C in ambient light, 40°C in the dark).

  • For a baseline (T=0) measurement, prepare a set of vials for immediate analysis.

  • Store the remaining vials under the defined stress conditions.

4. HS-SPME Analysis:

  • At each designated time point, retrieve the vials for a specific storage condition.

  • Equilibrate the vial at a defined temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20-40 minutes) to extract the volatile compounds.

  • Desorb the extracted analytes from the fiber in the GC inlet.

5. GC-MS Analysis:

  • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Oven Program: Develop a temperature program that provides good separation of this compound from other volatile compounds.

  • MS Detection: Operate the mass spectrometer in scan mode to identify this compound and any potential degradation products. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

6. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Integrate the peak area of this compound for each sample.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

cluster_factors Degradation Factors Temperature Temperature Light Light This compound This compound Light->this compound Induces Oxygen Oxygen Oxygen->this compound Oxidizes pH pH pH->this compound Catalyzes Degradation_Products Degradation_Products This compound->Degradation_Products Leads to

Caption: Factors influencing the degradation of this compound.

A Sample Preparation (Spike this compound into matrix) B Establish Stress Conditions (Temp, Light, pH) A->B C Store Samples B->C D Withdraw Samples at Time Points C->D E HS-SPME Analysis D->E F GC-MS Quantification E->F G Data Analysis (% Degradation vs. Time) F->G H Stability Assessment G->H

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimization of Headspace Extraction for Furans

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of headspace extraction temperature and time for the analysis of furans and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing headspace extraction temperature and time for furan analysis?

The primary goal is to maximize the partitioning of furan and its derivatives from the sample matrix into the headspace for sensitive and accurate detection, while minimizing the thermal formation of new furan compounds during the analysis itself. Furan is highly volatile, making headspace sampling an ideal approach, but it can also be formed as a byproduct when samples are heated.[1]

Q2: What is a typical temperature range for headspace extraction of furans?

The optimal temperature is a critical parameter that depends heavily on the sample matrix.

  • Lower Temperatures (30°C - 50°C): These temperatures are often preferred to prevent the thermal formation of furan from precursors in the sample, such as ascorbic acid or polyunsaturated fatty acids.[1][2] For example, a study on various food matrices recommended equilibration at 30°C.[3]

  • Moderate Temperatures (60°C - 80°C): While these temperatures can increase the extraction efficiency of furans, they also significantly increase the risk of generating furan during the incubation period, which can lead to overestimated results.[1] The US FDA revised its method to reduce the oven temperature from 80°C to 60°C to mitigate this issue.[1]

  • Higher Temperatures (≥90°C): In some matrices, like roasted coffee, higher temperatures have been used to extract a larger quantity of volatile compounds, including furans.[4] However, this approach requires careful validation to account for potential analyte formation.

Q3: How does extraction time influence the results?

Sufficient time is required for the volatile compounds to reach equilibrium between the sample and the headspace.[1]

  • Typical Times: Extraction times often range from 15 to 45 minutes.[5][6]

  • Equilibrium Study: It is best practice to perform an experiment with a range of incubation times (e.g., 10–60 min) at the chosen temperature. The furan response should increase over time and then plateau. The optimal routine sampling time should be selected from the beginning of this plateau phase, which is often around 20-30 minutes.[1]

Q4: Which Solid-Phase Microextraction (SPME) fiber is best for furan analysis?

For the analysis of volatile compounds like furan, SPME fibers with coatings that include Carboxen (CAR) and Polydimethylsiloxane (PDMS) are highly effective.

  • Recommended Fibers: A 75µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is frequently cited as the most suitable for furan extraction.[7][8][9] Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are also commonly used and have been shown to be effective.[6][8]

Troubleshooting Guide

This section addresses common issues encountered during the headspace extraction of furans.

Issue 1: Low or No Furan Signal/Recovery

  • Possible Cause 1: Sub-optimal Temperature or Time.

    • Solution: The equilibrium temperature may be too low, or the extraction time too short for your specific matrix. Systematically increase the temperature in increments (e.g., 10°C) and/or extend the extraction time. Monitor the response to find the point of maximum recovery before the signal plateaus or degradation is suspected.[1]

  • Possible Cause 2: Strong Analyte-Matrix Interactions.

    • Solution: Polar analytes like furans can interact strongly with aqueous or solid matrices.[10] Adding salt (salting-out effect) can decrease the solubility of furan in the aqueous phase and promote its transfer to the headspace. However, this effect should be tested, as some studies have found a negative impact of salt addition.[5]

  • Possible Cause 3: Improper SPME Fiber Choice or Conditioning.

    • Solution: Ensure you are using a recommended fiber for volatile compounds, such as a CAR/PDMS or DVB/CAR/PDMS fiber.[8][9] Always condition the fiber according to the manufacturer's instructions before its first use and periodically between analyses to remove contaminants.

Issue 2: Poor Reproducibility or High Variability

  • Possible Cause 1: Incomplete Equilibration.

    • Solution: If the extraction time is too short and not on the equilibrium plateau, small variations in timing can lead to large differences in peak areas.[11] Increase the extraction time to ensure equilibrium is consistently reached.

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Ensure that the sample weight/volume, vial size, and sample-to-headspace volume ratio are kept consistent across all samples and standards.[10][11] Homogenize solid or semi-solid samples thoroughly.

  • Possible Cause 3: Vial Sealing Issues.

    • Solution: Furan is highly volatile and can escape if vials are not sealed properly.[1] Use high-quality septa and caps, and ensure they are crimped correctly. Regularly inspect septa for wear and tear.[11]

Issue 3: Artificially High Furan Results

  • Possible Cause 1: Thermal Formation of Furan During Incubation.

    • Solution: This is a well-documented issue, especially in carbohydrate-rich foods.[7][12] If you suspect this is occurring, lower the headspace extraction temperature (e.g., to ≤ 50°C).[1] It is also crucial to use matrix-matched calibration standards, which will help compensate for any furan formed during the analytical process, as it should occur in both the sample and the standard.[12]

  • Possible Cause 2: Sample Carryover.

    • Solution: High concentrations of furan can lead to carryover between injections. Ensure the SPME fiber is fully desorbed in the GC inlet by using an adequate desorption time and temperature. Running a blank sample after a high-concentration sample can confirm if carryover is an issue.

Optimized Extraction Parameters from Literature

The following table summarizes optimized headspace extraction conditions for furan analysis from various studies.

MatrixFuran Compound(s)Extraction MethodTemperature (°C)Time (min)SPME Fiber TypeReference
CoffeeFuranic compoundsHS-LPME4315-[5]
Roasted CoffeeVolatile compoundsStatic Headspace9030-150-[4]
Mopane worms, corn, peanutsFuran, 2-methylfuran, 2-furaldehydeHS-SPME3040PDMS/CAR/DVB[8]
Chinese Liquor (Baijiu)Trace aroma compoundsHS-SPME4545DVB/CAR/PDMS[6]
Food (General)FuranStatic Headspace30--[3]
MargarineVolatile compoundsHS-SPME47.533.6DVB/CAR/PDMS[13]

Experimental Protocols

Protocol: HS-SPME-GC-MS for Furan Analysis

This protocol provides a general workflow for the analysis of furans using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • Weigh a homogenized portion of the sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).[1]

    • For aqueous samples, a specific volume is used.

    • Add an internal standard solution (e.g., d4-furan) to all samples, standards, and blanks for accurate quantification.[3][7]

    • If required, add a salt (e.g., NaCl) to facilitate the release of volatiles.

    • Immediately seal the vial with a PTFE-faced septum and aluminum cap.

  • Headspace Extraction:

    • Place the vial in the autosampler tray of the HS-GC-MS system.

    • Incubate the sample at the optimized temperature (e.g., 30°C - 60°C) for the optimized time (e.g., 20 - 40 min) to allow for equilibration. Agitation can be used to speed up this process.[8][13]

    • After incubation, expose the SPME fiber (e.g., 75µm CAR/PDMS) to the headspace of the vial for a defined period to adsorb the analytes.[7]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

    • Typical desorption times are 1-5 minutes.[1]

    • The GC separates the volatile compounds, and the MS detects and quantifies the target furan compounds. Analysis is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3]

Visualizations

Workflow for Furan Analysis

G cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis cluster_data Data Processing p1 Homogenize Sample p2 Weigh Sample into Vial p1->p2 p3 Add Internal Standard (e.g., d4-furan) p2->p3 p4 Seal Vial p3->p4 e1 Incubate at Optimized Temperature & Time p4->e1 e2 Expose SPME Fiber to Headspace e1->e2 a1 Desorb Fiber in GC Inlet e2->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: HS-SPME-GC-MS workflow for furan analysis.

Troubleshooting Logic for Low Furan Recovery

G problem Problem: Low Furan Recovery cause1 Is Temperature Optimized? problem->cause1 cause2 Is Time Sufficient? problem->cause2 cause3 Is Matrix Effect an Issue? problem->cause3 cause4 Is SPME Fiber Correct? problem->cause4 solution1 Solution: Increase Temperature Systematically cause1->solution1 No solution2 Solution: Increase Extraction Time (Perform Time Study) cause2->solution2 No solution3 Solution: Test Salting-Out Effect (e.g., add NaCl) cause3->solution3 Yes solution4 Solution: Use CAR/PDMS or DVB/CAR/PDMS Fiber. Ensure Proper Conditioning. cause4->solution4 No

Caption: Troubleshooting logic for low furan signal.

References

Technical Support Center: Chromatographic Resolution of 2-Pentylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 2-pentylfuran from its isomeric compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatographic (GC) analysis of this compound and its isomers.

Question: Why am I seeing poor peak shapes, such as tailing or fronting, for my furan analytes?

Answer: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:

  • Column Issues: The stationary phase of your GC column can degrade over time, or the column inlet can become contaminated.[1] Voids or channels in the column packing can also lead to distorted peaks.[1]

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, consider trimming the first few centimeters of the column inlet or replacing the column entirely.[2]

  • Active Sites: Active sites in the GC inlet or on the column can interact with the analytes, causing peak tailing.[2]

    • Solution: Use a deactivated inlet liner and ensure your column is of high inertness.[2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[1]

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Inappropriate Solvent: A mismatch between the injection solvent and the mobile phase (carrier gas) can cause peak distortion.

    • Solution: Whenever possible, dissolve your standards and samples in a solvent that is compatible with your analytical method.[1]

Question: I am unable to achieve baseline separation between 2-ethylfuran and 2,5-dimethylfuran. What can I do?

Answer: Co-elution of these isomers is a common challenge.[3][4] Here are some strategies to improve resolution:

  • Column Selection: The choice of GC column is critical. While columns like the HP-PLOT Q may not fully resolve these isomers, a poly(dimethyl siloxane) phase column, such as the Equity-1, has been shown to provide complete baseline separation.[3][4]

  • Optimize Oven Temperature Program: A slow temperature ramp can improve the separation of closely eluting compounds.[4] Experiment with different temperature gradients to find the optimal conditions for your specific column and analytes.

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate can influence resolution. Ensure you are operating at or near the optimal linear velocity for your carrier gas (e.g., Helium).

  • Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, using MS/MS with selective reaction monitoring (SRM) can provide the necessary selectivity for accurate quantification.[3]

Question: My results for this compound analysis show high variability between runs. What are the potential causes?

Answer: High variability in results can be a significant issue, as highlighted in interlaboratory studies.[5][6] Potential causes include:

  • Sample Preparation: Inconsistent sample preparation, especially for volatile compounds like furans, can lead to variable results. Headspace (HS) and Solid Phase Microextraction (SPME) techniques are sensitive to parameters like incubation time, temperature, and matrix effects.[7][8]

    • Solution: Strictly control all parameters during sample preparation. Use of an internal standard, preferably a stable isotope-labeled analog of this compound, is highly recommended to correct for variability.[7]

  • System Leaks: Leaks in the GC system, particularly at the injector, can lead to non-reproducible injections and poor quantitative performance.[2]

    • Solution: Regularly perform leak checks on your GC system.

  • Matrix Effects: The sample matrix can significantly influence the partitioning of analytes into the headspace, affecting the amount introduced into the GC.[9]

    • Solution: Matrix-matched calibration standards or the standard addition method can help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that interfere with the analysis of this compound?

A1: Besides this compound, other alkylfurans commonly found in samples include 2-methylfuran, 3-methylfuran, 2-ethylfuran, and 2,5-dimethylfuran.[7] The isomers 2-ethylfuran and 2,5-dimethylfuran are particularly challenging to separate chromatographically.[3][4]

Q2: Which GC column is recommended for the separation of this compound and its isomers?

A2: Several columns can be used, but for complete separation of the critical isomer pair, 2-ethylfuran and 2,5-dimethylfuran, a column with a poly(dimethyl siloxane) phase like the Equity-1 (30 m x 0.25 mm x 0.10 µm) has been shown to be effective.[4] Other columns that have been used for furan analysis include the HP-5MS and various PLOT columns.[10]

Q3: What are the typical sample preparation techniques for analyzing this compound?

A3: Due to the high volatility of this compound and other furans, headspace (HS) and solid-phase microextraction (SPME) are the most common sample preparation and introduction techniques coupled with GC-MS.[8] SPME often provides higher sensitivity, which is beneficial for trace-level analysis.[9]

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To enhance sensitivity, consider the following:

  • SPME Fiber Selection: The choice of SPME fiber coating can significantly impact extraction efficiency. For this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide a high response.[9]

  • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): When using a mass spectrometer, operating in SIM or MRM mode will significantly improve the signal-to-noise ratio compared to full scan mode.

  • Sample Introduction Technique: As mentioned, SPME generally offers better sensitivity than static headspace.[9]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the analysis of this compound and its isomers on an Equity-1 GC column.

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Furan~4.06839-
2-Methylfuran~5.5828153
3-Methylfuran~5.8825381
2,5-Dimethylfuran~7.2968153
2-Ethylfuran~7.5968167
This compound ~10.8 138 81 -

Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and analytical parameters.

Experimental Protocol: GC-MS Analysis of this compound and Isomers

This protocol provides a general methodology for the analysis of this compound and its isomers in a liquid matrix using SPME-GC-MS.

1. Sample Preparation (SPME)

  • Place a defined amount of the liquid sample (e.g., 5 mL) into a headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 5 mL) to aid in the extraction of the analytes into the headspace.[10]

  • Add an appropriate internal standard solution.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 35°C) for a set time (e.g., 15 minutes).[10]

  • Expose a CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15 minutes) at the same temperature to adsorb the analytes.[10]

2. GC-MS Parameters

  • GC Column: Equity-1 (30 m x 0.25 mm, 0.10 µm film thickness) or equivalent.[4]

  • Injector: Splitless mode, temperature 280°C.[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 32°C, hold for 4 minutes.[10]

    • Ramp to 200°C at 20°C/min.[10]

    • Hold at 200°C for 3 minutes.[10]

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample add_salt Add Saturated NaCl sample->add_salt add_is Add Internal Standard add_salt->add_is equilibrate Equilibrate in Vial add_is->equilibrate spme SPME Headspace Extraction equilibrate->spme injection GC Injection (SPME Desorption) spme->injection separation Chromatographic Separation (Equity-1 Column) injection->separation detection Mass Spectrometric Detection (SIM/MRM) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Internal Standard integration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_column Column Issues cluster_method Method Parameters start Poor Chromatographic Resolution check_column Is the column appropriate? (e.g., Equity-1) start->check_column optimize_temp Optimize oven temperature program check_column->optimize_temp Yes use_msms Use MS/MS for selectivity check_column->use_msms No check_flow Verify carrier gas flow rate optimize_temp->check_flow check_flow->use_msms Still unresolved

Caption: Troubleshooting logic for poor resolution.

References

Technical Support Center: Enhancing Detection Limits for Trace-Level 2-Pentylfuran Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 2-Pentylfuran at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level this compound analysis?

A1: The most prevalent and effective techniques are Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID).[1][2][3][4] To enhance sensitivity for trace-level detection, these are almost always preceded by a sample concentration step, most commonly Headspace (HS) extraction or Solid-Phase Microextraction (SPME).[1][2][3]

Q2: Why is there significant variability in this compound measurements between different laboratories?

A2: Inter-laboratory studies have shown considerable variability in the quantification of this compound, particularly in complex matrices like cereals.[5][6][7] This variability can be attributed to differences in analytical methodologies, including sample preparation, calibration standards, and the specific GC-MS parameters used.[5][6] The analysis of this compound requires careful method development and validation to ensure reliable and reproducible results.[6][7]

Q3: What are typical Limits of Detection (LOD) and Quantitation (LOQ) for this compound?

A3: The detection limits for this compound are highly dependent on the analytical method and the sample matrix. For instance, methods combining Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS have achieved Limits of Quantitation (LOQ) as low as 5 µg/kg in food matrices and 200 µg/kg in coffee samples.[1][2][3] In fruit juices, using HS-SPME with GC-FID, Limits of Detection (LOD) have been reported in the range of 0.056-0.23 ng/mL, with LOQs between 0.14-0.76 ng/mL.[4]

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To enhance sensitivity, optimizing the sample extraction and introduction is crucial. Solid-Phase Microextraction (SPME) generally provides a significant improvement in sensitivity compared to static headspace (HS), with the signal-to-noise ratio for this compound being up to 100 times better with SPME.[3] The choice of SPME fiber is also critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to yield the highest response for this compound.[3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Problem Possible Causes Recommended Solutions
Poor Signal Intensity or No Peak Detected - Inefficient extraction of this compound from the sample matrix.- Low concentration of the analyte in the sample.- Issues with the GC-MS system, such as leaks or a contaminated ion source.[8][9]- Optimize sample preparation: For SPME, ensure the correct fiber is used (DVB/CAR/PDMS is often effective for this compound).[3] Adjust extraction time and temperature. The addition of salt (NaCl) to aqueous samples can increase the volatility of this compound.[4]- For very low concentrations, consider using a larger sample volume if possible.- Perform routine maintenance on the GC-MS, including leak checks, tuning, and cleaning the ion source.[8][9]
High Variability in Replicate Injections - Inconsistent sample preparation and extraction.- Carryover from previous injections.- Instability of the analytical instrument.- Ensure precise and consistent execution of the sample preparation protocol.- Implement a thorough wash step for the SPME fiber or syringe between injections.- Check the stability of the GC oven temperature and carrier gas flow. Calibrate the instrument regularly.[8]
Matrix Interference and Co-eluting Peaks - Complex sample matrix leading to overlapping chromatographic peaks.- Insufficient chromatographic separation.- Improve sample cleanup procedures to remove interfering compounds.- Optimize the GC temperature program to enhance the separation of this compound from other matrix components.- Utilize tandem mass spectrometry (MS/MS) for more selective detection.
Poor Peak Shape (Broadening or Tailing) - Contamination in the GC inlet or column.- Improper GC conditions.- Active sites in the GC system.- Clean or replace the GC inlet liner and the first few centimeters of the analytical column.- Ensure the carrier gas flow rate is optimal for the column dimensions.- Use a deactivated inlet liner and column to minimize interactions with the analyte.

Quantitative Data Summary

The following tables summarize the reported detection limits for this compound using different analytical methodologies.

Table 1: Detection Limits in Food Matrices using GC-MS

Analytical MethodMatrixLimit of Quantitation (LOQ)Recovery RateReference
HS-GC-MSBaby food, Cereals, Fruit juices, Infant formula5 µg/kg80-110%[1][2][3]
HS-GC-MSCoffee200 µg/kg80-110%[1][2][3]
SPME-GC-MSBaby food, Cereals, Fruit juices, Infant formula5 µg/kg80-110%[1][2][3]

Table 2: Detection Limits in Fruit Juice using HS-SPME-GC-FID

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery RateReference
This compound0.056 - 0.23 ng/mL0.14 - 0.76 ng/mL90.2 - 110.1%[4]

Experimental Protocols

Protocol 1: Analysis of this compound in Food Matrices by HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of furan and alkylfurans in various food matrices.[1][3]

  • Sample Preparation:

    • Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

    • For aqueous or semi-solid samples, add a saturated NaCl solution to enhance the release of volatile compounds.

    • Add an appropriate internal standard (e.g., isotopically labeled this compound).

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample for a defined period (e.g., 15 minutes) at the same temperature to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated GC inlet (e.g., at 250°C) for a few minutes to transfer the analytes to the analytical column.

    • Use a suitable capillary column (e.g., HP-PLOT Q or equivalent) for chromatographic separation.

    • Employ a temperature program that effectively separates this compound from other volatile compounds.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification:

    • Create a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Analysis of this compound in Fruit Juices by HS-SPME-GC-FID

This protocol is based on a validated method for the simultaneous determination of furan, 2-methylfuran, and this compound in juice samples.[4]

  • Sample Preparation:

    • Pipette 5 mL of the juice sample into a 20 mL headspace vial.

    • Add 15% (w/v) of NaCl to the sample.

    • Seal the vial tightly.

  • HS-SPME Extraction:

    • Incubate the vial at 32°C for 20 minutes with stirring at 600 rpm.

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber (75 µm) to the headspace during this incubation period.

  • GC-FID Analysis:

    • Thermally desorb the analytes from the SPME fiber in the GC inlet.

    • Separate the compounds on a SPB-1 GC column.

    • Detect the eluted compounds using a Flame Ionization Detector.

  • Quantification:

    • Prepare a series of calibration standards in a matrix similar to the sample.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in the juice samples from the calibration curve.

Visualizations

Experimental_Workflow_HS_SPME_GC_MS cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Seal Seal Vial IS->Seal Equilibrate Equilibration Seal->Equilibrate Expose SPME Fiber Exposure Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Troubleshooting_Logic Start Low/No Signal for this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Instrument Check GC-MS Performance Start->Check_Instrument Optimize_SPME Optimize SPME Parameters (Fiber, Time, Temp) Check_Extraction->Optimize_SPME Inefficient? Check_Salt Add/Optimize Salt Concentration Check_Extraction->Check_Salt Aqueous Matrix? Perform_Maintenance Perform Instrument Maintenance (Leak Check, Tune, Clean) Check_Instrument->Perform_Maintenance Poor Performance? Check_Standards Verify Standard Concentration Check_Instrument->Check_Standards Good Performance?

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

Challenges in reproducible determination of 2-Pentylfuran in cereals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the reproducible determination of 2-Pentylfuran in cereal matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Poor Reproducibility/High Variability in Results Inconsistent sample homogenization. Volatilization of this compound during sample preparation. Matrix effects from the cereal sample. Lack of an appropriate internal standard. Instability of this compound during storage.Ensure samples are finely and consistently ground; chilling samples before grinding can help.[1] Minimize sample exposure to air and heat; work quickly and keep samples cooled. Employ matrix-matched calibration or the use of an isotope-labeled internal standard (e.g., this compound-d11) to compensate for matrix suppression or enhancement.[2] Use a stable isotope-labeled internal standard for the most accurate quantification.[2][3] Analyze samples as fresh as possible. If storage is necessary, store at low temperatures and monitor for potential increases in this compound due to lipid oxidation.[4]
Low Analyte Response/Signal Inefficient extraction of this compound from the cereal matrix. Suboptimal headspace (HS) or solid-phase microextraction (SPME) conditions. Matrix suppression effects. Active sites in the GC inlet or column.Optimize extraction parameters such as incubation time and temperature. The addition of a saturated salt solution can improve analyte partitioning into the headspace.[1] For SPME, select an appropriate fiber (e.g., PDMS/DVB) and optimize extraction time and temperature. SPME generally offers higher sensitivity for this compound compared to static HS.[2] The response of this compound in a cereal matrix can be significantly lower than in a clean standard. Use of an isotope-labeled internal standard is highly recommended.[2] Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for volatile compound analysis.
Peak Tailing or Fronting in Chromatogram Active sites in the GC system (inlet liner, column). Column overload. Improper sample vaporization.Use a deactivated inlet liner and perform regular maintenance. Condition the column according to the manufacturer's instructions.[5] Reduce the sample concentration or use a split injection to avoid overloading the column.[5] Ensure the injector temperature is appropriate for the volatilization of this compound without causing degradation.
Ghost Peaks or Carryover Contamination from previous injections. Bleed from the septum or column.Run blank injections between samples to check for carryover. Clean the injector port and replace the septum and liner regularly.[5] Use high-quality, low-bleed septa and columns. Bake out the column at a high temperature as recommended by the manufacturer.[5]
Shifting Retention Times Leak in the GC system. Inconsistent carrier gas flow rate. Column aging or contamination.Perform a leak check on the GC system, paying close attention to the septum, fittings, and gas lines.[6] Ensure the carrier gas supply is stable and the flow controller is functioning correctly.[7] Cut a small portion from the front of the column to remove contaminants. If the problem persists, the column may need to be replaced.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the determination of this compound in cereals so challenging?

A1: The reproducible determination of this compound in cereals is challenging due to several factors. An interlaboratory study involving eight laboratories showed extremely high variability in results for the same cereal sample, with reported concentrations ranging from 8 mg/kg to over 1000 mg/kg.[8][9][10] Key challenges include:

  • High Volatility: this compound is a volatile compound, which can lead to losses during sample preparation and handling.[1]

  • Complex Cereal Matrix: Cereal matrices are complex and can have a high water-binding capacity, which can significantly impact the extraction and detection of this compound.[1][2] This "matrix effect" can suppress the analytical signal, leading to underestimation. For instance, the response for this compound in a cereal matrix can be as low as 2% of the response in a simple salt solution.[2]

  • Formation During Storage: Levels of this compound can increase during storage of the cereal sample, likely due to the oxidation of lipids.[4]

  • Lack of Standardized Methods: There is a lack of official, harmonized analytical methods for this compound in food, contributing to the high inter-laboratory variability.[8][9][10]

Q2: What are the recommended analytical techniques for this compound in cereals?

A2: The most common and recommended analytical techniques involve headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).[1][3] The two primary headspace techniques are:

  • Static Headspace (HS): This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC-MS.

  • Headspace Solid-Phase Microextraction (HS-SPME): This method uses a fiber coated with an adsorbent material to extract and concentrate the volatile compounds from the headspace before injection. HS-SPME is generally more sensitive than static HS for this compound.[2]

For both techniques, the use of an isotope dilution method with a labeled internal standard (e.g., this compound-d11) is crucial for accurate quantification to compensate for matrix effects.[2][3]

Q3: How can I minimize matrix effects when analyzing this compound in cereals?

A3: Minimizing matrix effects is critical for accurate quantification. The most effective strategy is the use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and analysis.[2][3] Other approaches include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank cereal matrix that is free of this compound.

  • Standard Addition: Adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself. However, this can be time-consuming.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the limit of detection.

Q4: What are typical quantitative parameters for this compound analysis in cereals?

A4: The following table summarizes typical quantitative data from a validated method for the analysis of furan and alkylfurans, including this compound, in cereals using HS-SPME-GC-MS.

ParameterValueFood MatrixMethod
Limit of Quantification (LOQ) 5 µg/kgCereals, Baby FoodHS-SPME/HS-GC-MS
Recovery 80% - 110%Cereals, Baby FoodHS-SPME/HS-GC-MS
Repeatability (RSDr) < 16% at 50 µg/kgCereals, Baby FoodHS-SPME/HS-GC-MS

Data sourced from a single laboratory validation study.[3]

Q5: What are the storage and stability considerations for this compound standards and samples?

A5: this compound is a flammable and volatile liquid.[11][12]

  • Standards: Pure this compound should be stored in a cool, well-ventilated area, away from heat, sparks, and strong oxidizing agents.[11][13] The shelf life of the pure standard can be up to 48 months under proper storage conditions.[]

  • Samples: Cereal samples should be analyzed as quickly as possible after preparation. If storage is required, they should be kept in tightly sealed containers at low temperatures (e.g., frozen) to minimize the volatilization of this compound and to slow down lipid oxidation, which can lead to its formation.[4]

Experimental Protocols

General Protocol for this compound Analysis in Cereals by HS-SPME-GC-MS

This protocol is a generalized procedure based on common practices in the cited literature.[1][3][4]

  • Sample Preparation:

    • Chill the cereal sample to minimize the loss of volatile compounds.

    • Grind the sample to a fine, homogeneous powder.

    • Weigh a precise amount of the ground sample (e.g., 0.5 - 1.0 g) into a headspace vial.

  • Extraction:

    • Add a known amount of the isotope-labeled internal standard solution (e.g., this compound-d11).

    • Add a specific volume of a saturated sodium chloride (NaCl) solution to aid in the partitioning of the analyte into the headspace.

    • Seal the vial tightly with a magnetic crimp cap.

    • Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation to allow for equilibration.

    • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., at 250°C) for a few minutes.

    • Separate the compounds on a suitable capillary column (e.g., a DB-624 or equivalent).

    • Use a temperature program to elute the compounds, for example, starting at 40°C and ramping up to 240°C.

    • Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Quantification:

    • Create a calibration curve using standards of this compound and the internal standard.

    • Calculate the concentration of this compound in the sample based on the ratio of the analyte peak area to the internal standard peak area.

Visualizations

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis Analysis cluster_data Data Processing Sample Cereal Sample Grind Grind to Fine Powder Sample->Grind Weigh Weigh Sample into Vial Grind->Weigh Add_IS Add Internal Standard Weigh->Add_IS Add_Salt Add Saturated NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate and Agitate Seal->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber GC_MS GC-MS Analysis Expose_Fiber->GC_MS Desorb Thermal Desorption in Inlet GC_MS->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound analysis in cereals.

Troubleshooting Logic for Low Analyte Signal

Start Low Signal for this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_SPME Optimize SPME Parameters? Check_Extraction->Check_SPME Check_Matrix Investigate Matrix Effects Check_SPME->Check_Matrix No Resolved Signal Improved Check_SPME->Resolved Yes Use_IS Implement Isotope-Labeled IS Check_Matrix->Use_IS Check_GC Check GC-MS System Use_IS->Check_GC Check_Liner Inspect/Replace Inlet Liner Check_GC->Check_Liner Check_Column Column Performance OK? Check_Liner->Check_Column Replace_Column Replace Column Check_Column->Replace_Column No Check_Column->Resolved Yes Replace_Column->Resolved

Caption: Troubleshooting low signal for this compound.

References

Validation & Comparative

Interlaboratory study design for 2-Pentylfuran analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to Interlaboratory Studies for 2-Pentylfuran Analytical Methods

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds like this compound is critical. This guide provides a comparative overview of common analytical methods for this compound, with a focus on designing robust interlaboratory studies to ensure method validation and reproducibility. The information presented here is compiled from various scientific studies and is intended to aid in the selection and implementation of analytical techniques.

Comparison of Analytical Methods for this compound

The determination of this compound in various matrices, particularly in food and beverages, predominantly relies on gas chromatography-mass spectrometry (GC-MS) coupled with different sample introduction techniques. High-performance liquid chromatography (HPLC) presents an alternative approach. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Below is a summary of quantitative data for common analytical methods used for this compound analysis. This data is essential for comparing the performance of these methods and for establishing benchmarks in an interlaboratory study.

ParameterHS-GC-MSSPME-GC-MSHPLC-UV
Limit of Quantification (LOQ) 5 µg/kg - 200 µg/kg[1][2][3]0.003 - 5 µg/kg[1][2][4]Data not available
Recovery 80% - 110%[1][2][3]80% - 110%[1][2][3]Data not available
Repeatability (RSD) < 16%[1][2][3]< 16%[1][2][3]Data not available
Linearity (R²) ≥ 0.99[5]> 0.9929[5]≥ 0.9976[5]
Sample Throughput HighMediumMedium
Selectivity High (with MS)High (with MS/MS)[3]Moderate
Matrix Effects Significant[2]Significant[2]Can be significant

Note: The performance of each method can vary significantly depending on the specific sample matrix and the optimization of experimental parameters. An interlaboratory study has highlighted significant variability in the analysis of this compound, especially in complex matrices like cereals, emphasizing the need for robust and standardized methods.[6][7][8][9]

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of a successful interlaboratory study. Below are representative methodologies for the key analytical techniques.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile compounds like this compound in solid and liquid samples.

Sample Preparation:

  • Weigh 0.5 g to 1 g of the homogenized sample into a 20 mL headspace vial.[2]

  • For samples with low water content, add a specific volume of a salt solution (e.g., 10 mL of 30% NaCl) to facilitate the release of volatile compounds.[2]

  • Add an appropriate internal standard, such as a deuterated analog of this compound (e.g., this compound-d11), to each sample for accurate quantification.[2]

  • Immediately seal the vial and vortex for approximately 15 seconds.[2]

HS-GC-MS Analysis:

  • Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: Inject a specific volume of the headspace (e.g., 500-1000 µL) into the GC-MS system.[2]

  • GC Column: Use a suitable capillary column for the separation of volatile compounds (e.g., HP-PLOT Q or DB-624).[2][7]

  • Oven Program: Implement a temperature gradient to ensure the separation of this compound from other matrix components. A typical program might start at a low temperature and ramp up to a higher temperature.

  • MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that can provide higher sensitivity compared to static headspace for many analytes.

Sample Preparation:

  • Sample preparation is similar to the HS-GC-MS method, involving weighing the sample into a headspace vial and adding a salt solution and internal standard.[2]

SPME-GC-MS Analysis:

  • Fiber Selection: Choose an appropriate SPME fiber coating. For this compound and other alkylfurans, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has shown good performance.[2]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial at a controlled temperature (e.g., 35°C) for a specific time (e.g., 15 minutes) with agitation.[3]

  • Desorption: Insert the fiber into the hot GC inlet to desorb the analytes onto the column.

  • GC-MS Analysis: The GC-MS conditions are generally similar to those used for the HS-GC-MS method.

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile compounds like this compound, HPLC can be an alternative method, particularly when derivatization is employed or when analyzing less volatile furan derivatives.

Sample Preparation:

  • Extraction of this compound from the sample matrix using a suitable organic solvent.

  • The extract may need to be concentrated and filtered before injection.

HPLC Analysis:

  • Column: A reverse-phase column, such as a Newcrom R1, can be used for separation.[10]

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[10]

  • Detection: A UV detector is commonly used. For enhanced selectivity and sensitivity, a mass spectrometer can be coupled to the HPLC system (LC-MS).

Interlaboratory Study Design Workflow

A well-structured interlaboratory study is crucial for assessing the performance and transferability of an analytical method. The following diagram illustrates a typical workflow.

Interlaboratory_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase P1 Define Study Objectives (e.g., Method Validation, Proficiency Testing) P2 Select Analytical Method(s) P1->P2 P3 Develop Detailed Protocol P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Prepare & Distribute Homogeneous Samples P4->E1 E2 Laboratories Analyze Samples According to Protocol E1->E2 E3 Collect & Compile Data E2->E3 A1 Statistical Analysis of Results (e.g., Repeatability, Reproducibility) E3->A1 A2 Identify Outliers & Sources of Variability A1->A2 A3 Prepare & Disseminate Final Report A2->A3

Caption: Workflow of a typical interlaboratory study for analytical methods.

References

A Comparative Analysis of HS-SPME and Static Headspace for Furan Derivatives Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of furan and its derivatives—compounds classified as potentially carcinogenic—is a critical aspect of food safety and quality control. The two most prevalent analytical techniques for this purpose are Headspace-Solid Phase Microextraction (HS-SPME) and Static Headspace (SHS), both typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most suitable method for specific analytical needs.

Executive Summary

Both HS-SPME and SHS are effective methods for the analysis of furan and its derivatives. HS-SPME generally offers superior sensitivity with lower detection and quantification limits.[1][2] It is also a faster technique, allowing for higher sample throughput.[1] Conversely, SHS can provide better analytical precision and accuracy in some cases.[2][3] The choice between the two often depends on the specific application, the required level of sensitivity, and the sample matrix.

Data Presentation: A Comparative Analysis

The selection of an analytical method for detecting furan derivatives is often a balance between sensitivity, precision, and the nature of the sample matrix. The following table summarizes quantitative performance data for HS-SPME and SHS from various studies. It is important to note that these values can be influenced by the specific food matrix and instrumental conditions.

ParameterHeadspace-Solid Phase Microextraction (HS-SPME)-GC-MSStatic Headspace (SHS)-GC-MSKey Considerations
Limit of Detection (LOD) 0.001 - 0.12 ng/g[1][4][5]0.1 - 0.9 ng/g[6][7]HS-SPME consistently demonstrates lower LODs, making it more suitable for trace-level detection.
Limit of Quantitation (LOQ) 0.003 - 3.571 ng/g[4][5]0.6 - 2.9 ng/g[6]Similar to LOD, HS-SPME generally offers lower LOQs.
Precision (%RSD) <10% (day-to-day)[8]3.3 - 17.3%[6]While both methods show acceptable precision, SHS can sometimes offer better repeatability.[3]
Accuracy/Recovery 80.3 - 114.7%[9]89.4 - 108%[6]Both methods provide good recoveries, with the specific matrix playing a significant role.
Linearity (r²) >0.990[10]>0.99[6]Both techniques exhibit excellent linearity over a range of concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for both HS-SPME and SHS analysis of furan derivatives. These may require optimization for specific sample matrices and instrumentation.

Headspace-Solid Phase Microextraction (HS-SPME) Protocol

HS-SPME utilizes a coated fiber to extract and concentrate analytes from the headspace of a sample before injection into the GC-MS.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of an internal standard, such as d4-furan.[4][5]

    • For solid or semi-solid samples, add a saturated NaCl solution to aid in the release of volatile compounds.

    • Immediately seal the vial.

  • Extraction:

    • Place the vial in an autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 30-50°C) for a set time (e.g., 15 minutes) with agitation.[4][10]

    • Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 10-25 minutes).[4][10]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and insert it into the heated GC inlet (e.g., 280°C) for thermal desorption (e.g., 1-3 minutes).[4][11]

    • Separate the analytes using a suitable capillary column (e.g., HP-5MS).[4]

    • Detect and quantify the furan derivatives using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Static Headspace (SHS) Protocol

SHS analysis involves directly injecting a portion of the gas phase (headspace) above the sample into the GC-MS.

  • Sample Preparation:

    • Follow the same sample preparation steps as for HS-SPME, weighing the sample and adding an internal standard into a headspace vial.[6][7]

  • Equilibration and Injection:

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at a controlled temperature (e.g., 30°C) for a specific time to allow furan and its derivatives to partition into the headspace.[7]

    • Automatically inject a specific volume of the headspace (e.g., 50 µL) into the GC-MS.[7]

  • GC-MS Analysis:

    • The GC-MS parameters for separation and detection are generally similar to those used for HS-SPME analysis.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflows for both HS-SPME and Static Headspace analysis of furan derivatives.

G cluster_0 HS-SPME Workflow cluster_1 Static Headspace (SHS) Workflow spme_prep Sample Preparation (Sample + Internal Standard in Vial) spme_equil Equilibration & Agitation (e.g., 30-50°C, 15 min) spme_prep->spme_equil spme_extract HS-SPME Extraction (Fiber exposed to headspace, 10-25 min) spme_equil->spme_extract spme_desorb Thermal Desorption in GC Inlet (e.g., 280°C) spme_extract->spme_desorb gcms_analysis GC-MS Analysis (Separation, Detection, Quantification) spme_desorb->gcms_analysis shs_prep Sample Preparation (Sample + Internal Standard in Vial) shs_equil Equilibration (e.g., 30°C) shs_prep->shs_equil shs_inject Headspace Injection (e.g., 50 µL) shs_equil->shs_inject shs_inject->gcms_analysis

Caption: Experimental workflows for HS-SPME and Static Headspace analysis.

References

2-Pentylfuran in Roasted Coffee: A Comparative Guide to its Role Alongside Other Alkylfurans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of food science, chemistry, and drug development, understanding the nuanced flavor profiles of roasted coffee is crucial for quality control and product development. Among the myriad of volatile organic compounds that contribute to the complex aroma of coffee, alkylfurans play a significant role. This guide provides an objective comparison of 2-pentylfuran and other key alkylfurans, supported by experimental data and detailed methodologies, to elucidate their respective contributions to the flavor of roasted coffee.

Quantitative Comparison of Alkylfurans in Roasted Coffee

AlkylfuranTypical Concentration Range in Roasted Coffee (µg/kg)Factors Influencing ConcentrationTypical Aroma Contribution
This compound < 200 (LOQ often cited around 200 µg/kg)[1][2]Increases with storage of brewed coffee.[3]Fruity, caramel, green bean, metallic, vegetable.[4][5]
2-Methylfuran 4,000 - 20,000Generally the most abundant alkylfuran.[6][7] Higher in darker roasts and Robusta beans.[8]Roasted, coffee-like, slightly sweet.
3-Methylfuran Lower than 2-methylfuranFollows similar trends to 2-methylfuran.[7]Roasted, slightly burnt.
2,5-Dimethylfuran Variable, can be significantCan be an indicator of underdeveloped roast defect.[9]Caramel-like, nutty.

Flavor Profile and Sensory Impact

The overall flavor of coffee is a complex interplay of numerous volatile compounds. Alkylfurans, as a group, are generally associated with caramel-like and roasted aromas. However, individual compounds contribute distinct notes that can significantly influence the final sensory profile.

This compound offers a more complex aroma profile compared to its shorter-chain counterparts. Its sensory descriptors include fruity and caramel notes, but also less desirable green bean, metallic, and vegetable characteristics.[4][5] The increase of this compound during the storage of brewed coffee suggests its potential role in flavor staling.[3]

In contrast, 2-methylfuran , often the most abundant alkylfuran, contributes a more straightforward roasted and coffee-like aroma, with a hint of sweetness. 3-Methylfuran provides a slightly more burnt, roasted note. 2,5-Dimethylfuran is typically associated with a pleasant caramel-like and nutty aroma, though it can also be indicative of an underdeveloped roast.[9]

The following diagram illustrates the logical relationship between coffee roasting and the formation and perception of these alkylfurans.

G Formation and Sensory Impact of Alkylfurans in Coffee cluster_0 Roasting Process cluster_1 Alkylfuran Formation cluster_2 Sensory Perception Green Coffee Beans Green Coffee Beans Roasting Roasting Green Coffee Beans->Roasting This compound This compound Roasting->this compound Formation 2-Methylfuran 2-Methylfuran Roasting->2-Methylfuran Formation 3-Methylfuran 3-Methylfuran Roasting->3-Methylfuran Formation 2,5-Dimethylfuran 2,5-Dimethylfuran Roasting->2,5-Dimethylfuran Formation Fruity, Caramel, Green Bean Fruity, Caramel, Green Bean This compound->Fruity, Caramel, Green Bean Contributes to Roasted, Coffee-like Roasted, Coffee-like 2-Methylfuran->Roasted, Coffee-like Contributes to Roasted, Burnt Roasted, Burnt 3-Methylfuran->Roasted, Burnt Contributes to Caramel, Nutty Caramel, Nutty 2,5-Dimethylfuran->Caramel, Nutty Contributes to Overall Coffee Flavor Overall Coffee Flavor Fruity, Caramel, Green Bean->Overall Coffee Flavor Roasted, Coffee-like->Overall Coffee Flavor Roasted, Burnt->Overall Coffee Flavor Caramel, Nutty->Overall Coffee Flavor

Formation and sensory impact of key alkylfurans in roasted coffee.

Experimental Protocols

Accurate quantification and sensory evaluation of alkylfurans in coffee require specific and validated methodologies.

Quantitative Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is the most common method for the analysis of volatile and semi-volatile compounds in coffee.

1. Sample Preparation:

  • A known weight of roasted and ground coffee (typically 0.5-1.0 g) is placed in a headspace vial.

  • An internal standard solution (e.g., deuterated furan derivatives) is added for accurate quantification.

  • A saturated salt solution (e.g., NaCl) is often added to increase the volatility of the analytes.

2. HS-SPME Extraction:

  • The vial is sealed and incubated at a specific temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 10-30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

  • The SPME fiber is then desorbed in the hot injection port of a gas chromatograph (GC).

  • The analytes are separated on a capillary column (e.g., DB-WAX or equivalent).

  • The separated compounds are detected and identified by a mass spectrometer (MS).

  • Quantification is achieved by comparing the peak area of each analyte to that of its corresponding internal standard.

The following diagram outlines the general workflow for the quantitative analysis of alkylfurans in coffee.

G Workflow for Quantitative Analysis of Alkylfurans in Coffee Sample_Weighing Weigh Roasted & Ground Coffee Internal_Standard Add Internal Standard Sample_Weighing->Internal_Standard Vial_Sealing Seal in Headspace Vial Internal_Standard->Vial_Sealing Incubation Incubate at Controlled Temperature Vial_Sealing->Incubation SPME_Extraction Expose SPME Fiber to Headspace Incubation->SPME_Extraction GC_MS_Analysis Desorb and Analyze by GC-MS SPME_Extraction->GC_MS_Analysis Data_Processing Quantify Analytes GC_MS_Analysis->Data_Processing

HS-SPME-GC-MS analytical workflow.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a robust method used to identify and quantify the sensory attributes of a product.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity.

  • Panelists undergo extensive training to develop a consensus vocabulary to describe the aroma, flavor, and mouthfeel of coffee. This includes recognizing and scaling the intensity of various attributes, including those related to furanic compounds.

2. Sample Preparation and Presentation:

  • Coffee samples are prepared according to a standardized protocol (e.g., the Specialty Coffee Association cupping protocol) to ensure consistency. This involves controlling the coffee-to-water ratio, water temperature, and brewing time.[1]

  • Samples are presented to the panelists in a controlled environment to minimize bias.

3. Evaluation:

  • Panelists evaluate the samples for the agreed-upon sensory attributes.

  • The intensity of each attribute is rated on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

4. Data Analysis:

  • The data from the individual panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in sensory attributes among the samples.

The following diagram illustrates the key stages of a Quantitative Descriptive Analysis for coffee.

G Quantitative Descriptive Analysis (QDA) Workflow for Coffee Panelist_Selection Select & Train Sensory Panel Vocabulary_Development Develop Descriptive Vocabulary Panelist_Selection->Vocabulary_Development Sensory_Evaluation Panelists Evaluate Samples Vocabulary_Development->Sensory_Evaluation Standardized_Preparation Prepare Coffee Samples (SCA Protocol) Standardized_Preparation->Sensory_Evaluation Data_Collection Rate Attribute Intensities Sensory_Evaluation->Data_Collection Statistical_Analysis Analyze Data (e.g., ANOVA) Data_Collection->Statistical_Analysis

Key stages of a Quantitative Descriptive Analysis for coffee.

References

A Head-to-Head Battle: Cross-Validation of GC-MS and GC-FID for the Analysis of 2-Pentylfuran

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for the quantitative analysis of the volatile organic compound 2-pentylfuran. This guide provides researchers, scientists, and drug development professionals with a detailed overview of experimental protocols and performance data to aid in method selection.

Performance Comparison at a Glance

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is renowned for its high selectivity and sensitivity, providing detailed information about the molecular structure of analytes. In contrast, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique known for its excellent linearity and quantitative accuracy for a broad range of organic compounds. A study comparing these detectors for volatile compounds in olive oil highlighted that GC-MS offers lower limits of detection and quantification, making it more sensitive, while GC-FID provides good selectivity, linearity, and a wider working range.[1][2]

Quantitative Data Summary

The following tables summarize the validation parameters for both GC-MS and GC-FID methods for the analysis of this compound, compiled from various studies. It is important to note that the data for GC-MS and GC-FID are from separate studies and may not be directly comparable due to different sample matrices and experimental conditions.

Table 1: GC-MS Method Validation Data for this compound

ParameterReported Value(s)Sample MatrixReference
Linearity (Range, R²)Not explicitly found for this compound. For furan, a linear range of 10-1000 ng/g has been reported.Food[2]
Limit of Quantitation (LOQ)5 µg/kgBaby food, cereals, fruit juices, infant formula[3][4]
Accuracy (Recovery)80% - 110%Baby food, cereals, fruit juices, infant formula[3][4]
Precision (Repeatability, RSDr)< 16% at 50 µg/kgBaby food, cereals, fruit juices, infant formula[3][4]

Table 2: GC-FID Method Validation Data for this compound

ParameterReported ValueSample MatrixReference
Linearity (Correlation Coefficient, r)0.9989Fruit Juices[5]
Limit of Detection (LOD)0.23 ng/mLFruit Juices[5]
Limit of Quantitation (LOQ)0.76 ng/mLFruit Juices[5]
Accuracy (Recovery)90.2% - 110.1%Fruit Juices[5]
Precision (RSD)< 6.7%Fruit Juices[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following are representative protocols for the analysis of this compound using GC-MS and GC-FID.

GC-MS Experimental Protocol (based on HS-SPME-GC-MS)

This method is highly effective for the extraction and concentration of volatile compounds from complex matrices.[3]

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Weigh 1-2 g of the sample into a 20 mL headspace vial.

    • Add an appropriate internal standard (e.g., this compound-d3).

    • For solid samples, add 10 mL of a 30% NaCl solution.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) with agitation for a set time to allow for the equilibration of volatiles in the headspace.

    • Expose a solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Agilent 7890A or equivalent.

    • Injector: Split/splitless inlet. For SPME, use a splitless injection.

    • Column: HP-PLOT Q (15 m x 0.32 mm, 20 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.7 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 1 min, ramp to 110°C at 10°C/min, then to 166°C at 3°C/min, and finally to 270°C at 30°C/min, hold for 3 min.

    • Mass Spectrometer (MS): Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 81, 138).

GC-FID Experimental Protocol (based on HS-SPME-GC-FID)

This protocol is suitable for the routine quantitative analysis of this compound.[5]

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place 5 mL of the liquid sample (e.g., fruit juice) into a 20 mL headspace vial.

    • Add 15% (w/v) NaCl.

    • Seal the vial and equilibrate at 32°C for 20 minutes with stirring (600 rpm).

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber (75 µm) to the headspace.

  • GC-FID Analysis:

    • Gas Chromatograph (GC): Agilent 7890A or equivalent.

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Column: SPB-1 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Nitrogen.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp to 150°C at 10°C/min, and hold for 2 min.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250°C.

Method Comparison and Workflow

The choice between GC-MS and GC-FID depends on the specific analytical requirements. GC-MS offers higher selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound in complex matrices and for confirmatory analysis. GC-FID, on the other hand, is a robust and cost-effective option for routine quantitative analysis where high sample throughput is required and analyte concentrations are within its linear range.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison Sample Sample with this compound Spike Spike with Internal Standard Sample->Spike HS_SPME Headspace SPME Spike->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS GC_FID GC-FID Analysis HS_SPME->GC_FID Linearity Linearity GC_MS->Linearity LOD_LOQ LOD/LOQ GC_MS->LOD_LOQ Accuracy Accuracy (Recovery) GC_MS->Accuracy Precision Precision (RSD) GC_MS->Precision GC_FID->Linearity GC_FID->LOD_LOQ GC_FID->Accuracy GC_FID->Precision Comparison Comparative Assessment Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison DecisionTree cluster_question1 cluster_question2 Start Analytical Goal for this compound Need_Confirmation Confirmatory Analysis or Trace Levels? Start->Need_Confirmation High_Throughput High Throughput & Routine QC? Need_Confirmation->High_Throughput No GC_MS_Choice Select GC-MS Need_Confirmation->GC_MS_Choice Yes High_Throughput->GC_MS_Choice No (Consider Specificity Needs) GC_FID_Choice Select GC-FID High_Throughput->GC_FID_Choice Yes

References

Navigating the Analytical Maze: A Guide to Accuracy and Precision in 2-Pentylfuran Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-pentylfuran is critical for safety and quality assessments in various consumer products and pharmaceuticals. This guide provides an objective comparison of common isotope dilution assay methodologies for this compound, supported by experimental data to inform your analytical strategy.

The presence of this compound, a volatile organic compound, in food, beverages, and other matrices is of increasing interest due to its potential as a marker for lipid oxidation and off-flavors. Isotope dilution analysis, coupled with gas chromatography-mass spectrometry (GC-MS), stands as the gold standard for the quantification of this and other furan derivatives. This approach involves the addition of a known amount of a stable, isotopically labeled internal standard (e.g., this compound-d3 or this compound-d11) to the sample. The ratio of the native analyte to the internal standard is then measured by GC-MS, allowing for highly accurate and precise quantification that corrects for sample matrix effects and variations in extraction efficiency.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a balance between sensitivity, precision, and the nature of the sample matrix. Headspace (HS) and solid-phase microextraction (SPME) are two common sample introduction techniques for GC-MS analysis of volatile compounds like this compound.

Below is a summary of performance data from various studies employing these techniques for the analysis of this compound and other furan derivatives.

ParameterHS-GC-MSSPME-GC-MS/MSSPME-GC-FID
Limit of Detection (LOD) -0.003–0.007 ng/g[1]0.056–0.23 ng/mL[2]
Limit of Quantification (LOQ) 5 µg/kg (in baby food and cereals)[3][4][5][6]0.01 ng/g[1]0.14–0.76 ng/mL[2]
Accuracy (Recovery %) 80 - 110%[3][4][5][6]-90.2 - 110.1%[2]
Precision (%RSD) < 16% (at 50 µg/kg)[3][4][5]-< 6.7%[2]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for a this compound isotope dilution assay.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Sample Collection B Addition of Isotopically Labeled Internal Standard (e.g., this compound-d11) A->B C Sample Homogenization/Equilibration B->C D Headspace (HS) or Solid-Phase Microextraction (SPME) C->D E Gas Chromatography (GC) Separation D->E F Mass Spectrometry (MS) Detection E->F G Integration of Analyte and Internal Standard Peaks F->G H Calculation of Analyte/Internal Standard Ratio G->H I Quantification using Calibration Curve H->I J Result I->J Final Concentration

Isotope Dilution Assay Workflow

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are representative methodologies for the analysis of this compound using isotope dilution assays.

Method 1: Headspace GC-MS for Food Matrices

This method is adapted for the analysis of this compound in complex food matrices such as baby food and cereals.[3][4][5]

1. Sample Preparation and Extraction:

  • Weigh 1 g of the homogenized sample into a 20 mL headspace vial.

  • Add the isotopically labeled internal standard solution (e.g., this compound-d11).

  • Seal the vial immediately.

  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

2. GC-MS Analysis:

  • Injection: Automated headspace injection of a defined volume of the vapor phase.

  • GC Column: Use a suitable capillary column for volatile compound separation (e.g., DB-624 or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both native this compound and the labeled internal standard.

3. Quantification:

  • Create a calibration curve by analyzing standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Calculate the concentration of this compound in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard and the calibration curve.

Method 2: SPME-GC-MS/MS for Enhanced Sensitivity

This method provides high sensitivity for the determination of this compound in various food commodities.[1]

1. Sample Preparation and Extraction:

  • Place a measured amount of the sample (liquid or solid) into a vial.

  • Add the internal standard.

  • Expose a SPME fiber (e.g., CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 40 °C) with agitation.

2. GC-MS/MS Analysis:

  • Injection: Desorb the extracted analytes from the SPME fiber in the hot GC inlet.

  • GC Column: HP-5MS or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 32 °C, hold for 4 minutes.

    • Ramp: 20 °C/min to 200 °C.

    • Hold: 3 minutes at 200 °C.[1]

  • Mass Spectrometer:

    • Ionization Mode: EI at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and low detection limits. Define precursor-to-product ion transitions for both this compound and its labeled internal standard.

3. Quantification:

  • Follow the same quantification procedure as described for the HS-GC-MS method, using a calibration curve prepared under the same conditions.

Conclusion and Recommendations

Both HS-GC-MS and SPME-GC-MS/MS are robust techniques for the accurate and precise quantification of this compound using isotope dilution.

  • HS-GC-MS is a well-established and automated technique suitable for a wide range of food matrices.

  • SPME-GC-MS/MS offers superior sensitivity, making it ideal for trace-level analysis.

It is important to note that significant variability in analytical results for this compound has been observed between laboratories, highlighting the need for careful method development and validation.[7] The choice of the optimal method will depend on the specific sample matrix, the required limits of detection, and the available instrumentation. For all applications, the use of an appropriate isotopically labeled internal standard is crucial for achieving the highest degree of accuracy and precision.

References

A Researcher's Guide to Selecting the Optimal GC Column for Furan Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of furan isomers are critical due to their potential health implications and prevalence in thermally processed foods and pharmaceutical intermediates. The structural similarity of these isomers presents a significant analytical challenge, making the choice of a gas chromatography (GC) column paramount for achieving baseline resolution and reliable results. This guide provides an objective comparison of different GC column technologies for the separation of furan isomers, supported by experimental data and detailed protocols.

The separation of furan isomers is primarily influenced by the polarity and selective interactions of the GC column's stationary phase. Nonpolar columns separate compounds largely based on boiling points, which are often very similar for isomers, leading to co-elution. Therefore, columns with higher polarity or specialized selectivities are typically required.

Comparative Analysis of GC Column Performance

The selection of a GC column is dictated by its stationary phase, which determines its polarity, thermal stability, and separation capability. The following table summarizes the performance of various column types for separating key furan isomers.

GC Column Type (Stationary Phase) Target Furan Isomers Performance Highlights & Observations Column Dimensions (L x I.D., d_f)
Equity-1 (1% Diphenyl / 99% Dimethylpolysiloxane) 2-Ethylfuran & 2,5-DimethylfuranAchieves complete baseline separation of these challenging isomers, which is difficult on many other phases.[1][2]30 m x 0.25 mm, 0.25 µm
SPB-1 (100% Dimethylpolysiloxane) Furan, 2-Methylfuran, 2-PentylfuranProvides baseline separation for these compounds in a relatively short run time of 12 minutes.[3]Not Specified
Mid-Polarity (e.g., Rxi-624Sil MS) Furan, 2-Methylfuran, 3-Methylfuran, 2-Ethylfuran, 2,5-Dimethylfuran, this compoundSuccessfully separates a range of furan and alkylfurans, including the isomeric 2,5-dimethylfuran and 2-ethylfuran.[4][5]30 m x 0.25 mm, 1.40 µm
Polar (e.g., Polyethylene Glycol - WAX) General Polar CompoundsWAX columns are effective for separating polar compounds and can provide good peak shape for furanthiols, a related class of compounds.[6] Their high polarity offers a different selectivity compared to polysiloxane phases.30 m x 0.25 mm, 0.25 µm
Cyclodextrin-Based (e.g., β-DEX, γ-DEX) Stereoisomers, Positional IsomersThese columns are specifically designed for chiral and positional isomer separations.[7][8][9] They offer high shape selectivity, making them suitable for separating complex furan derivative isomers like o-, m-, and p-xylenes.[10]Various
Ionic Liquid (IL) Positional Isomers, Polar & Nonpolar CompoundsIL columns provide unique selectivity due to their dual-nature behavior and high thermal stability.[11][12][13] They are effective for separating positional isomers and can be used for direct injection of aqueous samples.[11][14]Various

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols derived from studies that achieved successful separation of furan isomers.

Protocol 1: Separation of 2-Ethylfuran and 2,5-Dimethylfuran

This method, adapted from a study on various food matrices, highlights the use of a low-polarity column for resolving specific isomers.[1]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Supelco Equity-1 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp 1: Increase to 80°C at a rate of 5°C/min.

    • Ramp 2: Increase to 220°C at a rate of 25°C/min, hold for 2 minutes.

  • Injector: Splitless mode.

  • Detector: Mass Spectrometer.

Protocol 2: General Analysis of Furan and Alkylfurans

This protocol is suitable for the simultaneous analysis of a broader range of furan compounds.[4][5]

  • Instrumentation: Agilent 7890B GC & 5977B MSD (or equivalent).

  • Column: Rxi-624Sil MS (30 m x 0.25 mm I.D., 1.40 µm film thickness).[5]

  • Carrier Gas: Helium, constant flow at 1.4 mL/min.[5]

  • Injector: Split mode (1:10 or 1:100), Temperature: 280°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 3 minutes.

    • Ramp 1: Increase to 75°C at 8°C/min.

    • Ramp 2: Increase to 200°C at 20°C/min, hold for 1 minute.

  • Detector: Mass Spectrometer (MS).

    • Transfer Line Temp: 280°C.[4][5]

    • Source Temp: 325°C.[4][5]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[4][5]

Visualizing the Analytical Workflow

To achieve reliable and reproducible results, a structured experimental workflow is essential. The following diagram illustrates the key stages in the GC analysis of furan isomers, from initial sample handling to final data interpretation.

GC_Furan_Isomer_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Pharmaceutical Intermediate) Extraction Extraction (e.g., Headspace SPME) Sample->Extraction Volatiles Isolation Injection GC Injection Extraction->Injection Analyte Introduction Separation Chromatographic Separation (Column Selection is Key) Injection->Separation Isomer Elution Detection Mass Spectrometry Detection (MS) Separation->Detection Ionization & Mass Analysis Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Data Extraction Quantification Quantification (Internal/External Standards) Integration->Quantification Calibration Report Final Report & Interpretation Quantification->Report

Caption: A typical experimental workflow for the GC-MS analysis of furan isomers.

Conclusion

The successful separation of furan isomers by gas chromatography is highly dependent on the stationary phase of the column. While standard non-polar or mid-polarity columns can be effective for a range of alkylfurans, challenging co-eluting isomers like 2-ethylfuran and 2,5-dimethylfuran may require columns with specific selectivity, such as the Equity-1. For complex mixtures containing stereoisomers or a wide range of positional isomers, advanced column technologies based on cyclodextrins or ionic liquids offer powerful separation capabilities. Researchers should select a column based on the specific isomers of interest and the complexity of the sample matrix, using the protocols and comparative data in this guide as a starting point for method development.

References

2-Pentylfuran: A Volatile Indicator of Lipid Peroxidation in Edible Oils Compared

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The oxidative stability of edible oils is a critical parameter for the food and pharmaceutical industries, impacting product quality, shelf life, and consumer safety. Lipid peroxidation, a complex process of oxidative degradation of unsaturated fatty acids, leads to the formation of a wide array of volatile and non-volatile compounds. Among these, 2-pentylfuran has emerged as a significant marker for assessing the extent of lipid peroxidation, particularly in oils rich in linoleic acid. This guide provides a comparative analysis of this compound against other common indicators of lipid peroxidation, supported by experimental data and detailed protocols.

Comparison of Lipid Peroxidation Indicators

The selection of an appropriate marker for lipid peroxidation depends on the specific application, the type of edible oil, and the stage of oxidation. While classical methods provide a general overview of oxidative status, the analysis of specific volatile compounds like this compound can offer more nuanced insights into the degradation pathways and the development of off-flavors.

IndicatorPrincipleAdvantagesDisadvantagesTypical Values in Fresh vs. Oxidized Oils
This compound A volatile secondary oxidation product formed from the decomposition of linoleic acid hydroperoxides. Measured by GC-MS.High specificity for linoleic acid oxidation. Good correlation with sensory off-flavors (e.g., "beany," "reverted"). Sensitive at early to moderate stages of oxidation.Requires specialized equipment (GC-MS). Concentration can decrease at advanced stages of oxidation due to further reactions.Fresh: Not detectable to low µg/kg. Oxidized: Can range from hundreds to thousands of µg/kg.
Peroxide Value (PV) Measures the concentration of primary oxidation products (hydroperoxides) by iodometric titration. Expressed as meq O₂/kg oil.Simple, inexpensive, and widely used standard method. Good indicator of the initial stages of oxidation.Hydroperoxides are transient and decompose into secondary products. PV may decrease at later stages of oxidation. Not specific to any fatty acid.Fresh: < 2 meq O₂/kg. Oxidized: > 10 meq O₂/kg.
p-Anisidine Value (p-AV) Measures the content of secondary oxidation products, mainly aldehydes (2-alkenals and 2,4-alkadienals). A dimensionless value.Measures the accumulation of secondary oxidation products that contribute to off-flavors. Complements the PV for a more complete picture of oxidation.Less sensitive at the very early stages of oxidation. Can be affected by the color of the oil.Fresh: < 3. Oxidized: > 10.
TOTOX Value A calculated value (TOTOX = 2 * PV + p-AV) that provides a comprehensive measure of both primary and secondary oxidation products.Gives a better overall picture of the oxidative state of the oil than PV or p-AV alone.It is a calculated value and not a direct measurement.Fresh: < 10. Oxidized: > 26.
Hexanal A volatile aldehyde formed from the oxidation of linoleic acid. Measured by GC-MS.Good indicator of linoleic acid oxidation. Correlates well with sensory perception of rancidity.Can be formed from other pathways. Concentration can be influenced by processing conditions.Fresh: Low µg/kg. Oxidized: Can reach several mg/kg.
2,4-Decadienal A volatile aldehyde formed from the oxidation of linoleic acid. Measured by GC-MS.A key contributor to the "deep-fried" flavor but also to rancidity at high concentrations.Its formation is complex and can be influenced by various factors.Fresh: Not detectable. Oxidized: Can be a significant component of the volatile profile.

Formation Pathway of this compound

This compound is a heterocyclic compound primarily formed from the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in many vegetable oils such as soybean, corn, and sunflower oil. The formation pathway involves a series of radical-mediated reactions, starting with the formation of linoleic acid hydroperoxides.

G Formation Pathway of this compound from Linoleic Acid Linoleic_Acid Linoleic Acid Linoleic_Acid_Radical Linoleic Acid Radical Linoleic_Acid->Linoleic_Acid_Radical Initiation (H abstraction) Peroxy_Radical Peroxy Radical Linoleic_Acid_Radical->Peroxy_Radical + O₂ Linoleic_Acid_Hydroperoxide Linoleic Acid Hydroperoxide (e.g., 9-HPODE, 13-HPODE) Peroxy_Radical->Linoleic_Acid_Hydroperoxide + H• Alkoxy_Radical Alkoxy Radical Linoleic_Acid_Hydroperoxide->Alkoxy_Radical Decomposition Beta_Scission β-Scission Alkoxy_Radical->Beta_Scission Unsaturated_Aldehydes Unsaturated Aldehydes (e.g., (E,E)-2,4-Decadienal) Beta_Scission->Unsaturated_Aldehydes Cyclization Cyclization & Dehydration Unsaturated_Aldehydes->Cyclization Pentylfuran This compound Cyclization->Pentylfuran

Caption: Formation of this compound from Linoleic Acid Oxidation.

Experimental Protocols

Accurate and reproducible measurement of lipid peroxidation indicators is essential for quality control and research. The following are summarized protocols for the determination of this compound, peroxide value, and p-anisidine value.

Determination of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly sensitive and specific for the analysis of volatile compounds in edible oils.

1. Sample Preparation:

  • Accurately weigh a specific amount of the oil sample (e.g., 2.0 g) into a headspace vial (e.g., 20 mL).

  • Add a known amount of an appropriate internal standard (e.g., 2-methylfuran-d6) for quantification.

  • Seal the vial tightly with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorb the extracted volatile compounds from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 5 minutes) in splitless mode.

  • Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 230°C at 5°C/minute.

  • Detect and identify the compounds using a mass spectrometer in scan mode (e.g., m/z 35-350).

  • Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with standards of known concentrations.

Determination of Peroxide Value (PV) - AOCS Official Method Cd 8b-90

This method measures the primary oxidation products.

1. Reagents:

  • Acetic acid-isooctane solution (3:2, v/v).

  • Saturated potassium iodide (KI) solution (freshly prepared).

  • 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized).

  • Starch indicator solution.

2. Procedure:

  • Weigh approximately 5.00 g of the oil sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask and shake for exactly 1 minute.

  • Immediately add 30 mL of distilled water.

  • Titrate with the standardized 0.1 N Na₂S₂O₃ solution with vigorous shaking until the yellow iodine color almost disappears.

  • Add about 0.5 mL of starch indicator solution. The solution will turn dark blue.

  • Continue the titration, shaking vigorously, until the blue color just disappears.

  • Record the volume of titrant used.

  • Perform a blank determination under the same conditions.

3. Calculation:

  • PV (meq O₂/kg) = [(S - B) * N * 1000] / W

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Determination of p-Anisidine Value (p-AV) - AOCS Official Method Cd 18-90

This method quantifies the secondary oxidation products (aldehydes).

1. Reagents:

  • Isooctane.

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid).

2. Procedure:

  • Accurately weigh a suitable amount of the oil sample (to obtain an absorbance reading within the spectrophotometer's linear range) into a 25 mL volumetric flask and dilute to volume with isooctane.

  • Measure the absorbance of this solution (Ab) at 350 nm using isooctane as the blank.

  • Pipette 5 mL of the oil solution into one test tube and 5 mL of isooctane into a second test tube (the blank).

  • To each tube, add 1 mL of the p-anisidine reagent and mix well.

  • After exactly 10 minutes, measure the absorbance of the sample solution (As) at 350 nm against the blank solution.

3. Calculation:

  • p-AV = [25 * (1.2 * As - Ab)] / m

    • As = absorbance of the oil solution after reaction with the p-anisidine reagent

    • Ab = absorbance of the oil solution in isooctane

    • m = mass of the oil sample (g)

Conclusion

This compound serves as a valuable and specific indicator of lipid peroxidation in edible oils, particularly for monitoring the degradation of linoleic acid and the associated development of undesirable flavors. While traditional methods like Peroxide Value and p-Anisidine Value provide a broad assessment of oxidative stability, the analysis of specific volatile markers such as this compound offers a more detailed understanding of the chemical changes occurring during oil degradation. For a comprehensive evaluation of edible oil quality and stability, a combined approach that includes both classical and modern analytical techniques is recommended. This allows researchers and professionals in drug development to make informed decisions regarding product formulation, shelf-life prediction, and quality control.

Assessing the Genotoxicity of 2-Pentylfuran in Comparison to Furan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents available data on the genotoxicity of both compounds, details the experimental protocols for key genotoxicity assays, and visualizes relevant pathways and workflows to offer a clear comparative perspective.

Executive Summary

Furan is a known rodent carcinogen, and its genotoxicity has been a subject of extensive research. The genotoxic potential of furan is primarily attributed to its metabolic activation to cis-2-butene-1,4-dial (BDA), a reactive metabolite that can form DNA adducts. In contrast, the European Food Safety Authority (EFSA) has concluded that concerns regarding the genotoxicity of 2-pentylfuran have been ruled out based on new data. Although the specific experimental results for this compound are not publicly detailed, the official assessment suggests a different risk profile compared to furan. This difference is likely due to the influence of the pentyl side chain on the metabolism of the furan ring, potentially favoring detoxification pathways over the formation of reactive metabolites.

Comparative Genotoxicity Data

Genotoxicity AssayFuranThis compound
Ames Test (Bacterial Reverse Mutation Assay) Generally negative in standard Salmonella typhimurium strains, with or without metabolic activation. However, its reactive metabolite, BDA, is mutagenic in the Ames assay, particularly in strain TA104.No Genotoxicity Concern: The EFSA Panel concluded that genotoxicity concerns are ruled out. This implies negative results in a battery of tests including the Ames assay.
In Vitro Micronucleus Assay Results are mixed. Some studies report no significant increase in micronuclei in human lymphocytes, even with metabolic activation.[2] Other studies in different cell lines have shown positive results.No Genotoxicity Concern: The EFSA Panel's conclusion suggests negative results in in vitro chromosomal damage assays.
In Vivo Micronucleus Assay Generally negative. Studies in mice have shown no significant increase in micronucleated erythrocytes after intraperitoneal or subcutaneous injection.[3]No Genotoxicity Concern: The EFSA Panel's conclusion suggests negative results in in vivo chromosomal damage assays.
In Vivo Comet Assay (Single Cell Gel Electrophoresis) Positive results have been observed, indicating DNA damage in the liver of rats treated with furan. This damage includes DNA strand breaks and oxidized bases.No Genotoxicity Concern: The EFSA Panel's conclusion suggests a lack of significant DNA damage in vivo.
Other In Vivo Genotoxicity Furan has been shown to induce chromosomal aberrations in rat splenocytes and some evidence of DNA damage in the liver.[4]No Genotoxicity Concern: Assumed to be negative based on EFSA's overall conclusion.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation of results. The following are generalized protocols for the Ames test, in vitro and in vivo micronucleus assays, and the in vivo comet assay, consistent with OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, a negative control (solvent), and a positive control on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • Cell Culture: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) are cultured.

  • Exposure: Cells are treated with the test substance at various concentrations, along with negative and positive controls, both with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

In Vivo Micronucleus Assay (OECD 474)

This test assesses chromosomal damage in the bone marrow of rodents.

  • Animal Dosing: Typically, rodents (mice or rats) are administered the test substance via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels. A vehicle control and a positive control group are also included.

  • Sample Collection: At appropriate time intervals after the last dose (usually 24 and 48 hours), bone marrow is extracted from the femur or tibia, or peripheral blood is collected.

  • Slide Preparation and Staining: Smears of the bone marrow or blood cells are prepared on slides, fixed, and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 4000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates in vivo genotoxicity.[5]

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.

  • Tissue Collection and Cell Isolation: Following in vivo exposure of animals to the test substance, target organs (e.g., liver) are collected. Single-cell suspensions are prepared from these tissues.

  • Embedding in Agarose: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged, relaxed, and broken DNA fragments to migrate from the nucleus towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage.

Visualizations

Metabolic Activation of Furan

The genotoxicity of furan is dependent on its metabolic activation by Cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive intermediate, cis-2-butene-1,4-dial (BDA). BDA can then form adducts with DNA, leading to mutations.

G Furan Furan CYP2E1 CYP2E1 (Microsomal Oxidation) Furan->CYP2E1 Metabolism BDA cis-2-Butene-1,4-dial (BDA) (Reactive Aldehyde) CYP2E1->BDA DNA_Adducts DNA Adducts BDA->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity

Caption: Metabolic activation pathway of furan to its genotoxic metabolite.

Experimental Workflow for the In Vivo Micronucleus Assay

The following diagram illustrates the key steps involved in conducting an in vivo micronucleus test according to OECD Guideline 474.

G cluster_0 Animal Dosing Phase cluster_1 Sample Collection & Preparation cluster_2 Analysis Phase Dosing Administer Test Substance (e.g., oral gavage) Collection Collect Bone Marrow or Peripheral Blood (24h & 48h post-dose) Dosing->Collection Controls Administer Vehicle (Negative Control) & Positive Control Controls->Collection Smear Prepare Slides (Smear and Fix) Collection->Smear Stain Stain Slides (e.g., Giemsa) Smear->Stain Microscopy Microscopic Analysis (Score ≥4000 PCEs/animal) Stain->Microscopy Scoring Count Micronucleated PCEs (MN-PCEs) Microscopy->Scoring Analysis Statistical Analysis (Compare treated vs. control) Scoring->Analysis

Caption: Workflow for the in vivo micronucleus assay.

Experimental Workflow for the Ames Test

This diagram outlines the general procedure for the bacterial reverse mutation assay (Ames test) as per OECD Guideline 471.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis Strains Select S. typhimurium (His- auxotrophs) Mixing Mix Bacteria, Test Compound, and S9 Mix (or buffer) Strains->Mixing S9_Prep Prepare S9 Mix (for metabolic activation) S9_Prep->Mixing Plating Plate on Minimal Glucose Agar Mixing->Plating Incubate Incubate at 37°C for 48-72 hours Plating->Incubate Count Count Revertant Colonies Incubate->Count Evaluate Evaluate for Dose-Dependent Increase vs. Control Count->Evaluate

Caption: General workflow for the Ames test.

Conclusion

The available evidence indicates a significant difference in the genotoxic potential of furan and this compound. Furan is considered a genotoxic carcinogen, primarily through its metabolic activation to the reactive metabolite BDA. In contrast, regulatory bodies have concluded that this compound does not pose a genotoxicity concern. This is likely due to the presence of the C5 alkyl chain, which may alter the molecule's metabolism, favoring detoxification pathways and preventing the formation of a reactive, ring-opened metabolite analogous to BDA.

For drug development professionals and scientists, this distinction is critical for risk assessment. While furan serves as a compound of concern due to its genotoxic and carcinogenic properties, its alkylated derivative, this compound, is considered to have a much lower risk profile in this regard. However, the lack of publicly available primary genotoxicity data for this compound underscores the importance of accessing complete study reports for a fully independent assessment.

References

Performance Showdown: Selecting the Optimal SPME Fiber Coating for Alkylfuran Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the analysis of furan and its alkylated derivatives, the choice of Solid Phase Microextraction (SPME) fiber coating is a critical determinant of analytical sensitivity and accuracy. This guide provides an objective comparison of commonly employed SPME fiber coatings, supported by experimental data, to facilitate informed selection for the extraction of these volatile and semi-volatile compounds.

Alkylfurans, formed during the thermal processing of foods and other materials, are of significant interest due to their contribution to aroma profiles and potential toxicological relevance. SPME, a solvent-free, equilibrium-based extraction technique, is widely utilized for their analysis in conjunction with gas chromatography-mass spectrometry (GC-MS). The performance of this technique is heavily reliant on the affinity of the fiber coating for the target analytes. This comparison focuses on three prevalent fiber coatings: Polydimethylsiloxane (PDMS), Divinylbenzene/Polydimethylsiloxane (DVB/PDMS), and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Executive Summary of Fiber Performance

Experimental evidence consistently demonstrates that for the analysis of highly volatile compounds like furan and its smaller alkylated counterparts, fiber coatings incorporating porous solid sorbents, which facilitate adsorption, outperform non-polar, liquid-like coatings that rely on absorption.

  • DVB/CAR/PDMS: This tri-phasic coating, often referred to as a "wide range carbon" coating, generally exhibits the highest extraction efficiency for a broad spectrum of alkylfurans. The combination of different sorbents provides a wider range of pore sizes, enabling effective trapping of both very volatile and semi-volatile furanic compounds.

  • CAR/PDMS: This coating shows a very high affinity for furan and smaller alkylfurans.[1] However, it can also lead to significant carryover issues with larger, less volatile alkylfurans like 2-pentylfuran, requiring extensive fiber reconditioning.[1]

  • DVB/PDMS: This coating offers a good compromise between sensitivity and the mitigation of carryover.[1] While it may show lower responses for the most volatile furans compared to Carboxen-based fibers, its performance for larger alkylfurans is competitive, and it is less prone to carryover.[1]

  • PDMS: As a non-polar, absorption-based coating, PDMS generally shows limited sensitivity for the analysis of highly volatile substances such as furan and alkylfurans.[2]

Quantitative Performance Comparison

The following tables summarize the comparative performance of different SPME fiber coatings for the extraction of various alkylfurans based on reported experimental data. The data is presented as relative analyte response (e.g., peak area) to illustrate the extraction efficiency.

Table 1: Relative Extraction Efficiency of SPME Fiber Coatings for Furan and Alkylfurans

AnalyteDVB/CAR/PDMSDVB/PDMSCAR/PDMS
FuranHighVery Low (~4% of CAR/PDMS)Highest
2-MethylfuranHighModerateHighest
3-MethylfuranHighModerateHighest
2-EthylfuranHighModerateHighest
2,5-DimethylfuranHighModerateHighest
This compoundHighest Moderate (~45% of DVB/CAR/PDMS)Low (~22% of DVB/CAR/PDMS)

Data synthesized from a comparative study on a fruit puree sample.[1] The study noted significant carryover for this compound with both DVB/CAR/PDMS and CAR/PDMS fibers.

Table 2: Comparison of a "Wide Range Carbon" SPME Arrow with Traditional SPME Fiber and Headspace Analysis

AnalyteSPME Arrow (Wide Range Carbon)Traditional SPME Fiber (Wide Range Carbon)Headspace
Furan~4.5x ~2.5x1x
2-Methylfuran~8x ~4x1x
3-Methylfuran~8x ~4x1x
2,5-Dimethylfuran~10x ~5x1x
2-Ethylfuran~10x ~5x1x
This compound~12x ~6x1x

Data is presented as an approximate fold increase in analyte response compared to the headspace method, based on graphical data from Restek.[3][4] The "Wide Range Carbon" coating is analogous to DVB/CAR/PDMS.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols from the cited literature.

Protocol 1: Comparison of DVB/CAR/PDMS, DVB/PDMS, and CAR/PDMS Fibers

This protocol was adapted from a study analyzing alkylfurans in a fruit puree matrix.[1]

  • Sample Preparation: A fruit puree sample was spiked with a standard solution of furan and alkylfurans to a final concentration of 5 ppb.

  • SPME Conditions:

    • Fibers Tested:

      • 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

      • 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

      • 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)

    • Incubation Temperature: 50°C

    • Incubation Time: 20 minutes

    • Agitator Speed: 250 rpm

  • GC-MS Analysis:

    • Injection Mode: Splitless

    • Desorption Time: 1 minute in the GC injector

    • Fiber Bake Out: 4 minutes at 270°C

Protocol 2: Analysis using a "Wide Range Carbon" SPME Arrow

This protocol is based on an application note for the analysis of alkylfurans in baby formula.[3][4]

  • Sample Preparation:

    • 0.5 g of baby formula was weighed into a 20 mL headspace vial.

    • 10 mL of 30% sodium chloride solution was added.

    • 50 µL of an internal standard solution was added.

  • SPME Conditions:

    • Fiber: 120 µm Carbon Wide Range/PDMS SPME Arrow

    • Incubation Time: 10 minutes

    • Incubation Temperature: 50°C

    • Agitation: 250 rpm

    • Extraction Time: 10 minutes

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Desorption Time: 1 minute

    • GC Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm

    • Oven Program: 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C (hold 1 min)

    • Carrier Gas: Helium at a constant flow of 1.40 mL/min

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the SPME-GC-MS analysis of alkylfurans.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis sample Weigh Sample add_solution Add NaCl Solution & IS sample->add_solution vial Seal Vial add_solution->vial incubate Incubate & Agitate vial->incubate extract Expose SPME Fiber incubate->extract desorb Thermal Desorption extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometry Detection separate->detect data_analysis Data Analysis detect->data_analysis Data Acquisition

Figure 1: General workflow for the analysis of alkylfurans using Headspace SPME-GC-MS.

fiber_selection_logic start Start: Select SPME Fiber for Alkylfurans volatility Are analytes highly volatile (e.g., Furan, Methylfurans)? start->volatility carryover Is carryover of larger alkylfurans a concern? volatility->carryover No (mixed volatilities) car_pdms CAR/PDMS (Highest sensitivity for small furans, risk of carryover) volatility->car_pdms Yes dvb_car_pdms DVB/CAR/PDMS (Highest overall sensitivity) carryover->dvb_car_pdms No (maximum sensitivity needed) dvb_pdms DVB/PDMS (Good compromise, less carryover) carryover->dvb_pdms Yes end Final Fiber Choice dvb_car_pdms->end car_pdms->end Proceed with caution regarding carryover dvb_pdms->end pdms PDMS (Generally lower sensitivity for volatiles)

Figure 2: Decision logic for selecting an appropriate SPME fiber coating for alkylfuran analysis.

Conclusion

The selection of an SPME fiber coating for the analysis of alkylfurans requires careful consideration of the specific analytical goals. For comprehensive screening of a wide range of alkylfurans with the highest possible sensitivity, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the recommended choice. However, if the analysis is focused primarily on furan and very volatile methylfurans, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber may provide the highest response, although analysts must be vigilant about potential carryover of less volatile analytes. For routine analysis where robustness and minimal carryover are prioritized, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber presents a balanced and reliable option. The use of SPME Arrows with these coatings can further enhance sensitivity and durability.[3][4] It is always recommended to perform a preliminary evaluation of different fiber types with representative samples to confirm the optimal choice for a specific application.

References

Scarcity of Direct Comparative Data on 2-Pentylfuran in Organic vs. Conventional Foods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies directly comparing the levels of 2-Pentylfuran in organically versus conventionally processed foods. While research has established the presence of this compound in a variety of thermally processed food products, the current body of evidence does not offer a clear distinction based on organic or conventional processing methods.

This compound is a volatile organic compound that contributes to the aroma profile of many cooked foods. It is primarily formed during the thermal degradation of lipids, particularly linoleic acid, an omega-6 fatty acid found in many vegetable oils, nuts, and seeds.[1][2] The formation of this compound is influenced by factors such as the temperature and duration of heating, as well as the initial composition of the food matrix.

Given the lack of direct comparative data, this guide will focus on the established methodologies for the detection and quantification of this compound in food, which is a critical aspect for any future research aiming to investigate potential differences between organic and conventional products.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in food matrices is crucial for assessing its presence and levels. The most common and validated method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

Key Experimental Method: HS-SPME-GC-MS

This method is widely adopted for the analysis of volatile and semi-volatile compounds in complex matrices like food.

1. Sample Preparation:

  • A representative sample of the food product is homogenized.

  • For solid samples, a specific amount (e.g., 1 gram) is weighed into a headspace vial. For liquid samples, a larger volume (e.g., 5 mL) may be used.

  • An internal standard, such as a deuterated analog of this compound (e.g., d4-2-pentylfuran), is added to the vial for accurate quantification through isotope dilution.

  • For solid samples, a known volume of purified water is often added to facilitate the release of volatile compounds.

  • The vial is securely sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The sealed vial is placed in a temperature-controlled autosampler and incubated at a specific temperature (e.g., 50°C) for a set period to allow the volatile compounds to partition into the headspace.[6]

  • An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace of the vial.

  • The volatile compounds, including this compound, adsorb onto the fiber. The extraction time is optimized to ensure sufficient adsorption for sensitive detection.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is withdrawn from the sample vial and inserted into the heated injection port of the gas chromatograph.

  • The adsorbed compounds are thermally desorbed from the fiber and transferred to the GC column.

  • The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a polar column like DB-WAX).

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for the identification and quantification of this compound. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and specificity by monitoring specific ions for this compound and its internal standard.

Below is a diagram illustrating the general workflow for the analysis of this compound in a food sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sp1 Homogenize Food Sample sp2 Weigh Sample into Vial sp1->sp2 sp3 Add Internal Standard sp2->sp3 sp4 Seal Vial sp3->sp4 ex1 Incubate Vial (e.g., 50°C) sp4->ex1 ex2 Expose SPME Fiber to Headspace ex1->ex2 an1 Thermal Desorption in GC Inlet ex2->an1 an2 GC Separation an1->an2 an3 MS Detection and Quantification an2->an3

Workflow for this compound Analysis

Potential Factors Influencing this compound Levels

While direct comparative studies are lacking, potential differences in this compound levels between organic and conventionally processed foods could arise from variations in:

  • Raw Material Composition: The lipid profile of the raw agricultural ingredients can significantly impact the potential for this compound formation. Differences in farming practices (e.g., fertilization, pest control) between organic and conventional systems might lead to variations in the fatty acid composition of crops. For instance, some studies have suggested that organic crops may have higher levels of certain antioxidants, which could potentially inhibit lipid oxidation during processing.[7][8]

  • Processing Conditions: Although the fundamental processing steps (e.g., heating, baking, frying) are often similar, subtle differences in processing aids or temperature profiles could exist. However, there is no evidence to suggest that these would systematically differ between certified organic and conventional food production in a way that would consistently alter this compound formation.

  • Additives: The use of synthetic antioxidants is restricted in organic food processing. In conventional processing, these additives may be used to inhibit lipid oxidation, which could potentially lead to lower levels of this compound.

Conclusion

The current scientific literature does not provide a basis for comparing this compound levels in organic versus conventionally processed foods. The formation of this compound is intrinsically linked to the thermal processing of foods containing its precursors, primarily linoleic acid. Future research employing the standardized and validated analytical methods detailed in this guide is necessary to investigate whether agricultural practices (organic vs. conventional) have a significant and consistent impact on the levels of this compound in the final processed products. Such studies would need to carefully control for variables such as raw material composition, processing parameters, and storage conditions to provide meaningful insights.

References

Safety Operating Guide

Proper Disposal and Handling of 2-Pentylfuran: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal instructions for 2-Pentylfuran, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This compound is a flammable liquid and must be handled with appropriate care.

Immediate Safety and Handling Protocols

Before handling this compound, ensure all necessary personal protective equipment (PPE) is available and in use. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-impermeable gloves.[1] For furan compounds, double gloving with a nitrile inner glove and a laminate film outer glove is a best practice.[2]

  • Body Protection: A flame-resistant lab coat is required.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator.[1]

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3][4][5]

  • Ground all equipment when transferring the substance to prevent static sparks.[2]

  • Avoid ingestion, inhalation, and contact with skin or eyes.[1][3][4]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.

PropertyValue
UN Number UN1993[3]
Proper Shipping Name Flammable liquid, n.o.s. (2-(n-Pentyl)furan)[3]
Physical State Liquid[3]
Appearance Colorless[3]
Flash Point 45 °C / 113 °F[3]
Boiling Point 155 °C / 311 °F[3]
Water Solubility Low / Immiscible[3]

Step-by-Step Disposal Protocol

Disposal of this compound and any contaminated materials must be treated as hazardous waste.[2][4] Never pour this compound down the sink or dispose of it in regular trash .[2][6][7]

Experimental Protocol for Disposal:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[3] this compound is classified as a flammable liquid.[3][4]

  • Waste Collection:

    • Unused Product: Collect any unused this compound in its original container or a designated, compatible hazardous waste container.[2][8]

    • Contaminated Materials: All disposables that have come into contact with this compound (e.g., gloves, absorbent pads, paper towels) must be collected in a separate, clearly labeled hazardous waste container.[2][9]

    • Empty Containers: Empty containers retain product residue and can be dangerous. They must be managed as hazardous waste and not be triple-rinsed.[2][4]

  • Container Labeling:

    • Immediately label all waste containers with "Flammable Waste" or "Hazardous Waste".[6][8]

    • The label must include the full chemical name ("this compound") and list any other components if it is a mixture.[8]

  • Waste Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[2]

    • Ensure the storage area is cool, well-ventilated, and away from ignition sources.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][6][10]

    • Provide the disposal company with accurate information about the waste, including its composition and volume.[6]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1][11]

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][3][11]

  • Contain Spill: Use a non-combustible, inert absorbent material like sand or earth to soak up the spill.[3][5]

  • Collect Waste: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[3][5]

  • Decontaminate: Clean the spill area thoroughly. Dispose of all cleaning materials as hazardous waste.[9]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal start Start: Receive This compound handling Handle in Fume Hood with Proper PPE start->handling storage Store in Flammable Cabinet Away from Ignition Sources handling->storage spill Spill Occurs storage->spill process_waste Generate Process Waste (Unused chemical, contaminated items) spill->process_waste No collect_spill Collect with Inert Absorbent into Sealed Container spill->collect_spill Yes collect_process Collect in Designated Hazardous Waste Container process_waste->collect_process label_waste Label Container: 'Hazardous Waste' 'Flammable Liquid' collect_spill->label_waste collect_process->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or Licensed Hazardous Waste Vendor store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Pentylfuran

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Pentylfuran. The following procedural guidance is designed to ensure safe laboratory practices and minimize exposure risks.

Chemical Properties and Hazards

This compound is a flammable liquid and vapor that is harmful if swallowed and can cause serious eye irritation.[1][2][3] It is a colorless liquid with a fruity odor.[1][4][5] Due to unresolved toxicological concerns related to furan compounds, caution is advised.[6][7]

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₄O[8][9]
Molecular Weight 138.21 g/mol [8]
Appearance Colorless liquid[1][4]
Boiling Point 155 °C / 311 °F[1]
Flash Point 45 °C / 113 °F[1]
Specific Gravity 0.886 - 0.893 g/mL at 25 °C[4]

| Solubility | Immiscible with water[10][11] |

Table 2: Hazard Identification for this compound

Hazard Classification Description
Flammable Liquid Category 3[1]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Serious Eye Damage/Irritation Risk of serious damage to eyes[2][4]

| Symptoms of Overexposure | May include headache, dizziness, tiredness, nausea, and vomiting[1][10] |

Operational Plan for Handling this compound

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guidance outlines procedures for preparation, use, and emergency response.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for spills or vapor release.

  • Ventilation: Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][12]

  • PPE Inspection: Inspect all Personal Protective Equipment (PPE) for integrity before use.[13] Ensure all personnel are trained on the proper use and limitations of their PPE.

  • Emergency Equipment: Locate and verify the functionality of the nearest emergency shower, eyewash station, and fire extinguisher.

Safe Handling Procedures
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]

  • Tools: Use only non-sparking tools to avoid ignition sources.[1]

  • Environment: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][10]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][10]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part Protection Standard/Specification
Eyes/Face Chemical safety goggles or a face shield. Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing. Wear impervious and fire/flame-resistant clothing to prevent skin exposure.[1][14]

| Respiratory | Air-purifying respirator with organic vapor cartridges. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[1] A Type A (brown) filter conforming to EN14387 is recommended.[1] |

Spill and Emergency Procedures
  • Small Spills:

    • Remove all sources of ignition.[1]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Large Spills:

    • Evacuate personnel to a safe area.[14]

    • Alert emergency response personnel.

    • Contain the spill if it can be done without risk. Prevent entry into waterways.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1] this compound is a flammable liquid and should be treated as hazardous waste.

Collection and Storage of Waste
  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, lab coats) in a dedicated, properly labeled, and sealed container.

  • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.

Disposal Method
  • Dispose of the contents and container at an approved waste disposal plant.[1]

  • Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[13]

  • Always use a licensed professional waste disposal service to handle the disposal of this material.[13] Do not dispose of it down the drain.[10]

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan to Handle This compound assess_task Assess Task and Scale (e.g., small transfer, large volume, spill) start->assess_task check_ventilation Verify Engineering Controls (Chemical Fume Hood Available and Functional?) assess_task->check_ventilation hood_yes Yes check_ventilation->hood_yes Adequate hood_no No (Proceed with extreme caution or re-evaluate task) check_ventilation->hood_no Inadequate ppe_standard Standard PPE: - Safety Goggles (EN166) - Chemical-Resistant Gloves - Lab Coat ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Face Shield - Impervious Apron/Gown ppe_spill Spill/Emergency PPE: - Enhanced PPE PLUS - Air-Purifying Respirator  (Organic Vapor Cartridge) - Chemical-Resistant Boots task_type Task Type? hood_yes->task_type hood_no->ppe_spill Minimum Requirement task_type->ppe_standard Small-scale transfer (<100mL) task_type->ppe_enhanced Large-scale transfer or potential for splashing task_type->ppe_spill Spill cleanup or unknown exposure

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.